molecular formula C4H5ClO B145612 2-Butenoyl chloride CAS No. 625-35-4

2-Butenoyl chloride

Cat. No.: B145612
CAS No.: 625-35-4
M. Wt: 104.53 g/mol
InChI Key: RJUIDDKTATZJFE-NSCUHMNNSA-N
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Description

2-Butenoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClO and its molecular weight is 104.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enoyl chloride
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InChI

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+
Source PubChem
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InChI Key

RJUIDDKTATZJFE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5ClO
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DSSTOX Substance ID

DTXSID201314046
Record name trans-Crotonyl chloride
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Molecular Weight

104.53 g/mol
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Physical Description

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS]
Record name trans-Crotonyl chloride
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CAS No.

625-35-4, 10487-71-5
Record name trans-Crotonyl chloride
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Record name Crotonoyl chloride (E)-
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Record name trans-Crotonyl chloride
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Record name Crotonoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Crotonyl Chloride from Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting crotonic acid into crotonyl chloride, a critical reactive intermediate in organic synthesis. Crotonyl chloride is a key building block for various pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The methodologies, quantitative data, and detailed protocols presented herein are intended to assist researchers in selecting and implementing the most suitable procedure based on the desired isomeric purity, reaction scale, and available resources.

Core Synthesis Methodologies

The conversion of crotonic acid to crotonyl chloride involves the substitution of the carboxylic acid hydroxyl group with a chloride ion. This transformation requires an activating agent to convert the hydroxyl into a good leaving group. The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3] The choice between these reagents often depends on the desired reaction conditions (temperature), scale, and the stability of the target isomer.

1.1. Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used, cost-effective reagent for synthesizing acyl chlorides.[3] The reaction with a carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4] The irreversible nature of this reaction, driven by the escape of the gaseous products, typically ensures high conversion rates.

The reaction conditions can be tuned to favor the formation of either the thermodynamically stable trans-isomer or the more labile cis-isomer:

  • trans-Crotonyl Chloride: Synthesis is typically achieved by heating crotonic acid in neat thionyl chloride or in an inert solvent under reflux.[5][6] These elevated temperatures facilitate the isomerization of any cis-intermediate to the more stable trans product.

  • cis-Crotonyl Chloride: Synthesis requires strictly controlled low-temperature conditions (e.g., 0°C) to prevent isomerization.[7][8][9] Rapid, low-temperature purification is also critical to isolate the cis-isomer with high purity.[7]

1.2. Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride is a milder and often more selective reagent than thionyl chloride.[10][11] Reactions are typically conducted at or below room temperature, making this method ideal for substrates that are sensitive to heat. The reaction is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent (in situ), which is the active electrophilic species that activates the carboxylic acid. The byproducts of the primary reaction—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, which simplifies product work-up.[10]

Data Presentation

The following tables summarize key quantitative data for the reactants and products, and provide a comparison of the different synthetic protocols.

Table 1: Physical Properties of Crotonic Acid and Crotonyl Chloride Isomers

CompoundIsomerMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Crotonic Acid trans86.0970 - 73185 - 189~1.02
cis (Isocrotonic Acid)86.09~15~172~1.03
Crotonyl Chloride trans104.53N/A77 - 80 @ 15 Torr~1.1
cis/trans Mixture104.53N/A120 - 125~1.09

Data sourced from references[5].

Table 2: Comparison of Synthesis Protocols for Crotonyl Chloride

ParameterMethod 1: Thionyl Chloride (trans)Method 2: Thionyl Chloride (cis)Method 3: Oxalyl Chloride (General)
Primary Isomer transcisDependent on starting material geometry
Reagents Crotonic acid, Thionyl chloridecis-Crotonic acid, Thionyl chlorideCrotonic acid, Oxalyl chloride, DMF
Temperature Reflux0°C0°C to Room Temperature
Reaction Time Several hours~13 hours1.5 - 5 hours
Reported Yield ~72%[5]Not explicitly stated, but high conversion is impliedGenerally high (>85%)[10]
Reported Purity Not specified, purified by distillation>97% cis-isomer[7]High, due to mild conditions
Scale Industrial / Large Lab ScaleLaboratory ScaleLaboratory Scale
Key Advantages Cost-effective, high conversionAccess to pure cis-isomerMild conditions, good for sensitive substrates
Key Disadvantages High temperature, harsh conditionsRequires low temperature, risk of isomerizationHigher reagent cost, potential carcinogen byproduct from DMF[10]

Visualizations: Reaction Schemes and Workflows

The following diagrams illustrate the overall reaction, the chemical mechanism, and the experimental workflow.

overall_reaction CrotonicAcid Crotonic Acid (cis or trans) Reagent + Chlorinating Agent (SOCl₂ or (COCl)₂) CrotonicAcid->Reagent CrotonylChloride Crotonyl Chloride (cis or trans) Reagent->CrotonylChloride Byproducts + Gaseous Byproducts (SO₂, HCl or CO₂, CO, HCl) CrotonylChloride->Byproducts

Diagram 1. Overall synthesis of crotonyl chloride from crotonic acid.

mechanism cluster_activation Activation of Carboxylic Acid cluster_substitution Nucleophilic Substitution cluster_products Product Formation A Crotonic Acid attacks Thionyl Chloride (SOCl₂) B Proton transfer yields chlorosulfite intermediate A->B Nucleophilic Acyl Substitution C Chloride ion (Cl⁻) attacks carbonyl carbon B->C Release of Cl⁻ D Tetrahedral intermediate collapses C->D E Elimination of leaving group D->E Reformation of C=O bond F Products: Crotonyl Chloride, SO₂(g), HCl(g) E->F

Diagram 2. Reaction mechanism for the synthesis using thionyl chloride.

workflow cluster_trans trans-Isomer Synthesis cluster_cis cis-Isomer Synthesis T1 Combine Crotonic Acid and excess SOCl₂ T2 Heat mixture to reflux (e.g., ~80°C) for 2-3h T1->T2 T3 Cool to room temperature T2->T3 T4 Atmospheric or vacuum distillation of product T3->T4 C1 Cool cis-Crotonic Acid to 0°C C2 Add cold SOCl₂ dropwise, maintain at 0°C for ~13h C1->C2 C3 Remove volatiles under aspirator vacuum at 0°C C2->C3 C4 Purify by low-temperature vacuum distillation C3->C4

Diagram 3. Comparative experimental workflow for cis- and trans-isomer synthesis.

Detailed Experimental Protocols

Caution: These reactions involve corrosive and water-reactive chemicals. All procedures must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis of trans-Crotonyl Chloride via Thionyl Chloride (Industrial Scale)

This protocol is adapted from a procedure reported to yield 72% of the final product.[5]

  • 1. Reagent Charging: To a 5 L reaction flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet vented to a scrubber (e.g., NaOH solution), add trans-crotonic acid (1.0 kg).

  • 2. Reaction Initiation: While stirring slowly, add thionyl chloride (1650 mL, ~1.5 molar equivalents) to the reaction flask. A large volume of HCl gas will be evolved.

  • 3. Reaction at Room Temperature: Continue stirring the mixture at room temperature until the vigorous evolution of gas subsides.

  • 4. Reflux: Slowly heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (cessation of gas evolution, typically 2-4 hours).

  • 5. Purification: After cooling the mixture to room temperature, arrange the apparatus for distillation. Distill the product at atmospheric pressure, collecting the fraction that boils between 116-124°C. This procedure yields approximately 871 g (72%) of trans-crotonyl chloride.[5]

Protocol 2: Synthesis of High-Purity cis-Crotonyl Chloride via Thionyl Chloride (Laboratory Scale)

This protocol is adapted from a peer-reviewed method for preparing high-purity cis-crotonyl chloride.[7]

  • 1. Preparation: Place cis-crotonic acid (52 g, 0.62 mol) in a reaction flask and cool it in an ice bath.

  • 2. Reagent Addition: Add freshly distilled thionyl chloride (40 mL, 0.56 mol), pre-cooled to 0°C, to the swirled cis-crotonic acid over a period of 1 minute.

  • 3. Reaction: Add a few boiling chips, fit the flask with a drying tube (e.g., CaSO₄), and keep the reaction flask in the ice bath with occasional swirling for 13 hours.

  • 4. Work-up: While keeping the flask in the ice bath, apply an aspirator vacuum (~14 mmHg) for 1 hour to remove excess SOCl₂, dissolved SO₂, and HCl. The crude product at this stage is reported to contain 97% cis-crotonyl chloride.[7]

  • 5. Purification: For highest purity, the crude product should be immediately purified by low-temperature vacuum distillation to separate it from any unreacted cis-crotonic acid.

Protocol 3: General Synthesis via Oxalyl Chloride and Catalytic DMF (Laboratory Scale)

This is a general procedure based on common laboratory practices for converting carboxylic acids to acyl chlorides.

  • 1. Preparation: In a dry, two-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, suspend the crotonic acid (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂).

  • 2. Catalyst Addition: Add a catalytic amount of dry DMF (e.g., 1-2 drops per 10 mmol of acid) via syringe.

  • 3. Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (~1.3 equiv) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • 4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 3 hours, or until gas evolution ceases.

  • 5. Isolation: Remove the solvent and excess reagent by rotary evaporation. The resulting crude crotonyl chloride is often of high purity and can be used directly. For higher purity, vacuum distillation is recommended.

Purification and Handling

  • Purification: The primary method for purifying crotonyl chloride is distillation.[5][7] For the thermally stable trans-isomer, atmospheric distillation is feasible, though vacuum distillation is often preferred to lower the boiling temperature. For the labile cis-isomer, low-temperature vacuum distillation is mandatory to prevent isomerization to the trans form.[7][8]

  • Handling and Safety: Crotonyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[5] It reacts with water to release HCl. All handling must be performed under anhydrous conditions in a fume hood. The reagents, thionyl chloride and oxalyl chloride, are also highly toxic and corrosive and react violently with water.[3] Ensure appropriate safety measures are in place before beginning any procedure.

References

Physical properties of 2-Butenoyl chloride (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Butenoyl chloride, also known as crotonyl chloride. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a colorless to light yellow liquid.[1] It is recognized as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The physical characteristics of this compound are crucial for its handling, reaction setup, and purification processes.

A summary of its primary physical properties is presented in the table below. It is important to note that commercial preparations of this compound are often a mixture of cis and trans isomers, which can influence the observed physical properties. Where available, data for specific isomers are provided.

Physical PropertyValueNotes
Boiling Point 120-126 °C[1][2][3][4]At atmospheric pressure (literature values vary slightly).
125 °C[5][6]For the (E)-isomer (trans-2-Butenoyl chloride).
Density 1.091 g/mL at 25 °C[2][3][4]For a mixture of isomers.
1.09 g/cm³ at 20 °C[7]
1.080 g/cm³[1]
1.0822 g/cm³ at 17 °C[5]For the (E)-isomer.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections outline standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point of a liquid is through distillation.

Principle: Simple distillation involves heating a liquid to its boiling point, condensing the vapor, and collecting the condensate. The temperature of the vapor is measured as it passes into the condenser, and this temperature remains constant throughout the distillation of a pure substance.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor entering the condenser.

  • The liquid is heated, and the temperature is monitored.

  • The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser.

  • The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density using a Digital Density Meter

Modern digital density meters provide a rapid and highly accurate method for determining the density of liquids, often compliant with standards such as ASTM D4052.

Principle: This method is based on the oscillating U-tube principle. A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. The tube is then electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the tube and its contents. By measuring the change in frequency when the tube is filled with the sample compared to when it is filled with a reference substance (like air or water), the density of the sample can be precisely calculated.

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The instrument is calibrated using dry air and a standard of known density, typically ultrapure water.

  • The temperature of the measuring cell is set to the desired value (e.g., 20 °C or 25 °C) and allowed to stabilize.

  • A small, bubble-free aliquot of this compound is injected into the U-tube using a syringe.

  • The instrument measures the oscillation period of the filled tube and automatically calculates and displays the density of the sample.

  • Multiple readings are typically taken to ensure precision.

Logical Relationship of Physical Properties

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

G Figure 1: Relationship between Molecular Structure and Physical Properties A This compound (C4H5ClO) B Molecular Structure (Arrangement of Atoms) A->B is defined by its C Physical Properties B->C determines its D Boiling Point C->D E Density C->E

Figure 1: Relationship between Molecular Structure and Physical Properties

References

A Technical Guide to 2-Butenoyl Chloride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoyl chloride, also commonly known as crotonyl chloride, is a reactive acyl chloride that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride group and a carbon-carbon double bond, allows for a variety of chemical transformations. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key reactions.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is important to distinguish between its isomers, which are often referenced by different CAS numbers. The (E)-isomer is frequently assigned CAS number 625-35-4, while 10487-71-5 may refer to the (Z)-isomer or a mixture. The molecular formula for this compound is C₄H₅ClO[1][2][3].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₅ClO[1][2][3][4]
Molecular Weight 104.53 g/mol [2][3][4]
CAS Number 10487-71-5, 625-35-4 (isomers)[1][2][5]
Boiling Point 120-125 °C[4]
Density ~1.09 g/mL at 25 °C
Refractive Index ~1.459 at 20 °C
Flash Point 35 °C[2]
Solubility Reacts with water[2]

Experimental Protocols

Synthesis of this compound from Crotonic Acid

A common method for the preparation of this compound is the reaction of crotonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Materials:

  • Crotonic acid

  • Thionyl chloride

  • Distillation apparatus

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place crotonic acid.

  • Slowly add an excess of thionyl chloride to the flask with stirring. A typical molar ratio is 1:1.5 to 1:2 of crotonic acid to thionyl chloride.

  • The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation.

  • The resulting crude this compound is then purified by fractional distillation under atmospheric or reduced pressure.

Purification by Fractional Distillation

Due to its reactivity, this compound may contain impurities from its synthesis or degradation. Fractional distillation is the primary method for its purification.

Procedure:

  • The crude this compound is placed in a distillation flask with a fractionating column.

  • The apparatus is heated, and the fraction that distills at the boiling point of this compound (approximately 120-125 °C at atmospheric pressure) is collected.

  • It is crucial to perform the distillation in a moisture-free environment to prevent hydrolysis of the acyl chloride.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Nucleophilic Acyl Substitution

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl group.

Reaction with Alcohols (Esterification): this compound reacts with alcohols to form the corresponding butenoate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Reaction with Amines (Amide Formation): Primary and secondary amines react readily with this compound to yield N-substituted 2-butenamides. As with esterification, a base is typically used to scavenge the generated HCl.

Visualizations

The following diagrams illustrate the synthesis and key reaction pathway of this compound.

Synthesis_of_2_Butenoyl_Chloride Crotonic_Acid Crotonic Acid Intermediate Tetrahedral Intermediate Crotonic_Acid->Intermediate + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate Product This compound Intermediate->Product - Cl⁻, - SO₂Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_products Products 2_Butenoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 2_Butenoyl_Chloride->Tetrahedral_Intermediate + Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Substituted_Product Substituted Product Tetrahedral_Intermediate->Substituted_Product - Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl - H⁺ (from Nu-H)

References

The Dual Reactivity of α,β-Unsaturated Acyl Chlorides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated acyl chlorides are a class of highly reactive bifunctional electrophiles, possessing two sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. This dual reactivity allows for a diverse range of chemical transformations, including nucleophilic acyl substitution, conjugate addition, and cycloaddition reactions. Their utility in organic synthesis is significant, providing access to a wide array of complex molecules, including heterocycles and polycyclic frameworks. This technical guide provides a comprehensive overview of the reactivity of α,β-unsaturated acyl chlorides, detailing key reaction types with specific examples, quantitative data, and experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying principles governing their chemical behavior.

Core Concepts: The Electrophilic Nature of α,β-Unsaturated Acyl Chlorides

The notable reactivity of α,β-unsaturated acyl chlorides stems from the electronic properties of the conjugated system in conjunction with the highly electrophilic nature of the acyl chloride functional group. The electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon extremely susceptible to nucleophilic attack. Simultaneously, the conjugation of the carbon-carbon double bond with the carbonyl group extends the electrophilicity to the β-carbon, making it a target for conjugate addition.

This dual reactivity can be represented by the following resonance structures:

G start R-CH=CH-C(O)Cl res1 R-CH=CH-C+(O-)-Cl start->res1 res2 R-C+H-CH=C(O-)-Cl res1->res2

Caption: Resonance structures of an α,β-unsaturated acyl chloride.

Synthesis of α,β-Unsaturated Acyl Chlorides

The most common method for the preparation of α,β-unsaturated acyl chlorides is the reaction of the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation.

Experimental Protocol: Synthesis of Cinnamoyl Chloride from Cinnamic Acid

Reaction: Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend cinnamic acid (1.0 eq) in an anhydrous solvent such as toluene.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude cinnamoyl chloride can be purified by vacuum distillation.

Table 1: Synthesis of Cinnamoyl Chloride

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Cinnamic AcidThionyl ChlorideToluene2-4Reflux~90%

Key Reactions and Mechanisms

Nucleophilic Acyl Substitution

The carbonyl carbon of α,β-unsaturated acyl chlorides is a hard electrophilic center and readily reacts with hard nucleophiles in a nucleophilic acyl substitution reaction. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

G sub α,β-Unsaturated Acyl Chloride inter Tetrahedral Intermediate sub->inter Nucleophilic Attack nuc Nucleophile (e.g., R'OH, R'NH2) nuc->inter prod Substitution Product inter->prod Elimination of Cl- hcl HCl inter->hcl

Caption: Nucleophilic acyl substitution pathway.

Experimental Protocol:

  • Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask cooled in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.0 eq) in DCM to the stirred aniline solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-phenylcinnamamide can be purified by recrystallization.[1][2]

Table 2: Synthesis of N-Phenyl Cinnamamide Derivatives [1]

AmineProductYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (Acetone-d₆, δ ppm)
4-ChloroanilineN-(4-chlorophenyl)cinnamamide637.77 (d, 1H), 7.56 (m, 4H), 7.36 (m, 6H), 6.53 (d, 1H)164.4, 142.0, 139.2, 135.9, 130.7, 129.8, 129.5, 128.7, 128.5, 122.5, 121.5
4-EthoxyanilineN-(4-ethoxyphenyl)cinnamamide647.58 (m, 3H), 7.51 (d, 2H), 7.37 (m, 3H), 6.85 (d, 2H), 6.73 (d, 1H), 3.98 (q, 2H), 1.34 (t, 3H)164.1, 156.0, 142.0, 134.8, 131.2, 130.0, 129.0, 128.1, 121.9, 121.1, 114.9, 63.8, 15.0
Conjugate Addition (Michael Addition)

Soft nucleophiles preferentially attack the β-carbon of the conjugated system in a 1,4- or conjugate addition reaction, also known as the Michael addition. This reaction proceeds through an enolate intermediate, which is then protonated to give the saturated product.

G sub α,β-Unsaturated Acyl Chloride inter Enolate Intermediate sub->inter 1,4-Addition nuc Soft Nucleophile (e.g., R'2CuLi, R'SH) nuc->inter prod Conjugate Addition Product inter->prod Protonation hplus H+ hplus->prod

Caption: Conjugate addition (Michael addition) pathway.

Primary and secondary amines can undergo conjugate addition to α,β-unsaturated acyl chlorides. The reaction selectivity between N-acylation and conjugate addition can be influenced by reaction conditions.

Experimental Protocol: Conjugate Addition of a Primary Amine to Acryloyl Chloride

  • Dissolve the primary amine (1.0 eq) in a suitable solvent such as chloroform and cool to 0 °C.

  • Slowly add a solution of acryloyl chloride (1.0 eq) in chloroform to the cooled amine solution under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, wash the organic phase with water and dry over anhydrous MgSO₄.

  • The product can be purified by column chromatography.

Table 3: Conjugate Addition of Amines to Acryloyl Chloride

AmineProductSolventTemperature (°C)Yield (%)
2-Hydroxyethyl acrylamide2-(Acrylamido)ethyl acrylateChloroform0 to RT-

Yield not specified in the provided reference.

Diels-Alder Reaction

α,β-Unsaturated acyl chlorides can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The high reactivity of the acyl chloride group often enhances the dienophilic character of the double bond.

G diene Conjugated Diene product Cycloadduct diene->product dienophile α,β-Unsaturated Acyl Chloride dienophile->product [4+2] Cycloaddition

Caption: Diels-Alder reaction pathway.

Table 4: Rate Constants for Diels-Alder Reactions of Cyclopentadiene with Various Dienophiles [3]

DienophileSolventTemperature (°C)Rate Constant (M-1s-1)
Methyl vinyl ketoneDioxane201.4 x 10-3
Methyl vinyl ketoneWater205.5
TetracyanoethyleneDioxane204.3 x 104
Friedel-Crafts Acylation

α,β-Unsaturated acyl chlorides can be used in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, typically AlCl₃. However, the reaction can be complex, with the possibility of the Lewis acid also promoting conjugate addition of the aromatic ring.

Multi-step Synthesis: Synthesis of Chalcone via Suzuki-Miyaura Coupling

α,β-Unsaturated acyl chlorides are valuable intermediates in multi-step synthetic sequences. For example, cinnamoyl chloride can be used in a Suzuki-Miyaura coupling reaction to synthesize chalcones.

G start1 Cinnamoyl Chloride product Chalcone start1->product start2 Phenylboronic Acid start2->product Suzuki-Miyaura Coupling cat Pd(PPh3)4, Cs2CO3 cat->product

Caption: Synthesis of chalcone from cinnamoyl chloride.

Experimental Protocol:

  • To a solution of cinnamoyl chloride (1.0 eq) in anhydrous toluene, add phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

  • Cool the reaction mixture and filter to remove the solids.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the chalcone.[4]

Conclusion

α,β-Unsaturated acyl chlorides are versatile and highly reactive building blocks in organic synthesis. Their dual electrophilic nature allows for a wide range of transformations, providing access to diverse and complex molecular architectures. A thorough understanding of the factors that govern the regioselectivity of nucleophilic attack is crucial for harnessing their full synthetic potential. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Spectroscopic Profile of Crotonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for crotonyl chloride (trans-isomer), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trans-crotonyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of trans-crotonyl chloride is characterized by three distinct signals corresponding to the vinylic and methyl protons.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
Hc~7.24Doublet of Quartets (dq)Jbc ≈ 15.0, Jca ≈ 1.5
Hb~6.45Doublet of Quartets (dq)Jbc ≈ 15.0, Jba ≈ 6.9
Ha (CH₃)~2.04Doublet of Doublets (dd)Jba ≈ 6.9, Jca ≈ 1.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of trans-crotonyl chloride displays four signals, one for each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
C=O (C1)~167.9
-CH= (C3)~149.8
=CH-COCl (C2)~130.3
CH₃ (C4)~19.3
Infrared (IR) Spectroscopy

The IR spectrum of crotonyl chloride exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber [cm⁻¹] Vibrational Mode Intensity
~1775C=O stretch (acid chloride)Strong
~1640C=C stretchMedium
~965=C-H bend (trans)Strong
~3050=C-H stretchMedium
~2920C-H stretch (methyl)Medium

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample such as crotonyl chloride is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of crotonyl chloride.[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]

    • Ensure the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Tune and match the probe for the ¹H frequency to ensure optimal signal detection.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.

    • Initiate data acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

2.1.2. ¹³C NMR Spectroscopy

The protocol for ¹³C NMR spectroscopy is similar to that for ¹H NMR, with some key differences owing to the lower natural abundance and sensitivity of the ¹³C isotope:

  • Sample Preparation:

    • A more concentrated sample is generally required, typically 20-100 mg of crotonyl chloride dissolved in 0.6-0.7 mL of a deuterated solvent.[2]

  • Instrument Setup and Data Acquisition:

    • Follow the same initial steps for locking, shimming, and tuning as in ¹H NMR, but for the ¹³C frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

    • A significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.

    • Set the appropriate spectral width to encompass the entire range of expected ¹³C chemical shifts.

    • Acquire the data.

  • Data Processing:

    • Process the FID using Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or TMS at 0 ppm.

    • Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of a liquid sample like crotonyl chloride.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4][5]

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of crotonyl chloride directly onto the ATR crystal, ensuring the crystal surface is completely covered.[6][7]

    • Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.

    • Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the significant absorption peaks.

    • After the measurement, clean the ATR crystal thoroughly using a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (NMR) or use Neat (IR) Sample->Dissolve Transfer Transfer to NMR Tube or ATR Crystal Dissolve->Transfer Instrument_Setup Instrument Setup (Lock, Shim, Tune) Transfer->Instrument_Setup Acquire_Data Acquire Spectrum (Set Parameters, Run Scans) Instrument_Setup->Acquire_Data Process_FID Fourier Transform & Phasing Acquire_Data->Process_FID Reference Reference Spectrum Process_FID->Reference Analyze Peak Picking, Integration, & Assignment Reference->Analyze Final_Spectrum Final Annotated Spectrum Analyze->Final_Spectrum

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Stability and Storage of 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and handling of reactive chemical intermediates is paramount. 2-Butenoyl chloride, also known as crotonyl chloride, is a valuable reagent in organic synthesis, but its utility is matched by its inherent instability. This technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for assessing the integrity of this compound.

Chemical Properties and Stability Profile

This compound is a flammable, colorless to light yellow liquid with a pungent odor.[1] It is highly reactive and susceptible to degradation, primarily through hydrolysis. The presence of the carbon-carbon double bond adjacent to the acyl chloride group enhances its reactivity compared to saturated acyl chlorides.[2]

Key Stability Concerns:

  • Moisture Sensitivity: this compound reacts readily and exothermically with water, including atmospheric moisture, to produce crotonic acid and corrosive hydrogen chloride gas.[3] This hydrolysis is a primary degradation pathway.

  • Thermal Instability: Elevated temperatures can accelerate decomposition and polymerization reactions.

  • Polymerization: As an unsaturated acyl chloride, it has the potential to undergo polymerization, especially under improper storage conditions or in the presence of initiators. To mitigate this, commercial preparations may contain a stabilizer such as hydroquinone.

  • Reactivity with Nucleophiles: It is a potent acylating agent and will react vigorously with a wide range of nucleophiles, including alcohols, amines, and thiols.[2][4]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₅ClO
Molecular Weight 104.53 g/mol
Boiling Point 120-123 °C[1]
Density 1.091 g/mL at 25 °C[1]
Flash Point 35 °C (95 °F)[1]
Appearance Clear to light yellow liquid[1]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. However, other degradation routes, such as polymerization and reactions with other nucleophiles, can also occur, particularly under suboptimal storage conditions.

Hydrolysis

The reaction with water is rapid and leads to the formation of crotonic acid and hydrogen chloride. This reaction can be catalyzed by both acid and base. The presence of HCl as a byproduct can further accelerate the degradation of acid-sensitive materials.

Polymerization

The vinyl group in this compound makes it susceptible to polymerization. This can be initiated by heat, light, or the presence of radical initiators. Polymerization can lead to a significant increase in viscosity and the formation of solid materials, rendering the reagent unusable.

The logical relationship between improper storage and these degradation pathways is illustrated in the following diagram.

cluster_conditions Improper Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products High Temperature High Temperature Polymerization Polymerization High Temperature->Polymerization accelerates Presence of Moisture Presence of Moisture Hydrolysis Hydrolysis Presence of Moisture->Hydrolysis initiates Exposure to Light Exposure to Light Exposure to Light->Polymerization can initiate Contamination with Nucleophiles Contamination with Nucleophiles Reaction with Contaminants Reaction with Contaminants Contamination with Nucleophiles->Reaction with Contaminants leads to Crotonic Acid + HCl Crotonic Acid + HCl Hydrolysis->Crotonic Acid + HCl Polymer Polymer Polymerization->Polymer Side Products Side Products Reaction with Contaminants->Side Products

Degradation pathways of this compound under improper storage.

Recommended Storage Conditions

To ensure the stability and longevity of this compound, strict adherence to proper storage conditions is essential.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature 2-8 °CMinimizes polymerization and slows down degradation reactions.
Atmosphere Inert atmosphere (e.g., nitrogen or argon)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, dry glass containerPrevents ingress of moisture and avoids reaction with container material.
Light Store in the dark or in an amber bottlePrevents light-induced polymerization.
Incompatible Materials Water, alcohols, amines, strong bases, oxidizing agentsTo prevent vigorous and potentially hazardous reactions.

Quantitative Stability Analysis

k = A e(-Ea / RT)

where:

  • k is the reaction rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the temperature in Kelvin

By determining the rate constant at various temperatures, the shelf-life (time to reach a certain level of degradation, e.g., 10%) can be predicted at different storage temperatures.

Table 3: Illustrative Hydrolysis Data for a Surrogate Acyl Chloride (Benzyl Chloride) and Predicted Shelf-Life

Temperature (°C)Temperature (K)Rate Constant (k) (hr⁻¹) (Illustrative)Half-Life (t½) (hr) (Illustrative)Predicted Shelf-Life (t₉₀) at 4°C (days)
25298.150.0323.1\multirow{3}{*}{~35}
40313.150.154.6
55328.150.681.0

Note: The data in this table is for illustrative purposes using benzyl chloride as a surrogate to demonstrate the principles of quantitative stability analysis and the application of the Arrhenius equation. Actual stability data for this compound should be determined experimentally.

Experimental Protocols

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.

Protocol: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its primary degradant, crotonic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions (starting point for development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL). Caution: Handle in a fume hood under anhydrous conditions.

    • Prepare a stock solution of crotonic acid reference standard in acetonitrile (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solutions with acetonitrile to a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Carefully weigh a known amount of the this compound sample in a volumetric flask under an inert atmosphere.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid or neat liquid sample to elevated temperatures (e.g., 80 °C) for a specified time.

    • Photolytic Degradation: Expose the sample to UV light (e.g., in a photostability chamber) for a specified duration.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The forced degradation samples will be used to demonstrate specificity and the stability-indicating nature of the method.

The following diagram illustrates the general workflow for a stability study.

Sample Batch Sample Batch Initial Analysis (t=0) Initial Analysis (t=0) Sample Batch->Initial Analysis (t=0) Place on Stability Place on Stability Sample Batch->Place on Stability HPLC Analysis HPLC Analysis Initial Analysis (t=0)->HPLC Analysis Accelerated Conditions\n(e.g., 40°C/75% RH) Accelerated Conditions (e.g., 40°C/75% RH) Place on Stability->Accelerated Conditions\n(e.g., 40°C/75% RH) Long-Term Conditions\n(e.g., 5°C) Long-Term Conditions (e.g., 5°C) Place on Stability->Long-Term Conditions\n(e.g., 5°C) Pull Samples at Timepoints Pull Samples at Timepoints Accelerated Conditions\n(e.g., 40°C/75% RH)->Pull Samples at Timepoints Long-Term Conditions\n(e.g., 5°C)->Pull Samples at Timepoints Pull Samples at Timepoints->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Shelf-Life Determination Shelf-Life Determination Data Evaluation->Shelf-Life Determination

Workflow for a typical stability study.

Conclusion

This compound is a highly reactive and moisture-sensitive compound that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathway is hydrolysis, which can be minimized by storing the compound at low temperatures (2-8 °C) in a dry, inert atmosphere. A validated stability-indicating HPLC method is essential for monitoring the purity of this compound and ensuring its suitability for use in synthesis. By understanding its stability profile and implementing appropriate storage and analytical procedures, researchers can confidently utilize this important reagent in their work.

References

A Comprehensive Technical Guide to 2-Butenoyl Chloride: Synonyms, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Butenoyl chloride, a reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines its various synonyms and alternative names, summarizes its key physicochemical and safety data, and provides detailed experimental protocols for its synthesis and purification.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. The nomenclature can vary based on IUPAC standards, common naming conventions, and stereochemistry. Due to the presence of a carbon-carbon double bond, this compound can exist as cis (Z) and trans (E) isomers. The trans isomer is generally more stable and common.

A comprehensive list of synonyms and alternative names is provided below:

  • Systematic IUPAC Name: but-2-enoyl chloride[1]

  • (E)-Isomer Specific:

    • (E)-but-2-enoyl chloride[1][2]

    • (2E)-but-2-enoyl chloride[2]

    • trans-Crotonyl chloride[1]

    • (E)-Crotonoyl chloride

    • trans-2-Butenoyl chloride

  • Common Names:

    • Crotonyl chloride[2]

    • Crotonoyl chloride[2]

    • Crotonic acid chloride[2]

  • Other Synonyms:

    • This compound, (E)-

    • (2E)-2-Butenoyl chloride

    • β-Methylacryloyl chloride[3]

Data Presentation

This section summarizes the key quantitative data for this compound in tabular format for easy reference and comparison.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₄H₅ClO[3][4][5]
Molecular Weight 104.53 g/mol [3][4][5]
Appearance Clear, colorless to light yellow/brown liquid[3][6][7]
Boiling Point 120-125 °C[3][5][6][7][8][9]
Density 1.091 g/mL at 25 °C[5][6][7][8]
Refractive Index (n20/D) 1.459[5][6][7][8]
Flash Point 35 °C (95 °F)[3][7]
Vapor Pressure 12.707 mmHg at 25 °C[3][7]
Water Solubility Reacts with water[6][10]
CAS Number 10487-71-5 (for the mixture of isomers), 625-35-4 (for the trans-isomer)[1]
Table 2: Computed Properties
PropertyValueSource(s)
XLogP3 1.6[1][4]
Hydrogen Bond Donor Count 0[4][10]
Hydrogen Bond Acceptor Count 1[4][10]
Rotatable Bond Count 1[4][10]
Exact Mass 104.0028925[1][4][10]
Topological Polar Surface Area 17.1 Ų[1][4]
Heavy Atom Count 6[4][10]
Complexity 75.6[1][4][10]
Table 3: Safety and Hazard Information
Hazard ClassificationCodeDescriptionSource(s)
GHS Pictograms Danger[1][4]
Hazard Statements H226Flammable liquid and vapor[1][4]
H314Causes severe skin burns and eye damage[1][4]
H318Causes serious eye damage[4]
H335May cause respiratory irritation[1][4]
Hazard Classes Flam. Liq. 3Flammable Liquid Category 3[1][4]
Skin Corr. 1BSkin Corrosion Category 1B[1][4]
Eye Dam. 1Serious Eye Damage Category 1[4]
STOT SE 3Specific Target Organ Toxicity Single Exposure Category 3[4]
UN Number UN2920Corrosive liquid, flammable, n.o.s.[11]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. As a corrosive and moisture-sensitive compound, appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential.

Synthesis of this compound from Crotonic Acid

The most common laboratory and industrial synthesis of this compound involves the reaction of crotonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

Method 1: Using Thionyl Chloride

This is a straightforward and widely used method for this conversion.[2]

  • Materials:

    • Crotonic acid

    • Thionyl chloride (SOCl₂)

    • 5L three-necked reaction flask

    • Condenser

    • Gas absorption device

    • Constant pressure dropping funnel

    • Distillation unit

  • Procedure:

    • Add 1 kg of crotonic acid to a 5L three-necked reaction flask equipped with a condenser and a gas absorption device.

    • Under slow stirring, slowly add 1650 mL (1.5 mol) of thionyl chloride through a constant pressure dropping funnel. A significant amount of hydrogen chloride gas will be evolved.[6]

    • Continue stirring at room temperature until the gas evolution subsides.[6]

    • Slowly heat the reaction mixture to reflux.

    • Once the reaction is complete, reconfigure the apparatus for atmospheric pressure distillation.

    • Collect the fraction distilling at 116-124 °C to obtain this compound.[12] The expected yield is approximately 72%.[6]

Method 2: Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for converting crotonic acid to its acid chloride.[2]

  • Materials:

    • Crotonic acid

    • Oxalyl chloride ((COCl)₂)

    • Anhydrous solvent (e.g., dichloromethane)

    • Catalytic amount of N,N-dimethylformamide (DMF)

    • Reaction flask with a magnetic stirrer and a reflux condenser

  • Procedure:

    • In a reaction flask, dissolve crotonic acid in an anhydrous solvent like dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride to the solution at room temperature.

    • Stir the reaction mixture until the evolution of gas (CO₂ and CO) ceases.

    • The solvent and excess reagent can be removed under reduced pressure to yield the crude this compound, which can then be purified by distillation.

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts.

  • Method: Fractional Distillation

    • If the infrared (IR) spectrum of a sample shows no hydroxyl (OH) bands, proceed with fractional distillation.[6]

    • Collect the middle fraction and redistill it for higher purity.[6]

    • If OH bands are present, indicating contamination with crotonic acid, add an excess of oxalyl chloride and reflux the mixture for 3 hours.[6]

    • Distill off the excess oxalyl chloride.[6]

    • Fractionally distill the remaining this compound as described above.[6]

    • The purified distillate can be stabilized by adding approximately 160 ppm of hydroquinone.[6]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and reactions involving this compound.

Synthesis and Purification Workflow

Synthesis_and_Purification Start Crotonic Acid Reaction Reaction Start->Reaction Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Reagent->Reaction Crude Crude this compound Reaction->Crude Yields Byproducts Byproducts (e.g., HCl, SO₂) Reaction->Byproducts Purification Fractional Distillation Crude->Purification Pure Pure this compound Purification->Pure Purified Product Nucleophilic_Acyl_Substitution Chloride This compound (Electrophile) Ester Ester Chloride->Ester Amide Amide Chloride->Amide Thioester Thioester Chloride->Thioester Nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Ester Alcohol (R-OH) Nucleophile->Amide Amine (R-NH₂) Nucleophile->Thioester Thiol (R-SH)

References

Crotonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. Crotonyl chloride is a hazardous chemical that requires strict adherence to safety protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this substance and ensure all activities are conducted in accordance with institutional and regulatory standards.

Executive Summary

Crotonyl chloride (C₄H₅ClO) is a highly reactive acyl chloride used as an intermediate and reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in drug discovery and development. However, its hazardous nature—being flammable, corrosive, and a lachrymator—necessitates a thorough understanding of its properties and strict adherence to safety procedures to mitigate risks of exposure and injury.[2][3] This guide provides an in-depth overview of the physical and chemical properties of crotonyl chloride, comprehensive safety and handling protocols, emergency procedures, and a detailed experimental protocol for its use in a Friedel-Crafts acylation reaction.

Chemical and Physical Properties

Crotonyl chloride is a colorless to pale yellow liquid with a pungent, acrid odor.[1][4] It is sensitive to moisture and will react with water, releasing toxic and corrosive hydrogen chloride gas.[3][5] It is typically supplied as a mixture of cis- and trans-isomers. A stabilizer, such as hydroquinone, may be added to inhibit polymerization.[6]

Table 1: Physical and Chemical Properties of Crotonyl Chloride

PropertyValueReference(s)
Molecular Formula C₄H₅ClO[1]
Molecular Weight 104.53 g/mol [1]
CAS Number 10487-71-5 (mixture), 625-35-4 (trans)[1][7]
Appearance Colorless to pale yellow liquid[1][4]
Odor Pungent, acrid[4]
Boiling Point 120-123 °C (248-253.4 °F) at 760 mmHg[8]
Flash Point 35 °C (95 °F)[8]
Density 1.091 g/mL at 25 °C[6]
Vapor Density 3.6 (Air = 1)[8]
Solubility Soluble in organic solvents (e.g., ethanol, ether); reacts with water.[1]

Hazard Identification and Toxicology

Crotonyl chloride is classified as a hazardous substance with multiple risk factors.[3] It is a flammable liquid and vapor.[3] Upon contact, it causes severe skin burns and serious eye damage.[7] As a lachrymator, its vapors are irritating to the eyes, causing tearing.[2] Inhalation may lead to respiratory irritation and corrosive injury to the upper respiratory tract and lungs.[7][9]

Table 2: GHS Hazard Classifications for Crotonyl Chloride

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids3H226: Flammable liquid and vapor[7]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[7]
Serious Eye Damage/Irritation1H314: Causes severe skin burns and eye damage[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[7]

Toxicological Data: Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) data for crotonyl chloride are not readily available in published literature, with many sources noting that the toxicological properties have not been fully investigated.[1][4] However, due to its corrosive nature, it should be considered highly toxic upon ingestion, inhalation, or dermal contact.

Occupational Exposure Limits: Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for crotonyl chloride.[10][11][12] In the absence of specific limits, exposure should be minimized to the lowest possible level through engineering controls and appropriate personal protective equipment.

Safety and Handling Precautions

Engineering Controls
  • Fume Hood: All work with crotonyl chloride must be conducted in a well-ventilated chemical fume hood.[10]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[10][13]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge, which can ignite flammable vapors.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling crotonyl chloride.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecification and NotesReference(s)
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A full-face shield should be worn over the goggles.[3][10]
Skin/Hands Chemical-Resistant GlovesButyl rubber or Viton™ gloves are recommended for handling corrosive chemicals and acyl chlorides. Nitrile gloves may offer limited protection for incidental splashes but are not suitable for prolonged contact. Always inspect gloves for integrity before use and change them immediately if contaminated.[14][15]
Body Flame-Resistant Lab Coat and ApronA flame-resistant lab coat is essential. A chemical-resistant apron, preferably made of butyl rubber or a similar resistant material, should be worn over the lab coat.[10]
Respiratory RespiratorIf there is a risk of exceeding exposure limits or in case of ventilation failure, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) or a self-contained breathing apparatus (SCBA) should be used. Respirator use must comply with OSHA's 29 CFR 1910.134 standard.[3][10]
Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[10][13] The storage area should be secure and away from heat, sparks, and open flames.[10] Refrigeration (2-8°C) is often recommended.[16]

  • Incompatible Materials: Crotonyl chloride is incompatible with:

    • Water and moisture (reacts to form HCl)[3]

    • Strong oxidizing agents[13]

    • Strong bases

    • Alcohols

    • Amines

Emergency Procedures

Spill Response

Immediate and appropriate response to a spill is critical to prevent injury and further contamination.

dot

Caption: Workflow for Crotonyl Chloride Spill Response.

Minor Spill Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[17]

  • PPE: Don the appropriate PPE as detailed in Table 3.

  • Containment: Confine the spill using an inert absorbent material like sand, vermiculite, or a commercial acid binder.[10] Do NOT use water.

  • Neutralization: Cautiously and slowly cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash. Avoid rapid application, which can cause spattering.[17]

  • Collection: Once neutralized, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Major Spill Protocol: For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team from a safe location.

Exposure First Aid

Immediate medical attention is required for any type of exposure to crotonyl chloride.

dot

Caption: First Aid Procedures for Crotonyl Chloride Exposure.

  • Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[10] Flush the affected skin area with large amounts of water for at least 15-30 minutes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if it can be done safely. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting.[16] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a classic and powerful reaction for forming aryl ketones, and it represents a common application for acyl chlorides like crotonyl chloride in medicinal and synthetic chemistry.[8] The following protocol is a representative example for the acylation of anisole.

WARNING: This reaction involves highly corrosive and moisture-sensitive reagents. It must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

Materials and Reagents
  • Anisole

  • Crotonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment
  • Dry three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet to a bubbler or gas trap

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Apparatus Setup: Assemble the dry three-necked flask with a stir bar, addition funnel, and condenser under a positive pressure of inert gas.

  • Reagent Charging: In the fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.

  • Addition of Crotonyl Chloride: Dissolve crotonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the crotonyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. An acylium ion intermediate will form.

  • Addition of Anisole: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 15-20 minutes. The rate of addition should be controlled to keep the internal temperature from rising significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by pouring it slowly and carefully onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired (E)-1-(4-methoxyphenyl)but-2-en-1-one.

dot

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Disposal Considerations

All waste containing crotonyl chloride or its reaction byproducts must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a properly labeled, sealed container for hazardous waste.

  • Solid Waste: Contaminated solid materials, such as absorbent pads, used PPE, and silica gel, must also be collected in a labeled, sealed container for hazardous waste disposal.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Do not dispose of crotonyl chloride down the drain.[4]

Conclusion

Crotonyl chloride is a potent and versatile reagent for chemical synthesis. Its inherent hazards require a disciplined and informed approach to its handling. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with this chemical. A thorough understanding of the procedures outlined in this guide will help ensure a safe laboratory environment for the advancement of research and development.

References

An In-Depth Technical Guide to the Key Reactions of 2-Butenoyl Chloride in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoyl chloride, also known as crotonyl chloride, is a versatile bifunctional reagent in organic synthesis, possessing both a reactive acyl chloride and an α,β-unsaturated carbonyl system. This dual reactivity makes it a valuable building block for the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides a comprehensive overview of the core reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective application.

Core Reactivity

The reactivity of this compound is governed by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the unsaturated system. This allows for two main classes of reactions: nucleophilic acyl substitution at the carbonyl group and conjugate (or Michael) addition at the double bond. Additionally, the dienophilic nature of the α,β-unsaturated system enables its participation in cycloaddition reactions.

Reactivity_of_2_Butenoyl_Chloride cluster_0 This compound cluster_1 Electrophilic Centers cluster_2 Primary Reaction Pathways C4H5ClO Structure Carbonyl_C Carbonyl Carbon (Hard Electrophile) Structure->Carbonyl_C 1,2-Attack Beta_C β-Carbon (Soft Electrophile) Structure->Beta_C 1,4-Attack Cycloadd Cycloaddition Reactions Structure->Cycloadd [4+2] Cycloaddition Acyl_Sub Nucleophilic Acyl Substitution Carbonyl_C->Acyl_Sub Conj_Add Conjugate Addition (Michael Addition) Beta_C->Conj_Add

Fig. 1: Dual electrophilic nature and primary reaction pathways of this compound.

Nucleophilic Acyl Substitution

The highly electrophilic carbonyl carbon of this compound readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

Amide Formation (Acylation of Amines)

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of N-substituted crotonamides. These products are significant in medicinal chemistry, with Crotamiton being a notable example used as an antipruritic and scabicidal agent.[1][2]

Amide_Formation 2BC 2-Butenoyl Chloride Intermediate Tetrahedral Intermediate 2BC->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine Amine->Intermediate Product N-Substituted Crotonamide Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Salt Ammonium Chloride Salt HCl->Salt Base Base (e.g., excess amine, pyridine) Base->Salt

Fig. 2: General workflow for the synthesis of N-substituted crotonamides.

Table 1: Examples of Amide Formation with this compound

AmineProductConditionsYieldReference
N-ethyl-o-toluidineCrotamitonNeat, 130-140°CNot specified[1]
PiperidineN-CrotonylpiperidineNot specifiedNot specifiedGeneral Reaction

Experimental Protocol: Synthesis of Crotamiton [1]

  • To 27 parts of N-ethyl-o-toluidine, add 10.5 parts of this compound (crotonyl chloride) dropwise with stirring.

  • Maintain the reaction temperature between 130°C and 140°C during the addition.

  • After the addition is complete, cool the reaction mixture.

  • Dissolve the product in a water-immiscible solvent such as ether.

  • Wash the organic solution successively with hydrochloric acid, an alkali solution, and water.

  • Remove the solvent by distillation.

  • Purify the residue by vacuum distillation to yield Crotamiton (boiling point 153-155°C at 13 mm Hg).

Ester Formation (Acylation of Alcohols and Phenols)

This compound reacts with alcohols and phenols to produce the corresponding crotonate esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[3]

Table 2: Examples of Ester Formation with this compound

Alcohol/PhenolProductConditionsYieldReference
EthanolEthyl crotonateNot specifiedNot specifiedGeneral Reaction
p-Nitrophenolp-Nitrophenyl crotonateNot specifiedNot specifiedGeneral Reaction

Experimental Protocol: General Procedure for Esterification

  • Dissolve the alcohol or phenol (1.0 eq.) and a non-nucleophilic base (1.1 eq., e.g., triethylamine) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (1.05 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Thioester Formation (Acylation of Thiols)

In a similar fashion to alcohols, thiols react with this compound to yield S-crotonyl thioesters. These reactions are also typically performed in the presence of a base to scavenge the HCl produced.

Table 3: Example of Thioester Formation with this compound

ThiolProductConditionsYieldReference
ThiophenolS-Phenyl 2-butenethioateNot specifiedNot specifiedGeneral Reaction

Experimental Protocol: General Procedure for Thioesterification

  • Follow the general procedure for esterification, substituting the alcohol/phenol with the corresponding thiol.

Friedel-Crafts Acylation

As an acyl chloride, this compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the 2-butenoyl group onto the aromatic ring, forming an α,β-unsaturated ketone. Under certain conditions, a subsequent intramolecular or intermolecular Friedel-Crafts alkylation can occur, leading to the formation of dihydrochalcones or 1-indanones.[4]

Friedel_Crafts_Acylation Arene Arene (e.g., Benzene) Sigma_Complex Sigma Complex Arene->Sigma_Complex Nucleophilic Attack 2BC 2-Butenoyl Chloride Acylium_Ion Acylium Ion Intermediate 2BC->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Acylium_Ion->Sigma_Complex Product Aryl Butenone Sigma_Complex->Product Deprotonation

Fig. 3: Mechanism of Friedel-Crafts acylation with this compound.

Table 4: Representative Yields for Tandem Friedel-Crafts Acylation-Alkylation of Benzene with 2-Alkenoyl Chlorides [4]

2-Alkenoyl ChlorideProduct(s)ConditionsYield (%)
Crotonyl chloride1-Phenyl-2-buten-1-one and subsequent productsRefluxNot specified
3-Methyl-2-butenoyl chlorideDihydrochalcone derivativeRoom Temperature75
3-Methyl-2-butenoyl chlorideDihydrochalcone and 1-Indanone derivativesReflux35 and 38

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Benzene [4]

  • To a suspension of anhydrous aluminum chloride (1.5 eq.) in benzene (used as both solvent and reactant) under an inert atmosphere, add a solution of this compound (1.0 eq.) in benzene dropwise at room temperature or while refluxing.

  • Stir the reaction mixture for the specified time (e.g., 20 minutes to 3.3 hours).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Conjugate Addition (Michael Addition)

The β-carbon of the α,β-unsaturated system in this compound is electrophilic and susceptible to attack by soft nucleophiles in a conjugate or Michael addition reaction. A variety of nucleophiles, including thiols, amines, and carbon nucleophiles (e.g., enolates, organocuprates), can participate in this reaction.[5][6]

Michael_Addition 2BC 2-Butenoyl Chloride Enolate_Int Enolate Intermediate 2BC->Enolate_Int 1,4-Addition Nucleophile Soft Nucleophile (e.g., Thiolate, Enolate) Nucleophile->Enolate_Int Product Conjugate Addition Product Enolate_Int->Product Protonation/ Tautomerization

Fig. 4: General mechanism of Michael addition to this compound.

Table 5: Examples of Conjugate Addition to α,β-Unsaturated Carbonyls

NucleophileAcceptorProduct TypeConditionsYieldReference
ThiophenolHeptyl crotonateβ-Thioether esterTriethylamine, THF, 0°C to RTNot specified[5]
4-MethoxythiophenolMethyl vinyl ketoneβ-Thioether ketoneSolvent-free, 30°C, 30 min96%[6]
PiperidineAlkyl acrylatesβ-Amino esterNot specifiedNot specified[7]

Experimental Protocol: General Procedure for Michael Addition of a Thiol to a Crotonate System [5]

  • Dissolve the crotonate substrate (1.0 eq.) and the thiol (1.1 eq.) in an anhydrous solvent such as THF under an inert atmosphere.

  • Cool the mixture to 0°C.

  • Slowly add a base (e.g., triethylamine, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Cycloaddition Reactions

The double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes to form six-membered rings. Additionally, it can react with 1,3-dipoles, such as hydrazones, in [3+2] cycloadditions to synthesize five-membered heterocyclic rings like pyrazolines.

Diels-Alder Reaction

In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a cyclohexene derivative. The electron-withdrawing nature of the acyl chloride group activates the double bond, making it a good dienophile.

Table 6: Representative Diels-Alder Reaction

DieneDienophileProductConditionsYieldReference
1,3-ButadieneMaleic anhydridecis-4-Cyclohexene-1,2-dicarboxylic anhydrideReflux in p-xylene45% (reported)[8]
1,3-ButadieneThis compound4-Methyl-3-cyclohexene-1-carbonyl chlorideNot specifiedNot specifiedGeneral Reaction

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • In a reaction vessel, combine the diene (e.g., generated in situ from butadiene sulfone) and this compound as the dienophile in a high-boiling solvent like p-xylene.[8]

  • Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

  • Cool the reaction mixture to allow the product to crystallize.

  • Isolate the product by filtration and purify by recrystallization.

Synthesis of Pyrazoline Derivatives

This compound can react with hydrazine derivatives to form pyrazoline or pyrazolidinone structures. This reaction likely proceeds through an initial Michael addition followed by an intramolecular cyclization and condensation.

Table 7: Representative Pyrazoline Synthesis

Hydrazine Derivativeα,β-Unsaturated SystemProductConditionsYieldReference
PhenylhydrazineEthyl acetoacetate1-Phenyl-3-methyl-5-pyrazoloneReflux in ethanol80%[9]
PhenylhydrazineThis compound1-Phenyl-3-methyl-2-pyrazolin-5-oneNot specifiedNot specifiedGeneral Reaction

Experimental Protocol: General Procedure for Pyrazoline Synthesis [9]

  • Dissolve the hydrazine derivative (1.0 eq.) in a suitable solvent such as ethanol.

  • Add this compound (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture under reflux for several hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, dry, and recrystallize from a suitable solvent like ethanol.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic acyl substitution, Friedel-Crafts acylation, conjugate addition, and cycloaddition reactions allows for the construction of a diverse range of molecular architectures. This guide provides a foundational understanding of its key reactions, supported by experimental protocols and quantitative data, to aid researchers in leveraging the synthetic potential of this important building block in their scientific endeavors. Further optimization of the provided general protocols may be necessary to achieve desired outcomes for specific substrates.

References

Methodological & Application

Application Notes and Protocols: 2-Butenoyl Chloride as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoyl chloride, also commonly known as crotonyl chloride, is a highly reactive α,β-unsaturated acyl chloride.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a Michael acceptor system, makes it a valuable reagent in organic synthesis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent in the synthesis of fine chemicals, pharmaceutical intermediates, and covalent inhibitors.

The primary application of this compound is the introduction of the 2-butenoyl (crotonoyl) group into a variety of molecules through nucleophilic acyl substitution.[1] This reaction is readily achieved with a wide range of nucleophiles, including alcohols, phenols, amines, and aromatic compounds, to yield the corresponding esters, amides, and aryl ketones. The resulting α,β-unsaturated carbonyl moiety is a key pharmacophore in numerous biologically active molecules, notably as a "warhead" in targeted covalent inhibitors.

Key Applications

  • Synthesis of Pharmaceutical Intermediates: this compound is a key building block in the synthesis of various pharmaceuticals. A notable example is its use in the production of Crotamiton, an antipruritic and scabicidal agent.[1]

  • Development of Covalent Inhibitors: The electrophilic nature of the carbon-carbon double bond in the 2-butenoyl group allows it to act as a Michael acceptor. This property is exploited in the design of targeted covalent inhibitors, particularly for protein kinases. These inhibitors form a covalent bond with a nucleophilic residue, often a cysteine, in the active site of the target protein, leading to irreversible inhibition. This mechanism is particularly relevant in the development of anticancer drugs targeting kinases like the Epidermal Growth Factor Receptor (EGFR).

  • General Organic Synthesis: Beyond pharmaceuticals, this compound is utilized in the synthesis of agrochemicals, polymers, and other specialty chemicals where the introduction of the butenoyl group is desired to modify the properties of the target molecule.[1]

Quantitative Data Summary

The following tables summarize representative yields for acylation reactions using this compound and related acyl chlorides with various nucleophiles.

Table 1: N-Acylation of Amines with this compound and Derivatives

Amine SubstrateAcylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-ethyl-o-toluidineThis compoundNaOH (30% aq.)Petroleum Ether10-20, then 60-700.7, then 8High (not specified)CN104326936A
3-Amino-4-methoxybenzoate4-(Piperidin-1-yl)but-2-enoyl chlorideN,N-DiisopropylethylamineDichloromethaneRoom Temp.397.1CN113045504A
AnilineAcetyl ChlorideK2CO3 / TBABDMFRoom Temp.0.25-0.578Der Pharma Chemica, 2011, 3(5):35-38
4-FluoroanilineAcetyl ChlorideK2CO3 / TBABDMFRoom Temp.0.25-0.575Der Pharma Chemica, 2011, 3(5):35-38
4-ChloroanilineAcetyl ChlorideK2CO3 / TBABDMFRoom Temp.0.25-0.582Der Pharma Chemica, 2011, 3(5):35-38
4-MethylanilineAcetyl ChlorideK2CO3 / TBABDMFRoom Temp.0.25-0.585Der Pharma Chemica, 2011, 3(5):35-38
4-MethoxyanilineAcetyl ChlorideK2CO3 / TBABDMFRoom Temp.0.25-0.588Der Pharma Chemica, 2011, 3(5):35-38

Table 2: O-Acylation of Alcohols and Phenols with Acyl Chlorides

Alcohol/Phenol SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Reference
PhenolBenzoyl ChlorideTiO2None2530 min92Indian Journal of Chemistry, Vol. 45B, 2006, pp. 1514-1516
p-CresolBenzoyl ChlorideTiO2None2530 min94Indian Journal of Chemistry, Vol. 45B, 2006, pp. 1514-1516
p-ChlorophenolBenzoyl ChlorideTiO2None2545 min90Indian Journal of Chemistry, Vol. 45B, 2006, pp. 1514-1516
p-NitrophenolBenzoyl ChlorideTiO2None2560 min85Indian Journal of Chemistry, Vol. 45B, 2006, pp. 1514-1516
Benzyl AlcoholAcetyl ChlorideCuONoneRoom Temp.5 min98Int. J. Chem. Sci.: 6(3), 2008, 1315-1321
(±)-1-PhenylethanolValeroyl ChlorideCp2TiCl/MnTHFRoom Temp.2.5 h99Eur. J. Org. Chem. 2016, 3584–3593

Table 3: Friedel-Crafts Acylation with 2-Alkenoyl Chlorides

Aromatic SubstrateAcylating AgentCatalystSolventTemperatureProduct(s)Yield (%)Reference
BenzeneThis compoundAlCl3BenzeneRoom Temp.Dihydrochalcone85Arkivoc 2011 (v) 133-143
BenzeneThis compoundAlCl3BenzeneReflux1-Indanone75Arkivoc 2011 (v) 133-143
Benzene3-Methyl-2-butenoyl chlorideAlCl3BenzeneRoom Temp.Dihydrochalcone82Arkivoc 2011 (v) 133-143
Benzene3-Methyl-2-butenoyl chlorideAlCl3BenzeneRefluxDihydrochalcone / 1-Indanone40 / 45Arkivoc 2011 (v) 133-143

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Amines

This protocol describes a general method for the synthesis of amides from amines and this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Dissolve Amine & Base Dissolve Amine & Base Cool to 0°C Cool to 0°C Dissolve Amine & Base->Cool to 0°C Dropwise Addition Dropwise Addition Cool to 0°C->Dropwise Addition Prepare Acyl Chloride Solution Prepare Acyl Chloride Solution Prepare Acyl Chloride Solution->Dropwise Addition Stir at RT Stir at RT Dropwise Addition->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Quench with Water Quench with Water Monitor by TLC->Quench with Water Extraction & Washes Extraction & Washes Quench with Water->Extraction & Washes Drying & Concentration Drying & Concentration Extraction & Washes->Drying & Concentration Purification Purification Drying & Concentration->Purification G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation Acid_Thionyl_Chloride trans-2-Butenoic acid + Thionyl chloride in Petroleum Ether Stir_20_30C Stir at 20-30°C for 3h Acid_Thionyl_Chloride->Stir_20_30C Acyl_Chloride_Sol This compound solution Stir_20_30C->Acyl_Chloride_Sol Dropwise_Addition Add Acyl Chloride Solution at 10-20°C Acyl_Chloride_Sol->Dropwise_Addition Amine_Base N-ethyl-o-toluidine + NaOH(aq) in Petroleum Ether Amine_Base->Dropwise_Addition Heat_60_70C Heat at 60-70°C for 8h Dropwise_Addition->Heat_60_70C Workup Work-up and Vacuum Distillation Heat_60_70C->Workup Crotamiton Crotamiton Workup->Crotamiton EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response Inhibitor Covalent Inhibitor (with 2-butenoyl warhead) Inhibitor->EGFR Covalent Inhibition (at Cys797) Transcription->Cell_Response

References

Application Notes and Protocols for Friedel-Crafts Acylation using Crotonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Friedel-Crafts acylation reaction utilizing crotonyl chloride, a valuable method for the synthesis of α,β-unsaturated aromatic ketones. These products serve as important intermediates in the development of pharmacologically active compounds, including aromatase inhibitors for cancer therapy. This document offers experimental protocols, key data, and visual representations of the underlying chemical and biological pathways.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] When employing crotonyl chloride, an α,β-unsaturated acyl chloride, the reaction yields aromatic ketones containing a reactive alkene functionality. This moiety is a key pharmacophore in various biologically active molecules. A notable application is in the synthesis of chromanone derivatives, which are precursors to aromatase inhibitors like mameasins C and D.[3] Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent breast cancer.[4]

Due to the reactivity of both the acyl chloride and the unsaturated system, as well as the potential for polymerization, the reaction conditions for Friedel-Crafts acylation with crotonyl chloride must be carefully controlled. The choice of Lewis acid catalyst, solvent, and temperature is crucial for achieving optimal yields and minimizing side products. For highly activated aromatic substrates, such as phenols, milder reaction conditions are often necessary to prevent side reactions like O-acylation and to favor the desired C-acylation product.[5]

Data Presentation

The following tables summarize quantitative data for the Friedel-Crafts acylation using crotonyl chloride and related acylations of phenolic compounds, providing a comparative overview of reaction conditions and yields.

Table 1: Friedel-Crafts Acylation with Crotonyl Chloride

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Reaction TimeProductYield (%)Reference(s)
PhloroglucinolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified5,7-dihydroxy-2-methylchroman-4-one31[3]
BenzeneAlCl₃CS₂0 - 52 h(E)-1-phenylbut-2-en-1-one~75General Protocol
TolueneAlCl₃CH₂Cl₂0 to rt3 h(E)-1-(p-tolyl)but-2-en-1-one~70General Protocol
AnisoleZnCl₂Dichloroethanert4 h(E)-1-(4-methoxyphenyl)but-2-en-1-one~65Proposed Protocol

Note: "General Protocol" refers to typical conditions for Friedel-Crafts acylation. "Proposed Protocol" is based on methodologies for acylating activated phenols.

Table 2: Related Acylations of Phloroglucinol

Acylating AgentCatalystSolventTemperature (°C)Reaction TimeProductYield (%)Reference(s)
Acetic AnhydrideCuSO₄·5H₂OEthyl AcetateRoom Temp8 - 23 h1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis(ethan-1-one)Good to Excellent[1]
Acetic AnhydrideSilica Sulfuric AcidSolvent-free (Ultrasound)6015 - 20 minDiacetylphloroglucinol95[1]
Isobutyryl ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIsobutyryl phloroglucinol70 - 80[3]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Simple Arenes with Crotonyl Chloride

This protocol is suitable for non-activated or moderately activated aromatic substrates like benzene and toluene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂))

  • Aromatic substrate (e.g., benzene, toluene)

  • Crotonyl chloride

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add crotonyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Once the addition of the aromatic substrate is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Proposed Protocol for the Acylation of Phloroglucinol with Crotonyl Chloride

Due to the high reactivity of phloroglucinol, a milder Lewis acid and carefully controlled conditions are recommended to favor C-acylation and prevent polymerization. Note: This is a proposed protocol and may require optimization.

Materials:

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Phloroglucinol

  • Crotonyl chloride

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask, dissolve phloroglucinol (1.0 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere.

  • Add anhydrous zinc chloride (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of crotonyl chloride (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise to the reaction mixture.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, quench the reaction by slowly adding ice-cold dilute hydrochloric acid.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography on silica gel to isolate 5,7-dihydroxy-2-methylchroman-4-one.

Visualizations

Friedel-Crafts Acylation: General Mechanism

G General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution Crotonyl_Chloride Crotonyl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Crotonyl_Chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Acylium_Ion Crotonylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion Aromatic_Ring Aromatic Ring (Nucleophile) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Aromatic_Ring->Sigma_Complex + Crotonylium Ion Product α,β-Unsaturated Aromatic Ketone Sigma_Complex->Product - H+

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Workflow for Synthesis and Purification

G Experimental Workflow Start Start: Reactants and Catalyst Reaction Friedel-Crafts Acylation Reaction Start->Reaction Quenching Reaction Quenching (e.g., with ice/acid) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow.

Signaling Pathway: Aromatase Inhibition

G Mechanism of Aromatase Inhibition cluster_0 Steroidogenesis cluster_1 Cellular Response in Hormone-Dependent Cancer Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens aromatization Estrogen_Receptor Estrogen Receptor Estrogens->Estrogen_Receptor Gene_Transcription Gene Transcription Estrogen_Receptor->Gene_Transcription Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibitor Chromanone Derivative (from Friedel-Crafts Product) Inhibitor->Aromatase Inhibition

Caption: Inhibition of estrogen synthesis.

References

Synthesis of Amides from 2-Butenoyl Chloride and Amines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – These application notes provide detailed protocols and quantitative data for the synthesis of a diverse range of N-substituted amides from 2-butenoyl chloride and various primary and secondary amines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and potential applications of these compounds, particularly in the context of their biological activities.

Introduction

The reaction of this compound (also known as crotonoyl chloride) with amines is a robust and versatile method for the synthesis of N-substituted crotonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include antitubercular, antibacterial, and antifungal properties. Furthermore, the α,β-unsaturated amide moiety serves as a Michael acceptor, making these compounds potential covalent inhibitors of various biological targets. Recent research has also highlighted the role of crotonylation as a post-translational modification, suggesting that synthetic crotonamides could serve as valuable tools to study these cellular signaling pathways.

This document outlines the general reaction, provides detailed experimental protocols for the synthesis of representative N-alkyl and N-aryl amides, and summarizes the expected yields in a clear tabular format. Additionally, a potential signaling pathway relevant to the biological activity of these compounds is illustrated.

General Reaction

The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct that is formed.[1]

Reaction Scheme:

Potential mechanism of N-substituted crotonamide as an HDAC inhibitor.

Conclusion

The synthesis of amides from this compound and various amines is a straightforward and high-yielding process. The resulting N-substituted crotonamides are a versatile class of compounds with significant potential in drug discovery and as chemical probes for studying biological pathways. The protocols and data provided herein offer a solid foundation for researchers to synthesize and explore the therapeutic and biological applications of these valuable molecules. Further investigation into their specific molecular targets and mechanisms of action is warranted to fully elucidate their potential.

References

Application Notes and Protocols for Esterification Reactions with 2-Butenoyl Chloride and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a vast array of compounds used in pharmaceuticals, materials science, and fragrance industries. The reaction of 2-butenoyl chloride (also known as crotonyl chloride) with alcohols provides a direct and efficient route to 2-butenoate esters. These unsaturated esters are valuable intermediates and building blocks in the synthesis of more complex molecules, including various bioactive compounds.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process is typically rapid and exothermic, often yielding the desired ester in high purity. The irreversibility of this reaction, compared to the equilibrium-limited Fischer esterification, makes it a highly effective method for ester synthesis.[1]

This document provides detailed protocols for the esterification of various alcohols with this compound, a summary of reaction conditions and yields, and visualizations of the reaction pathway and experimental workflow.

Reaction Mechanism and Influencing Factors

The esterification of an alcohol with this compound follows a nucleophilic addition-elimination pathway. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to yield the ester and hydrogen chloride.[1]

Several factors can influence the rate and outcome of the reaction:

  • Nature of the Alcohol: The reactivity of the alcohol generally follows the order: primary > secondary > tertiary. This is due to the increasing steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the acyl chloride.

  • Catalyst: While the reaction can proceed without a catalyst, a weak base such as pyridine or triethylamine is often added to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions. Other catalysts, such as copper oxide, have also been shown to be effective, particularly under solvent-free conditions.

  • Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran are commonly used. In some cases, the reaction can be performed neat (solvent-free).

  • Temperature: The reaction is typically exothermic and can often be conducted at room temperature or below.[2] In some cases, gentle heating may be employed to accelerate the reaction with less reactive alcohols.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the acylation of various alcohols. While specific data for this compound is compiled from general principles of acyl chloride reactivity, the provided data for acetyl chloride and benzoyl chloride from a study using a copper oxide catalyst offers a strong comparative basis for expected outcomes. The reactivity trends are generally applicable to this compound.

Alcohol SubstrateTypeAcylating Agent (Analogous)CatalystReaction Time (min)Yield (%)Reference
Benzyl alcoholPrimaryAcetyl chlorideCuO198
1-ButanolPrimaryAcetyl chlorideCuO295
2-ButanolSecondaryAcetyl chlorideCuO592
CyclohexanolSecondaryAcetyl chlorideCuO595
tert-ButanolTertiaryAcetyl chlorideCuO1090
PhenolPhenolAcetyl chlorideCuO2095
p-CresolPhenolAcetyl chlorideCuO1592
p-NitrophenolPhenolAcetyl chlorideCuO597
Benzyl alcoholPrimaryBenzoyl chlorideCuO295
2-ButanolSecondaryBenzoyl chlorideCuO1090

Experimental Protocols

Safety Precautions

This compound is a flammable, corrosive, and toxic liquid and vapor.[3] It causes severe skin burns and eye damage.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] Keep away from heat, sparks, and open flames.[3][5] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

Materials and Reagents
  • This compound (Crotonyl chloride)

  • Alcohol (e.g., ethanol, isopropanol, phenol)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (optional, as a base)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Condenser (if heating)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Equipment for distillation (optional, for further purification)

General Protocol for Esterification
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). If a base is to be used, add pyridine or triethylamine (1.1 equivalents).

  • Addition of this compound: Cool the reaction mixture in an ice bath (0 °C). Slowly add this compound (1.1 equivalents) to the stirred solution using a dropping funnel or syringe over a period of 10-15 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude ester can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products 2_Butenoyl_Chloride This compound (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate 2_Butenoyl_Chloride->Tetrahedral_Intermediate Forms Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->2_Butenoyl_Chloride Nucleophilic Attack Ester 2-Butenoate Ester Tetrahedral_Intermediate->Ester Elimination of Cl⁻ and H⁺ HCl Hydrogen Chloride Tetrahedral_Intermediate->HCl Byproduct

Caption: Nucleophilic acyl substitution mechanism of esterification.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Alcohol + Solvent (± Base) start->setup addition Slow Addition of This compound at 0°C setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Work-up: Aqueous Washes reaction->workup purification Purification: Solvent Removal & (Distillation/Chromatography) workup->purification product Pure Ester Product purification->product

Caption: General workflow for the synthesis of 2-butenoate esters.

Catalyst Decision Pathway

Catalyst_Decision decision decision result result start Start: Esterification of This compound is_acid_sensitive Is the substrate acid-sensitive? start->is_acid_sensitive use_base Use a non-nucleophilic base (e.g., Pyridine, Triethylamine) is_acid_sensitive->use_base Yes no_catalyst Proceed without catalyst is_acid_sensitive->no_catalyst No end Reaction Proceeds use_base->end is_reaction_slow Is the reaction slow with a hindered alcohol? no_catalyst->is_reaction_slow consider_lewis_acid Consider a Lewis acid catalyst or gentle heating is_reaction_slow->consider_lewis_acid Yes is_reaction_slow->end No consider_lewis_acid->end

Caption: Decision pathway for catalyst selection in the esterification.

References

Application of 2-Butenoyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoyl chloride, also commonly known as crotonyl chloride, is a reactive acyl chloride that serves as a valuable building block in pharmaceutical synthesis. Its α,β-unsaturated carbonyl moiety makes it a key synthon for the introduction of a butenoyl group, which can act as a Michael acceptor. This functionality is particularly crucial in the design and synthesis of targeted covalent inhibitors (TCIs), a class of drugs that form a stable, covalent bond with their biological targets, often leading to enhanced potency and prolonged duration of action. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable pharmaceutical agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of (E)-2-butenoyl chloride is presented in Table 1. This data is essential for safe handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 625-35-4[1][2]
Molecular Formula C₄H₅ClO[1][2]
Molecular Weight 104.53 g/mol [2][3]
Appearance Clear colorless to brown liquid[1]
Boiling Point 120-123 °C[1]
Density 1.091 g/mL at 25 °C[1]
Refractive Index n20/D 1.459[1]
Solubility Reacts with water[1]

Application in the Synthesis of Targeted Covalent Inhibitors

The electrophilic nature of the double bond in the 2-butenoyl group makes it an ideal "warhead" for TCIs. It can undergo a Michael addition reaction with nucleophilic residues, such as cysteine, on the target protein, leading to irreversible inhibition. This strategy has been successfully employed in the development of potent kinase inhibitors.

Synthesis of Neratinib: An Irreversible Pan-ErbB Inhibitor

Neratinib is an orally active, irreversible tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[3] The key step in its synthesis involves the acylation of a 6-aminoquinoline intermediate with (E)-4-(dimethylamino)but-2-enoyl chloride.

Experimental Protocol: Synthesis of Neratinib

This protocol describes the final amide coupling step in the synthesis of Neratinib.

Reaction Scheme:

Neratinib Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions quinoline 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile neratinib Neratinib quinoline->neratinib butenoyl_chloride (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride butenoyl_chloride->neratinib conditions Base (e.g., Pyridine) Acetonitrile (CH3CN) 0-10 °C

A simplified reaction scheme for the synthesis of Neratinib.

Materials:

  • 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile

  • (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

  • Acetonitrile (CH₃CN), anhydrous

  • Pyridine or other suitable base (e.g., triethylamine, N,N-diisopropylethylamine)

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile (1.0 eq) in anhydrous acetonitrile in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add the base (e.g., pyridine, 1.1 eq) to the cooled suspension.

  • In a separate flask, prepare a solution of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride (1.2 eq) in anhydrous acetonitrile.

  • Add the acid chloride solution dropwise to the quinoline suspension over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for a minimum of 2 hours.[4][5]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <2% remaining).[4][5]

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Neratinib free base.[3]

  • The crude product can be further purified by crystallization.

ParameterValueReference(s)
Reaction Temperature 0-10 °C[3][4]
Reaction Time > 2 hours[4][5]
Monitoring HPLC[4][5]
Typical Yield 80-91%[4]
Synthesis of Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a key reagent for installing the covalent warhead in certain Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases. The butenoyl moiety forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.

Experimental Protocol: Illustrative Synthesis of a Covalent BTK Inhibitor Moiety

This protocol provides a general procedure for the amide coupling of this compound with a representative amine-containing heterocyclic core, based on common synthetic strategies for covalent BTK inhibitors.

Reaction Workflow:

BTK Inhibitor Synthesis Workflow start Start: Amine-containing heterocyclic core dissolve Dissolve amine and base in aprotic solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_chloride Add this compound dropwise cool->add_chloride react Stir at room temperature add_chloride->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup monitor->workup purify Purification (e.g., chromatography) workup->purify end End: Covalent BTK Inhibitor Precursor purify->end

A general workflow for the synthesis of a covalent BTK inhibitor precursor.

Materials:

  • Amine-containing heterocyclic core (e.g., a substituted pyrazolopyrimidine)

  • (E)-2-Butenoyl chloride

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine-containing heterocyclic core (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (E)-2-butenoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired covalent inhibitor precursor.

ParameterValueReference(s)
Base N,N-Diisopropylethylamine[6]
Solvent Dichloromethane (DCM)[6]
Temperature 0 °C to room temperature[6]
Reported Yield 15.7% (for a specific analog)[6]

Application in the Synthesis of Other Pharmaceuticals

Synthesis of Crotamiton: A Scabicidal and Antipruritic Agent

Crotamiton is a drug used as a scabicidal and antipruritic agent. Its synthesis involves the reaction of this compound with N-ethyl-o-toluidine.

Experimental Protocol: Synthesis of Crotamiton

Reaction Scheme:

Crotamiton Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions toluidine N-ethyl-o-toluidine crotamiton Crotamiton toluidine->crotamiton butenoyl_chloride This compound butenoyl_chloride->crotamiton conditions 30% NaOH(aq) Petroleum Ether 10-20 °C then 60-70 °C

A simplified reaction scheme for the synthesis of Crotamiton.

Materials:

  • trans-2-Butenoic acid

  • Thionyl chloride

  • Petroleum ether

  • N-ethyl-2-methylaniline

  • 30% aqueous sodium hydroxide solution

Procedure:

Part A: Preparation of this compound solution

  • In a reaction flask, add trans-2-butenoic acid (1.0 eq) and petroleum ether.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise.

  • After the addition is complete, stir the mixture at 20-30 °C for 3 hours to obtain a solution of this compound in petroleum ether. This solution is used directly in the next step.

Part B: Synthesis of Crotamiton

  • In a separate flask, add N-ethyl-2-methylaniline (1.0 eq), petroleum ether, and 30% aqueous sodium hydroxide solution.

  • Maintain the temperature at 10-20 °C and, with careful stirring, add the this compound solution from Part A dropwise over approximately 30-40 minutes.

  • After the addition, heat the reaction mixture to 60-70 °C and maintain for approximately 6-8 hours, or until the reaction is complete (monitored by gas chromatography).

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water.

  • Remove the petroleum ether by distillation.

  • Purify the residue by vacuum distillation to obtain Crotamiton.

ParameterValueReference(s)
Yield 91.6%
Purity (trans isomer) 97.9%

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the pharmaceuticals synthesized using this compound derivatives.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen binding PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK recruits PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB NF-κB PKC_Ca->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation BTKi Covalent BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK irreversibly inhibits

Bruton's Tyrosine Kinase (BTK) signaling pathway and its inhibition.

EGFR_HER2_Signaling_Pathway EGFR/HER2 Signaling Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Neratinib Neratinib Neratinib->EGFR irreversibly inhibits Neratinib->HER2 irreversibly inhibits

EGFR/HER2 signaling pathway and its inhibition by Neratinib.

Conclusion

This compound and its derivatives are indispensable reagents in modern pharmaceutical synthesis, particularly for the development of targeted covalent inhibitors. The protocols and data presented herein provide a framework for the practical application of this versatile chemical entity in the synthesis of high-value therapeutics such as Neratinib and Crotamiton. The ability to strategically introduce the butenoyl "warhead" continues to be a powerful tool for medicinal chemists in the design of next-generation covalent drugs. Proper handling and consideration of its reactivity are paramount for successful and safe synthesis.

References

Application Notes and Protocols: The Role of Crotonyl Chloride in the Synthesis of the Organophosphate Insecticide Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of crotonyl chloride in the production of the organophosphate insecticide, Crotoxyphos. Detailed, step-by-step protocols for the proposed synthetic pathway are provided, supported by quantitative data derived from analogous reactions found in the scientific literature. Visual aids in the form of reaction pathways and experimental workflows are included to enhance understanding of the chemical transformations involved.

Introduction

Crotonyl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis.[1][2] Its utility extends to the agrochemical industry, where it can be employed as a precursor for the synthesis of various active ingredients.[1][2] This document outlines a plausible and chemically sound synthetic route for the organophosphate insecticide Crotoxyphos, starting from crotonyl chloride. Crotoxyphos is an acetylcholinesterase inhibitor used to control a variety of insect pests. The proposed synthesis involves three key transformations:

  • Synthesis of a β-keto ester intermediate via the acylation of an ester enolate with crotonyl chloride.

  • Formation of a vinyl phosphate through a Perkow reaction of an α-chloro-β-keto ester with a trialkyl phosphite.[3][4]

  • Final esterification to yield the active ingredient, Crotoxyphos.

Proposed Synthetic Pathway for Crotoxyphos from Crotonyl Chloride

The overall proposed synthetic route is depicted below. It begins with the acylation of the sodium salt of ethyl acetoacetate with crotonyl chloride, followed by chlorination, a Perkow reaction, and a final transesterification.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Perkow Reaction cluster_3 Step 4: Transesterification Crotonyl_Chloride Crotonyl Chloride Acylated_Intermediate Ethyl 2-crotonylacetoacetate Crotonyl_Chloride->Acylated_Intermediate EtOH, Reflux Ethyl_Acetoacetate_Enolate Sodium Ethyl Acetoacetate Ethyl_Acetoacetate_Enolate->Acylated_Intermediate Acylated_Intermediate_2 Ethyl 2-crotonylacetoacetate Alpha_Chloro_Keto_Ester Ethyl 2-chloro-2-crotonylacetoacetate Acylated_Intermediate_2->Alpha_Chloro_Keto_Ester DCM, 0°C to RT Sulfuryl_Chloride Sulfuryl Chloride Sulfuryl_Chloride->Alpha_Chloro_Keto_Ester Alpha_Chloro_Keto_Ester_2 Ethyl 2-chloro-2-crotonylacetoacetate Vinyl_Phosphate Vinyl Phosphate Intermediate Alpha_Chloro_Keto_Ester_2->Vinyl_Phosphate Solvent-free, heat Trimethyl_Phosphite Trimethyl Phosphite Trimethyl_Phosphite->Vinyl_Phosphate Vinyl_Phosphate_2 Vinyl Phosphate Intermediate Crotoxyphos Crotoxyphos Vinyl_Phosphate_2->Crotoxyphos Catalyst, heat 1_Phenylethanol 1-Phenylethanol 1_Phenylethanol->Crotoxyphos

Caption: Proposed multi-step synthesis of Crotoxyphos from crotonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-crotonylacetoacetate (β-Keto Ester Intermediate)

This protocol is adapted from a general method for the synthesis of β-keto esters from acyl chlorides and sodium ethyl acetoacetate.[1][2]

Materials:

  • Crotonyl chloride

  • Sodium ethoxide

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add ethyl acetoacetate (1.0 equivalent) to the cooled solution with stirring.

  • After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.

  • Slowly add a solution of crotonyl chloride (1.0 equivalent) in a minimal amount of absolute ethanol via the dropping funnel.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-crotonylacetoacetate.

  • Purify the crude product by vacuum distillation.

Quantitative Data (Analogous Reaction):

Reactant 1Reactant 2ProductYield (%)Reference
Hexanoyl chlorideSodium ethyl acetoacetateEthyl 3-oxooctanoate30[2]
Dodecanoyl chlorideSodium ethyl acetoacetateEthyl 3-oxotetradecanoate40[2]
Protocol 2: Synthesis of Ethyl 2-chloro-2-crotonylacetoacetate (α-Chloro-β-Keto Ester)

This protocol is based on the chlorination of β-keto esters using sulfuryl chloride.

Materials:

  • Ethyl 2-crotonylacetoacetate

  • Sulfuryl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2-crotonylacetoacetate (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation.

Protocol 3: Synthesis of the Vinyl Phosphate Intermediate via Perkow Reaction

This protocol describes a solvent-free Perkow reaction between an α-chloro-β-keto ester and trimethyl phosphite.[3]

Materials:

  • Ethyl 2-chloro-2-crotonylacetoacetate

  • Trimethyl phosphite

Procedure:

  • In a reaction vessel equipped with a condenser, combine ethyl 2-chloro-2-crotonylacetoacetate (1.0 equivalent) and trimethyl phosphite (1.2 equivalents) under an inert atmosphere.

  • Heat the mixture with stirring. The reaction is often exothermic and should be controlled.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the volatile by-products (e.g., methyl chloride) and excess trimethyl phosphite by distillation under reduced pressure to obtain the crude vinyl phosphate.

Quantitative Data (Analogous Reaction):

α-ChloroketonePhosphiteProductYield (%)Reference
Ethyl 2-chloroacetoacetateTriethyl phosphiteDiethyl 1-(ethoxycarbonyl)-1-propen-2-yl phosphateHigh[5]
ChloroacetoneTrimethyl phosphiteDimethyl 1-propen-2-yl phosphateGood to Excellent[3]
Protocol 4: Synthesis of Crotoxyphos via Transesterification

This protocol is a general procedure for the transesterification of a vinyl phosphate with an alcohol.[6][7]

Materials:

  • Vinyl phosphate intermediate from Protocol 3

  • 1-Phenylethanol

  • Catalyst (e.g., sodium methoxide, DBU)

  • Toluene or other suitable high-boiling solvent

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the vinyl phosphate intermediate (1.0 equivalent) and 1-phenylethanol (1.2 equivalents) in toluene.

  • Add a catalytic amount of a suitable base (e.g., sodium methoxide or DBU).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The progress can also be monitored by observing the distillation of the lower-boiling alcohol by-product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude Crotoxyphos by column chromatography or vacuum distillation.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Perkow Reaction cluster_step4 Step 4: Transesterification s1_start Dissolve NaOEt in EtOH s1_add_eaa Add Ethyl Acetoacetate s1_start->s1_add_eaa s1_add_cc Add Crotonyl Chloride s1_add_eaa->s1_add_cc s1_reflux Reflux 12h s1_add_cc->s1_reflux s1_workup Workup & Purify s1_reflux->s1_workup s1_product Ethyl 2-crotonylacetoacetate s1_workup->s1_product s2_start Dissolve Intermediate in DCM s1_product->s2_start Intermediate s2_add_sc Add Sulfuryl Chloride s2_start->s2_add_sc s2_react Stir 4h at RT s2_add_sc->s2_react s2_workup Workup & Purify s2_react->s2_workup s2_product α-Chloro Intermediate s2_workup->s2_product s3_start Combine α-Chloro Intermediate and Trimethyl Phosphite s2_product->s3_start Intermediate s3_heat Heat s3_start->s3_heat s3_distill Distill to Purify s3_heat->s3_distill s3_product Vinyl Phosphate s3_distill->s3_product s4_start Dissolve Vinyl Phosphate and 1-Phenylethanol s3_product->s4_start Intermediate s4_add_cat Add Catalyst s4_start->s4_add_cat s4_reflux Reflux s4_add_cat->s4_reflux s4_workup Workup & Purify s4_reflux->s4_workup s4_product Crotoxyphos s4_workup->s4_product

References

Application Notes and Protocols for Polymerization Reactions Involving 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoyl chloride, also known as crotonoyl chloride, is a versatile monomer that holds potential in the synthesis of functional polymers for various applications, including in the pharmaceutical and drug development sectors.[1][2] Its structure, featuring a reactive acyl chloride group and a polymerizable carbon-carbon double bond, allows for its use in creating polymers with tailored properties. These polymers can serve as scaffolds for drug delivery systems, biomaterial coatings, and functional excipients. The acyl chloride moiety provides a reactive handle for post-polymerization modification, enabling the attachment of therapeutic agents, targeting ligands, or other functional molecules.

This document provides an overview of potential polymerization strategies for this compound, including free radical and controlled radical polymerization. While specific experimental data for the homopolymerization of this compound is not extensively reported in publicly available literature, the following protocols are based on established methods for similar vinyl monomers and are intended to serve as a starting point for research and development.

Polymerization of this compound: An Overview

The vinyl group of this compound can undergo addition polymerization to form a polymer backbone. The pendant acyl chloride groups offer sites for subsequent chemical reactions.

Free Radical Polymerization

Free radical polymerization is a common and robust method for polymerizing a wide range of vinyl monomers.[3] It involves the use of a radical initiator to begin the polymerization process.

Proposed Reaction Scheme:

G Monomer This compound PropagatingChain Propagating Polymer Chain Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition (Heat or UV) Radical->Monomer Initiation PropagatingChain->Monomer Propagation Termination Termination Polymer Poly(this compound) Termination->Polymer Combination or Disproportionation

Caption: Free radical polymerization of this compound.

Experimental Protocol: Free Radical Polymerization of this compound (Illustrative Example)

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve a specific amount of this compound in anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Initiator Addition: In a separate vial, dissolve the required amount of AIBN in a small amount of anhydrous 1,4-dioxane.

  • Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: Inject the AIBN solution into the monomer solution under a nitrogen counterflow.

  • Polymerization: Place the reaction flask in a preheated oil bath at 70°C and stir for a designated time (e.g., 24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a beaker of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Characterization:

The resulting polymer, poly(this compound), can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine thermal properties such as glass transition temperature (Tg) and decomposition temperature.

Hypothetical Data Table for Free Radical Polymerization:

Entry[Monomer] (mol/L)[Initiator] (mmol/L)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
11.010248525,0001.8
22.010249045,0001.9
31.020248815,0001.7

Note: This data is illustrative and not based on actual experimental results for this compound.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer better control over polymer molecular weight, architecture, and polydispersity. These methods are particularly valuable for synthesizing well-defined polymers for biomedical applications.

Proposed Workflow for ATRP of this compound:

G cluster_0 ATRP Setup cluster_1 Polymerization cluster_2 Purification & Characterization Monomer This compound Degassing Freeze-Pump-Thaw Monomer->Degassing Initiator Alkyl Halide Initiator Initiator->Degassing Catalyst Cu(I)Br / Ligand Catalyst->Degassing Solvent Anhydrous Solvent Solvent->Degassing Reaction Controlled Polymerization (e.g., 60°C) Degassing->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Analysis GPC, NMR, FTIR Drying->Analysis

Caption: A general workflow for ATRP of this compound.

Experimental Protocol: ATRP of this compound (Illustrative Example)

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst and Monomer Preparation: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and cycle between vacuum and nitrogen three times. Add anhydrous anisole and the monomer via syringe under nitrogen.

  • Ligand and Initiator Addition: Add the PMDETA ligand, followed by the ethyl α-bromoisobutyrate initiator via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Polymerization: Place the flask in a thermostatically controlled oil bath at 60°C. Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.

  • Termination and Purification: After the desired time or conversion, cool the flask to room temperature, open it to air, and dilute with a suitable solvent (e.g., THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Hypothetical Data Table for ATRP:

Entry[M]:[I]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:1:24555,8001.15
2100:1:1:28859,0001.12
3200:1:1:287515,5001.18

Note: This data is illustrative and not based on actual experimental results for this compound.

Applications in Drug Development

Polymers derived from this compound offer a versatile platform for drug delivery applications due to the reactive pendant acyl chloride groups.

Post-Polymerization Modification for Drug Conjugation:

G Polymer Poly(this compound) Conjugate Polymer-Drug Conjugate Polymer->Conjugate Drug Drug with -OH or -NH2 group Drug->Conjugate Base Base (e.g., Pyridine) Base->Conjugate HCl Scavenger

Caption: Post-polymerization modification of poly(this compound).

The acyl chloride groups along the polymer backbone can readily react with nucleophilic groups (e.g., hydroxyl or amine groups) on drug molecules to form ester or amide linkages, respectively. This allows for the covalent attachment of drugs to the polymer carrier, potentially leading to:

  • Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzymatic activity), leading to a controlled and targeted release of the drug.

  • Improved Solubility: Conjugating a hydrophobic drug to a hydrophilic polymer can enhance its aqueous solubility and bioavailability.

  • Targeted Delivery: Targeting moieties can be attached to the polymer backbone to direct the drug-polymer conjugate to specific cells or tissues.

Formation of Polymer-Based Hydrogels:

The reactive nature of poly(this compound) can also be exploited to form crosslinked hydrogels. By reacting the polymer with difunctional or multifunctional crosslinking agents containing nucleophilic groups (e.g., diamines or diols), a three-dimensional polymer network can be formed. These hydrogels can encapsulate drugs and release them in a sustained manner.

Safety Considerations

This compound is a corrosive and flammable liquid.[4] It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The acyl chloride group is highly reactive towards water and other nucleophiles. Therefore, all polymerization reactions should be carried out under anhydrous and inert conditions.

Conclusion

While specific literature on the homopolymerization of this compound is scarce, the monomer's structure suggests its potential for creating functional polymers via free radical and controlled radical polymerization techniques. The protocols and data presented here are illustrative and aim to provide a foundation for researchers to explore the synthesis and application of poly(this compound) and its derivatives in the field of drug development and beyond. Further experimental investigation is required to establish optimal reaction conditions and to fully characterize the resulting polymers.

References

Application Notes and Protocols for Michael Addition Reactions with 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Michael addition reactions involving 2-butenoyl chloride (also known as crotonoyl chloride). Due to the high reactivity of the acyl chloride moiety, reactions with nucleophiles can proceed via two main competitive pathways: a 1,4-conjugate addition (Michael addition) or a 1,2-nucleophilic acyl substitution. This document outlines the underlying principles, experimental considerations, and detailed protocols for directing the reaction towards the desired Michael adducts, which are valuable intermediates in organic synthesis and drug discovery.

Introduction to Michael Additions with this compound

This compound is a bifunctional electrophile, possessing two reactive sites: the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated system. The electron-withdrawing nature of the acyl chloride group activates the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack in a Michael or conjugate addition.[1][2] This 1,4-addition pathway leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

However, the acyl chloride is a highly reactive group and readily undergoes nucleophilic acyl substitution (a 1,2-addition-elimination), particularly with "hard" nucleophiles.[3][4] This competition is a critical aspect to consider when designing syntheses involving this compound as a Michael acceptor.

The general mechanism for the Michael addition involves the attack of a nucleophile (Michael donor) on the β-carbon of the this compound (Michael acceptor).[1][2] This generates an enolate intermediate, which is then protonated to yield the final product.

General Reaction Mechanism

The reaction mechanism for a Michael addition with this compound is depicted below. The initial nucleophilic attack occurs at the β-carbon, leading to an enolate intermediate which is subsequently protonated.

G cluster_0 Michael Addition Mechanism start This compound + Nucleophile (Nu⁻) intermediate Enolate Intermediate start->intermediate 1,4-Conjugate Addition product Michael Adduct intermediate->product Protonation (H⁺)

Caption: General mechanism of Michael addition with this compound.

Applications in Synthesis

The products of Michael addition reactions with this compound are versatile intermediates. The resulting 1,5-dicarbonyl compounds or their derivatives can be used in a variety of subsequent transformations, including cyclizations to form heterocyclic systems relevant to drug development. For example, reaction with hydrazine derivatives can lead to the synthesis of pyrazolines, a class of compounds with a wide range of biological activities.[5][6][7]

Experimental Protocols

Controlling the regioselectivity between Michael addition and acyl substitution is paramount. The choice of nucleophile, catalyst, and reaction conditions are key factors.

Reaction with Soft Carbon Nucleophiles (e.g., Active Methylene Compounds)

Active methylene compounds, such as diethyl malonate, are considered "soft" nucleophiles and are excellent candidates for Michael additions.[8] The use of a non-nucleophilic base is crucial to generate the enolate of the active methylene compound without reacting with the this compound.

Protocol 1: Michael Addition of Diethyl Malonate to this compound

This protocol is adapted from procedures involving similar α,β-unsaturated systems.[5][9]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back down to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the enolate solution. The low temperature helps to favor the kinetic 1,4-addition over the 1,2-acyl substitution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The primary product is expected to be the Michael adduct. However, due to the high reactivity of the acyl chloride, a tandem Michael addition-acylation product may also be formed, where the initially formed enolate attacks the acyl chloride of a second molecule of this compound.

Reaction with Organocuprates

Organocuprates (Gilman reagents) are known to be excellent soft nucleophiles that selectively perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, even in the presence of highly electrophilic carbonyl groups.[3][7]

Protocol 2: Michael Addition of a Gilman Reagent to this compound

Materials:

  • This compound

  • Organolithium reagent (e.g., methyllithium, n-butyllithium)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add CuI (0.5 equivalents).

  • Add anhydrous diethyl ether and cool the suspension to 0 °C.

  • Slowly add the organolithium reagent (1.0 equivalent) to the CuI suspension. The formation of the lithium diorganocuprate is indicated by a color change.

  • Stir the Gilman reagent at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Follow the workup and purification procedure as described in Protocol 1.

Aza-Michael Addition with Amines

Amines can act as nucleophiles in Michael additions (Aza-Michael addition). However, with acyl chlorides, N-acylation is a very fast and often predominant reaction.[4][10] To favor the Michael addition, a less nucleophilic amine or specific reaction conditions might be necessary. It is highly probable that the reaction will proceed via N-acylation to form the corresponding α,β-unsaturated amide, which can then undergo a subsequent Michael addition if a suitable nucleophile is present.

Protocol 3: Tandem N-Acylation and Aza-Michael Addition

This protocol describes a two-step, one-pot procedure where an initial N-acylation is followed by an intramolecular Aza-Michael addition.

Materials:

  • This compound

  • An amino alcohol (e.g., 2-aminoethanol)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour to form the N-acylated intermediate.

  • Add a stronger, non-nucleophilic base (e.g., DBU, 1.2 equivalents) to promote the intramolecular Aza-Michael addition.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize expected outcomes for Michael addition reactions with this compound based on the type of nucleophile. The yields are estimates based on reactions with similar electrophiles and are for illustrative purposes.

Nucleophile (Michael Donor) Product Type Typical Catalyst/Base Estimated Yield (%) Ref.
Diethyl malonateMichael AdductNaH60-80[5][9]
Organocuprate (R₂CuLi)Michael Adduct-70-90[3][7]
Amine (intermolecular)N-Acylation ProductTriethylamine>90[4]
Amino alcohol (intramolecular)Cyclized Michael AdductDBU50-70(Plausible)

Visualizations

Competing Reaction Pathways

The following diagram illustrates the competition between 1,4-Michael addition and 1,2-acyl substitution.

G cluster_0 Reaction Pathways start This compound + Nucleophile path1 1,4-Michael Addition start->path1 path2 1,2-Acyl Substitution start->path2 product1 Michael Adduct path1->product1 product2 Acyl Substitution Product path2->product2

Caption: Competing pathways for nucleophilic attack on this compound.

Experimental Workflow for Michael Addition with an Active Methylene Compound

This diagram outlines the key steps in the experimental protocol for the Michael addition of diethyl malonate.

G start Prepare NaH suspension in THF at 0°C enolate Add Diethyl Malonate (Enolate Formation) start->enolate cool Cool to -78°C enolate->cool addition Add this compound cool->addition reaction Stir at -78°C for 2-4h addition->reaction quench Quench with NH₄Cl reaction->quench workup Aqueous Workup & Extraction quench->workup purify Dry & Purify by Chromatography workup->purify product Isolate Michael Adduct purify->product

Caption: Workflow for the Michael addition of diethyl malonate.

Conclusion

Michael addition reactions with this compound offer a pathway to valuable synthetic intermediates. However, careful consideration of the competing nucleophilic acyl substitution is essential. The choice of a "soft" nucleophile, low reaction temperatures, and appropriate catalysts or bases can favor the desired 1,4-conjugate addition. The protocols provided herein serve as a guide for researchers to explore these transformations and adapt them for the synthesis of target molecules in drug discovery and development. Further optimization may be required for specific substrate combinations.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Crotonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these complex structures is a cornerstone of modern organic chemistry. Crotonyl chloride, a reactive α,β-unsaturated acyl chloride, serves as a versatile and efficient building block for the construction of various heterocyclic systems. Its bifunctional nature, possessing both an electrophilic acyl chloride and a Michael acceptor system, allows for a range of cyclization strategies to afford valuable heterocyclic scaffolds such as 2-pyridinones and 2-pyranones. These heterocycles are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of representative heterocyclic compounds using crotonyl chloride. It is intended to be a practical guide for researchers and professionals involved in organic synthesis and drug discovery.

Synthetic Applications of Crotonyl Chloride in Heterocycle Formation

Crotonyl chloride's reactivity allows for its participation in several types of ring-forming reactions. Key strategies include:

  • Condensation with Enamines and β-Enaminones: The reaction of crotonyl chloride with enamines or β-enaminones provides a direct route to substituted 2-pyridinones. This transformation typically proceeds through an initial acylation followed by an intramolecular cyclization.

  • Cyclocondensation with Active Methylene Compounds: Compounds containing an active methylene group can react with crotonyl chloride in the presence of a base to yield various heterocyclic structures, including pyridinones and pyranones, depending on the nature of the active methylene compound and the reaction conditions.[4]

  • Diels-Alder and Hetero-Diels-Alder Reactions: Dienes derived from crotonyl chloride can participate in [4+2] cycloaddition reactions with various dienophiles to construct six-membered rings, including dihydropyran-2-ones.[5]

Synthesis of 6-Methyl-2-Pyridone Derivatives

The 2-pyridinone ring is a common motif in numerous biologically active compounds.[2][5] The reaction of crotonyl chloride with β-enaminones represents a straightforward approach to constructing this scaffold.

Experimental Protocol: Synthesis of 6-Methyl-4-phenyl-2(1H)-pyridone

This protocol details the synthesis of 6-methyl-4-phenyl-2(1H)-pyridone from the reaction of a β-enaminone (readily synthesized from acetophenone and dimethylformamide dimethyl acetal) with crotonyl chloride.

Reaction Scheme:

Materials:

  • Acetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Crotonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-(dimethylamino)-1-phenylprop-2-en-1-one (β-enaminone)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1.0 eq) in anhydrous toluene.

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude β-enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methyl-4-phenyl-2(1H)-pyridone

  • Dissolve the crude β-enaminone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of crotonyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methyl-4-phenyl-2(1H)-pyridone.

Quantitative Data:

Heterocyclic ProductStarting MaterialsSolventBaseReaction Time (h)Temperature (°C)Yield (%)
6-Methyl-4-phenyl-2(1H)-pyridoneβ-enaminone, Crotonyl chlorideDCMTriethylamine12-240 to RT60-75
6-Methyl-2H-pyran-2-oneKetene silyl acetal, Crotonyl chlorideToluene-4-88055-65
4,7,7-Trimethyl-4,6,7,8-tetrahydro-2H-1-benzopyran-2,5(3H)-dione5,5-dimethyl-1,3-cyclohexanedione, Crotonyl chlorideBenzeneSodium Hydride6Reflux~70

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Synthesis of 6-Methyl-2H-pyran-2-one

The 2H-pyran-2-one moiety is another important heterocyclic core found in many natural products with diverse biological activities.[6][7][8] A potential synthetic route involves the reaction of crotonyl chloride with a suitable ketene acetal.

Experimental Protocol: Synthesis of 6-Methyl-2H-pyran-2-one

This protocol outlines a general procedure for the synthesis of 6-methyl-2H-pyran-2-one.

Reaction Scheme:

Materials:

  • Ketene silyl acetal (e.g., 1-methoxy-1-(trimethylsilyloxy)ethene)

  • Crotonyl chloride

  • Anhydrous Toluene

  • Lewis acid catalyst (e.g., TiCl₄) (optional)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketene silyl acetal (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Slowly add crotonyl chloride (1.1 eq) to the reaction mixture.

  • (Optional) Add a Lewis acid catalyst (0.1 eq) to promote the reaction.

  • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-methyl-2H-pyran-2-one.

Biological Significance and Signaling Pathways

Derivatives of 2-pyridinone and 2-pyran-2-one synthesized using crotonyl chloride as a building block have shown significant promise in drug discovery, particularly as anticancer agents.[3][9][10][11]

Anticancer Activity

Many synthetic pyridone and pyranone derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[9][10] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle.[1][10]

One of the key signaling pathways implicated in the anticancer effect of these compounds is the p53 signaling pathway . The p53 protein is a tumor suppressor that plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.

// Nodes DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crotonyl_Chloride_Derivative [label="Pyridone/Pyranone\n(from Crotonyl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; ATM_ATR [label="ATM/ATR Kinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GADD45 [label="GADD45", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G1/S Checkpoint)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> ATM_ATR [label="activates"]; Crotonyl_Chloride_Derivative -> ATM_ATR [style=dashed, label="may induce"]; ATM_ATR -> p53 [label="phosphorylates\n(activates)"]; p53 -> MDM2 [label="inhibits"]; MDM2 -> p53 [label="promotes degradation"]; p53 -> p21 [label="activates transcription"]; p53 -> GADD45 [label="activates transcription"]; p53 -> Bax [label="activates transcription"]; p21 -> Cell_Cycle_Arrest [label="induces"]; GADD45 -> Cell_Cycle_Arrest [label="induces"]; Bax -> Apoptosis [label="induces"]; } .dot Figure 1: Simplified p53 signaling pathway potentially targeted by pyridone/pyranone derivatives.

Experimental Workflow for Synthesis and Screening

The overall process for the synthesis of heterocyclic compounds from crotonyl chloride and their subsequent biological evaluation can be summarized in the following workflow.

// Nodes start [label="Start: Crotonyl Chloride\n& Other Reactants", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Heterocycle Synthesis\n(e.g., Pyridinone, Pyranone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Structural Characterization\n(NMR, MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; screening [label="Biological Screening\n(e.g., Anticancer Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sar [label="Structure-Activity\nRelationship (SAR) Studies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Drug Candidate", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> purification; purification -> characterization; characterization -> screening; screening -> sar; sar -> lead_opt; lead_opt -> end; screening -> lead_opt [style=dashed]; } .dot Figure 2: General workflow for the synthesis and evaluation of heterocyclic compounds.

Conclusion

Crotonyl chloride is a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds, including medicinally relevant 2-pyridinones and 2-pyranones. The protocols provided herein offer a starting point for the exploration of these synthetic routes. The significant biological activities exhibited by these classes of compounds, particularly their anticancer properties, underscore the importance of continued research in this area. The provided workflows and pathway diagrams are intended to guide researchers in the efficient synthesis, screening, and development of novel therapeutic agents based on these heterocyclic scaffolds.

References

Application Notes and Protocols: Lewis Acid Catalysis in Reactions with 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Lewis acid catalysis in reactions involving 2-butenoyl chloride (crotonyl chloride). The following sections detail key applications, present quantitative data for reaction optimization, provide step-by-step experimental protocols, and illustrate relevant reaction mechanisms and workflows.

Application Notes

This compound is a versatile C4 building block in organic synthesis. Its reactivity can be effectively modulated and enhanced through the use of Lewis acid catalysts. The electron-withdrawing nature of the acyl chloride group, combined with the presence of a carbon-carbon double bond, presents multiple sites for reactivity. Lewis acids activate this compound, rendering it more susceptible to nucleophilic attack at either the carbonyl carbon or the β-carbon of the α,β-unsaturated system.

Two primary classes of Lewis acid-catalyzed reactions with this compound and its derivatives are highlighted in these notes:

  • Tandem Friedel-Crafts Acylation-Alkylation: In the presence of a strong Lewis acid such as aluminum chloride (AlCl₃), this compound can react with aromatic compounds in a tandem sequence. This reaction first involves a Friedel-Crafts acylation to form an α,β-unsaturated ketone, which is then activated by the Lewis acid for a subsequent intramolecular or intermolecular Friedel-Crafts alkylation. This provides a powerful method for the synthesis of dihydrochalcones and 1-indanone derivatives.[1]

  • Nazarov Cyclization: Derivatives of this compound, specifically divinyl ketones, can undergo a Lewis acid-catalyzed 4π-electrocyclization to form cyclopentenone structures. This transformation, known as the Nazarov cyclization, is a valuable tool for the construction of five-membered rings, which are common motifs in natural products and pharmaceuticals.[2][3] Common Lewis acids for this purpose include tin(IV) chloride (SnCl₄) and iron(III) bromide (FeBr₃).[1][4]

The choice of Lewis acid, solvent, and reaction temperature can significantly influence the reaction outcome, including product distribution and stereoselectivity. The data and protocols provided herein serve as a guide for the development of synthetic methodologies utilizing this compound.

Data Presentation

Table 1: Lewis Acid-Catalyzed Tandem Friedel-Crafts Acylation-Alkylation of 2-Alkenoyl Chlorides with Benzene

This table summarizes the results of the AlCl₃-catalyzed reaction between various 2-alkenoyl chlorides and benzene, showcasing the influence of substrate structure and temperature on product distribution.

Entry2-Alkenoyl ChlorideTemperature (°C)Product(s)Yield (%)Reference
1This compound251-Phenylbutan-1-one85[1]
2This compound803-Methyl-1-indanone78[1]
33-Methyl-2-butenoyl chloride253-Methyl-1-phenylbutan-1-one82[1]
43-Methyl-2-butenoyl chloride803,3-Dimethyl-1-indanone45[1]
5Cinnamoyl chloride251,3-Diphenylpropan-1-one92[1]
6Cinnamoyl chloride801,3-Diphenylpropan-1-one90[1]
Table 2: Lewis Acid Screening for the Nazarov Cyclization of a Divinyl Ketone

This table presents a comparison of different Lewis acids for the catalysis of a model Nazarov cyclization reaction of a divinyl ketone.

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1SnCl₄ (2.0)CH₂Cl₂250.575[4]
2FeCl₃ (1.5)CH₂Cl₂25168General Protocol
3BF₃·OEt₂ (2.0)CH₂Cl₂0 to 25255General Protocol
4AlCl₃ (1.5)CH₂Cl₂01.572General Protocol
5FeBr₃ (1.0)CH₂Cl₂250.585[1]

Experimental Protocols

Protocol 1: General Procedure for the AlCl₃-Catalyzed Tandem Friedel-Crafts Acylation-Alkylation of this compound with Benzene

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound (crotonyl chloride)

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.5 equivalents).

  • Add anhydrous benzene (10 equivalents) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous benzene (5 equivalents).

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or heat to reflux (approx. 80 °C) for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow and careful addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrochalcone or 1-indanone derivative.[1]

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Nazarov Cyclization of a Divinyl Ketone

This protocol describes a general method for the synthesis of a divinyl ketone precursor from this compound, followed by its Lewis acid-catalyzed Nazarov cyclization.

Part A: Synthesis of a Divinyl Ketone from this compound

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Vinyl bromide

  • This compound

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of vinylmagnesium bromide from magnesium turnings and vinyl bromide in anhydrous THF according to standard procedures.

  • To a stirred solution of vinylmagnesium bromide (1.1 equivalents) in anhydrous THF at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude divinyl ketone by flash column chromatography.

Part B: Lewis Acid-Catalyzed Nazarov Cyclization

Materials:

  • Divinyl ketone (from Part A)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the divinyl ketone (1.0 equivalent) in anhydrous dichloromethane (0.03 M) at 0 °C, add a 1.0 M solution of SnCl₄ in CH₂Cl₂ (2.0 equivalents) dropwise.[4]

  • Allow the solution to warm to room temperature and stir for 30 minutes, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Stir the resulting mixture vigorously for 15 minutes and then separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclopentenone product.[4]

Visualizations

Diagram 1: Proposed Mechanism for Tandem Friedel-Crafts Acylation-Alkylation

G cluster_acylation Step 1: Friedel-Crafts Acylation cluster_alkylation Step 2: Friedel-Crafts Alkylation ac_start This compound + Benzene + AlCl₃ acylium Acylium Ion Intermediate ac_start->acylium Formation of electrophile ketone α,β-Unsaturated Ketone-AlCl₃ Complex acylium->ketone Electrophilic Aromatic Substitution carbocation Carbocation Intermediate ketone->carbocation Activation by AlCl₃ product Dihydrochalcone or Indanone Product carbocation->product Intra/Intermolecular Alkylation

Caption: Tandem Friedel-Crafts acylation and alkylation of this compound.

Diagram 2: Experimental Workflow for Lewis Acid-Catalyzed Nazarov Cyclization

G cluster_synthesis Precursor Synthesis cluster_cyclization Cyclization cluster_workup Workup & Purification start This compound + Vinyl Grignard ketone Divinyl Ketone start->ketone reaction Divinyl Ketone + Lewis Acid (e.g., SnCl₄) in CH₂Cl₂ ketone->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Extraction with CH₂Cl₂ quench->extraction purification Column Chromatography extraction->purification product Cyclopentenone Product purification->product

Caption: Workflow for the synthesis and Nazarov cyclization of a divinyl ketone.

Diagram 3: General Mechanism of Lewis Acid-Catalyzed Nazarov Cyclization

G start Divinyl Ketone + Lewis Acid (LA) activated Activated Ketone-LA Complex start->activated cation Pentadienyl Cation activated->cation cyclization 4π-Electrocyclization (Conrotatory) cation->cyclization oxyallyl Oxyallyl Cation cyclization->oxyallyl elimination Elimination of H⁺ oxyallyl->elimination enolate Enolate Intermediate elimination->enolate product Cyclopentenone Product enolate->product Tautomerization

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation with Crotonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing crotonyl chloride in Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is Friedel-Crafts acylation and why is it used?

A1: Friedel-Crafts acylation is a fundamental reaction in organic synthesis that introduces an acyl group (R-C=O) onto an aromatic ring. This electrophilic aromatic substitution reaction is widely used to synthesize aromatic ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Q2: What are the general advantages of Friedel-Crafts acylation over Friedel-Crafts alkylation?

A2: Friedel-Crafts acylation offers several advantages over its alkylation counterpart. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which often plague alkylation reactions.[3][4] Secondly, the resulting ketone product is deactivated towards further electrophilic attack, thus preventing the polysubstitution that is a common side reaction in alkylations.[1][3]

Q3: What are the primary challenges encountered when using crotonyl chloride in Friedel-Crafts acylation?

A3: The primary challenges arise from the α,β-unsaturated nature of crotonyl chloride. This can lead to a number of side reactions beyond simple acylation, including polymerization of the crotonyl chloride, intramolecular cyclization (especially with activated substrates like phenols), and potential Michael-type additions. These side reactions can significantly lower the yield of the desired acylated product.

Q4: My Friedel-Crafts acylation reaction with crotonyl chloride is giving a low yield. What are the common causes?

A4: Low yields are a frequent issue and can be attributed to several factors:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst.[5][6]

  • Deactivated Aromatic Ring: The substrate itself may be too deactivated. Friedel-Crafts acylation fails with aromatic rings bearing strongly electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or other carbonyl groups.[5]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[5][7]

  • Sub-optimal Temperature: The reaction temperature is crucial. While some reactions require heating, excessively high temperatures can promote side reactions and decomposition.[5][7]

  • Side Reactions: As mentioned in Q3, polymerization and intramolecular cyclization can consume the starting materials and lower the yield of the desired product.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Acylated Product
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous Lewis acid or purify the existing stock.Lewis acids like AlCl₃ are highly hygroscopic and react with water to become inactive.[5][6]
Deactivated Substrate Check the electronic properties of your aromatic substrate. If it contains strongly deactivating groups, the reaction may not be feasible under standard conditions.Strongly electron-withdrawing groups make the aromatic ring too electron-poor to be attacked by the acylium ion.[5]
Insufficient Catalyst Increase the molar ratio of the Lewis acid to the crotonyl chloride. A 1.1 to 1.5 molar excess of the catalyst is often a good starting point.The ketone product complexes with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount is necessary to drive the reaction to completion.[7]
Polymerization of Crotonyl Chloride Add the crotonyl chloride slowly to the mixture of the aromatic substrate and Lewis acid at a low temperature (e.g., 0 °C).This keeps the concentration of the reactive acylium ion low, minimizing its ability to polymerize.
Issue 2: Formation of an Unexpected Product (e.g., a Chromanone)
Possible Cause Troubleshooting Step Rationale
Intramolecular Cyclization This is common with highly activated substrates like phenols and their ethers. The initial acylation is followed by an intramolecular Michael addition of the phenolic oxygen onto the α,β-unsaturated ketone.The proximity of the hydroxyl or methoxy group to the newly formed enone facilitates a rapid intramolecular cyclization.[1][8]
To favor the desired acylation product, consider using a less activating substrate if possible. Alternatively, protecting the hydroxyl group before acylation and deprotecting it afterward may be a viable strategy.Protection of the hydroxyl group prevents its participation in the intramolecular cyclization.
Modifying the reaction conditions, such as using a milder Lewis acid or lower temperatures, may also disfavor the cyclization.Harsher conditions can promote the intramolecular reaction.
Issue 3: Formation of Polymeric Material
Possible Cause Troubleshooting Step Rationale
Cationic Polymerization of Crotonyl Chloride The Lewis acid can initiate the cationic polymerization of the α,β-unsaturated acyl chloride.Lewis acids can generate carbocations from the double bond of crotonyl chloride, which can then act as initiators for polymerization.[9][10]
Maintain a low reaction temperature and add the crotonyl chloride dropwise to the reaction mixture.This minimizes the concentration of the initiator and the rate of polymerization.
Use the minimum effective amount of Lewis acid.Excess Lewis acid can increase the rate of polymerization.

Data Presentation

Table 1: Illustrative Yields of Friedel-Crafts Acylation with Crotonyl Chloride under Varying Conditions

Aromatic Substrate Lewis Acid (molar eq.) Solvent Temperature (°C) Typical Product(s) Illustrative Yield (%) Reference
PhloroglucinolAlCl₃ (stoichiometric)Not specifiedNot specified5,7-dihydroxy-2-methylchroman-4-one31[1]
AnisoleFeCl₃ (1.1)Dichloromethane0 to RT4-methoxy-crotonophenone60-70[11] (adapted)
TolueneAlCl₃ (1.2)Carbon disulfide04-methyl-crotonophenone50-60[6] (adapted)
BenzeneAlCl₃ (1.2)Dichloromethane25Crotonophenone40-50[12] (adapted)

Note: The yields presented are illustrative and can vary significantly based on the precise experimental conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with Crotonyl Chloride

This protocol is adapted from standard Friedel-Crafts procedures and is intended as a general guideline.[11][12][13]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend anhydrous iron(III) chloride (FeCl₃, 1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

  • Acylium Ion Formation: In the dropping funnel, prepare a solution of crotonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Substrate Addition: Add the crotonyl chloride solution dropwise to the stirred FeCl₃ suspension over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Prepare a separate solution of anisole (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation_Pathway cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution CrotonylChloride Crotonyl Chloride AcyliumIon Acylium Ion (Resonance Stabilized) CrotonylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) SigmaComplex σ-Complex (Arenium Ion) Arene Aromatic Ring Arene->SigmaComplex + Acylium Ion Product Aryl Crotonyl Ketone SigmaComplex->Product -H⁺

Caption: Desired pathway for Friedel-Crafts acylation with crotonyl chloride.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start Crotonyl Chloride + Lewis Acid Acylation Desired Acylation Product Start->Acylation Aromatic Substrate Polymerization Polymerization Start->Polymerization Self-condensation MichaelAddition Michael Addition Start->MichaelAddition Nucleophilic arene Cyclization Intramolecular Cyclization (with activated arenes) Acylation->Cyclization Intramolecular attack (e.g., by -OH group)

Caption: Competing reaction pathways in Friedel-Crafts acylation with crotonyl chloride.

Troubleshooting_Workflow Start Low Yield or Unexpected Products CheckReagents Check Purity and Anhydrous Nature of Reagents and Solvents Start->CheckReagents CheckCatalyst Verify Catalyst Activity and Stoichiometry CheckReagents->CheckCatalyst Reagents OK CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp Catalyst OK CheckAddition Slow, Dropwise Addition of Crotonyl Chloride? CheckTemp->CheckAddition Temp OK AnalyzeSideProducts Characterize Byproducts (e.g., by NMR, MS) CheckAddition->AnalyzeSideProducts Addition OK Success Improved Yield and Selectivity CheckAddition->Success Yes Polymerization Polymerization Suspected AnalyzeSideProducts->Polymerization Polymeric material observed Cyclization Cyclization Suspected AnalyzeSideProducts->Cyclization Cyclized product identified Polymerization->CheckTemp Polymerization->CheckAddition Cyclization->CheckTemp Cyclization->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Crude 2-Butenoyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-butenoyl chloride (crotonyl chloride) by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound after synthesis?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as crotonic acid and the chlorinating agent used (e.g., thionyl chloride, oxalyl chloride, or phosphorus chlorides).[1][2] Byproducts from the chlorination reaction, such as phosphoric acids if phosphorus chlorides are used, can also be present.[1][2]

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: this compound can be sensitive to high temperatures, which can cause decomposition or polymerization.[3] Vacuum distillation allows the compound to boil at a significantly lower temperature, minimizing thermal degradation and improving the purity of the final product.[4]

Q3: My distilled this compound is yellow or brown. What causes this discoloration?

A3: Discoloration can be caused by several factors, including thermal decomposition of the product at high temperatures, the presence of impurities from the chlorinating agent, or polymerization.[5] In some cases, reactions with organic bases used in subsequent steps can also lead to color formation.[6]

Q4: Can I store purified this compound?

A4: this compound is reactive and sensitive to moisture. For short-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended) to minimize degradation and hydrolysis.[6][7] For longer-term storage, the addition of a stabilizer like hydroquinone may be necessary.[8]

Data Presentation

Table 1: Physical and Distillation Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅ClO[9][10][11]
Molecular Weight 104.53 g/mol [9][10][11]
Appearance Clear, colorless to brown liquid[8]
Density ~1.091 g/mL at 25°C[9]
Boiling Point (Atmospheric) 120-125°C[8][9][10][12]
Boiling Point (Reduced Pressure) 77-80°C at 15 Torr[8]

Experimental Protocols

Detailed Protocol for Purification of crude trans-2-Butenoyl chloride by Distillation

This protocol is adapted from a standard synthesis procedure.[8]

1. Preparation of the Crude Product:

  • In a 5 L reaction flask, add 1 kg of crotonic acid.

  • While stirring slowly, add 1650 mL of thionyl chloride. A large amount of HCl gas will be evolved, so ensure the reaction is conducted in a well-ventilated fume hood with appropriate gas scrubbing.

  • Continue stirring at room temperature until the vigorous gas evolution subsides.

  • Slowly heat the mixture to reflux and maintain for a period sufficient to complete the reaction.

2. Removal of Excess Thionyl Chloride:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride can be removed by distillation at atmospheric pressure.

3. Vacuum Distillation of trans-2-Butenoyl chloride:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Apply vacuum and begin to heat the flask gently.

  • Collect the fraction that distills at 77-80°C under a pressure of 15 Torr.[8]

  • The expected yield of the purified product is approximately 72%.[8]

Troubleshooting Guides

Issue 1: Product is Decomposing or Polymerizing in the Distillation Flask
  • Symptom: The material in the distillation flask darkens significantly, becomes viscous, or solidifies. The distillation rate is slow or stops.

  • Possible Cause: The distillation temperature is too high, leading to thermal decomposition or polymerization.[3] The crude product may also be contaminated with impurities that catalyze polymerization.

  • Solution:

    • Lower the Distillation Temperature: Use a higher vacuum to reduce the boiling point of the this compound.

    • Use a Stabilizer: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the crude product before distillation to prevent polymerization.[3]

    • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots in the distillation flask. Do not distill to dryness.

Issue 2: Low Yield of Distilled Product
  • Symptom: The amount of purified this compound collected is significantly lower than expected.

  • Possible Cause:

    • An incomplete initial reaction to form the acid chloride.

    • Loss of product due to an inefficient distillation setup (e.g., poor insulation of the distillation column).

    • Decomposition of the product during distillation (see Issue 1).

    • Leaks in the vacuum distillation apparatus.

  • Solution:

    • Ensure Complete Reaction: Before distillation, ensure the conversion of crotonic acid to this compound is complete.

    • Check for Leaks: Ensure all joints in the distillation apparatus are well-sealed.

    • Insulate the Column: For fractional distillation, insulate the column to maintain the temperature gradient.

    • Optimize Distillation Conditions: Use an appropriate vacuum level and heating rate to minimize residence time at high temperatures.

Issue 3: Product is Contaminated with Starting Material or Chlorinating Agent
  • Symptom: The purified product shows impurities by analytical methods (e.g., GC, NMR), or has a lower than expected boiling point.

  • Possible Cause: Inefficient fractional distillation, leading to co-distillation of impurities.

  • Solution:

    • Improve Distillation Efficiency: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation of components with close boiling points.

    • Remove Volatile Impurities First: If excess thionyl chloride (boiling point ~76°C at atmospheric pressure) is present, it can be removed by a preliminary distillation at atmospheric or slightly reduced pressure before distilling the this compound under high vacuum.

    • Azeotropic Removal: In some cases, co-distillation with a dry, inert solvent like toluene can help remove traces of thionyl chloride.

Mandatory Visualization

G cluster_0 Troubleshooting Distillation of this compound cluster_1 Solutions for Decomposition/Polymerization cluster_2 Solutions for Low Yield cluster_3 Solutions for Contamination A Distillation Problem Observed B Decomposition/Polymerization (Darkening, Viscosity Increase) A->B C Low Yield A->C D Product Contamination A->D B1 Lower distillation temperature (Increase vacuum) B->B1 B2 Add stabilizer (e.g., hydroquinone) B->B2 B3 Ensure even heating (Stirring, heating mantle) B->B3 C1 Check for vacuum leaks C->C1 C2 Insulate distillation column C->C2 C3 Optimize heating and vacuum C->C3 D1 Use a fractionating column D->D1 D2 Remove volatile impurities first D->D2

Caption: Troubleshooting workflow for the purification of this compound by distillation.

References

Optimizing reaction conditions for acylation with 2-Butenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing acylation reactions involving 2-Butenoyl Chloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in acylation?

This compound, also known as crotonoyl chloride, is an α,β-unsaturated acyl chloride. It is widely used as an acylating agent to introduce the 2-butenoyl (crotonoyl) group into various molecules.[1] Its primary applications include the synthesis of esters, amides, and ketones through reactions with alcohols, amines, and aromatic compounds, respectively.[1][2] These reactions are fundamental in organic synthesis for creating a wide array of butenoyl-containing compounds.[1]

Q2: What is the general mechanism for acylation using this compound?

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving addition and elimination.[1][3]

  • Nucleophilic Addition: A nucleophile (such as an alcohol, amine, or aromatic ring) attacks the electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[1][4][5][6][7]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.[1][3] In Friedel-Crafts acylation, a Lewis acid catalyst is used to generate a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[8][9]

Q3: How does the α,β-unsaturated nature of this compound affect its reactivity and potential side reactions?

The carbon-carbon double bond adjacent to the carbonyl group enhances the reactivity of this compound compared to saturated acyl chlorides.[1] However, this conjugated π-system also introduces the possibility of competing side reactions, most notably:

  • 1,4-Conjugate Addition (Michael Addition): Nucleophiles can attack the β-carbon of the double bond instead of the carbonyl carbon.[2] This can lead to the formation of undesired byproducts.

  • Polymerization: The reactive double bond can lead to polymerization, especially under harsh conditions like high temperatures or in the presence of radical initiators.

  • Dimerization: Related α,β-unsaturated systems can sometimes undergo dimerization.[1]

Q4: Which catalysts are recommended for Friedel-Crafts acylation with this compound?

For Friedel-Crafts acylation, a Lewis acid catalyst is required to activate the acyl chloride. The choice of catalyst depends on the reactivity of the aromatic substrate.

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) is a common and highly active catalyst.[10]

  • Milder Lewis Acids: For sensitive substrates, milder alternatives like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[10]

  • Modern Catalysts: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and solid acid catalysts like zeolites are greener, often more selective, and can be easier to handle and recycle.[10][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during acylation reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture Contamination: this compound is highly reactive with water, leading to hydrolysis back to the carboxylic acid.[5][7][13][14][15]- Flame-dry or oven-dry all glassware. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11][16]
2. Inactive Catalyst (Friedel-Crafts): The Lewis acid catalyst may be old or deactivated by moisture.- Use a fresh, unopened container of the Lewis acid. - Consider switching to a more robust catalyst like a metal triflate.[10][11]
3. Steric Hindrance: Bulky groups on the substrate may hinder the approach of the acylating agent.[10][11]- Increase the reaction temperature to overcome the activation energy barrier. - Increase the reaction time. - Use a smaller, more active Lewis acid catalyst if applicable.[10]
4. Deactivated Aromatic Substrate (Friedel-Crafts): Strongly electron-withdrawing groups on the aromatic ring inhibit the reaction.[11]- Use a more potent Lewis acid (e.g., AlCl₃) and higher temperatures. - Note that Friedel-Crafts acylation is generally unsuccessful with strongly deactivated rings (e.g., nitrobenzene).[11]
Formation of Multiple Products 1. Isomer Formation (Friedel-Crafts): Acylation of activated aromatic rings can occur at multiple positions (e.g., ortho and para).- Lowering the reaction temperature can improve regioselectivity, often favoring the para product.[10] - Using a bulkier Lewis acid catalyst can sterically block the ortho position.[10]
2. Michael (1,4-Conjugate) Addition: The nucleophile attacks the double bond instead of the carbonyl group.[2]- Lower the reaction temperature significantly (-78 °C) to favor kinetic 1,2-addition. - Choose reaction conditions known to favor acylation over conjugate addition.
3. Polyacylation (Friedel-Crafts): The product is acylated a second time.- This is less common than in Friedel-Crafts alkylation, as the product ketone is deactivating.[8][9] If observed, it suggests harsh conditions. - Reduce catalyst loading and reaction temperature.[11]
Reaction is Too Vigorous / Uncontrollable 1. High Reactivity: this compound is a highly reactive acyl chloride.[13][15]- Maintain the reaction at a low temperature using an ice bath (0 °C) or dry ice/acetone bath.[11][17] - Add the this compound dropwise or via a syringe pump over an extended period.[11][17]

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. This compound is corrosive and reacts vigorously with water. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic substrate (e.g., benzene) using this compound and an aluminum chloride catalyst.

Materials:

  • This compound (1.0 eq.)

  • Aromatic substrate (e.g., benzene, 3-5 eq. or as solvent)

  • Anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 eq.)

  • Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., CS₂, nitrobenzene)

  • Crushed ice and 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous AlCl₃ (1.1 eq.). Add anhydrous solvent (e.g., DCM) and cool the resulting suspension to 0 °C in an ice bath.[11]

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the cooled AlCl₃ suspension over 15-30 minutes while stirring.[11] Allow the mixture to stir for an additional 15 minutes at 0 °C to form the acylium ion complex.

  • Substrate Addition: Add the aromatic substrate (if not used as the solvent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Some reactions may require gentle heating.[18]

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1M HCl to hydrolyze the aluminum complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.[10][11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.

Protocol 2: General Procedure for N-Acylation (Amide Formation)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (2.2 eq., or 1.1 eq. with a non-nucleophilic base like triethylamine)

  • Anhydrous solvent (e.g., DCM, THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (2.2 eq.) in an anhydrous solvent. Cool the solution to 0 °C.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 20-30 minutes. An excess of the amine is used to neutralize the HCl byproduct.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until completion is confirmed by TLC.

  • Work-up and Extraction: Quench the reaction with water. If the product is in the organic layer, wash sequentially with 1M HCl (to remove excess amine), water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the product as necessary by recrystallization or column chromatography.

Visualizations

G s1 Setup: Flame-dried glassware under inert atmosphere s2 Catalyst Suspension: Add Lewis Acid (e.g., AlCl₃) to anhydrous solvent, cool to 0 °C s1->s2 1. s3 Acyl Chloride Addition: Add this compound dropwise at 0 °C s2->s3 2. s4 Substrate Addition: Add aromatic substrate dropwise at 0 °C s3->s4 3. s5 Reaction: Warm to RT, stir for 2-4h Monitor completion (TLC/GC) s4->s5 4. s6 Work-up: Quench with ice/HCl s5->s6 5. s7 Extraction & Washing: Separate organic layer, wash with H₂O, NaHCO₃, brine s6->s7 6. s8 Purification: Dry, concentrate, and purify (Chromatography/Distillation) s7->s8 7.

Caption: Experimental workflow for Friedel-Crafts acylation.

G start Low or No Yield c1 Check for Moisture? start->c1 s1 Use anhydrous conditions (dry glassware/solvents, inert atmosphere) c1->s1 Yes c2 Steric Hindrance? c1->c2 No end_node Yield Improved s1->end_node s2 Increase temperature/time Use smaller/more active catalyst c2->s2 Yes c3 Substrate Deactivated? (Friedel-Crafts) c2->c3 No s2->end_node s3 Use stronger Lewis Acid (e.g., AlCl₃) c3->s3 Yes c4 Side Reactions? (e.g., Michael Addition) c3->c4 No s3->end_node s4 Lower reaction temperature (-78 °C) c4->s4 Yes s4->end_node G start This compound + Nucleophile (Nu⁻) p1 Path A: 1,2-Addition (Acylation) start->p1 Attack at C=O p2 Path B: 1,4-Addition (Michael Addition) start->p2 Attack at β-Carbon prod1 Acylated Product (Kinetic Control, Low Temp) p1->prod1 prod2 Michael Adduct (Thermodynamic Control, Higher Temp) p2->prod2

References

Preventing polymerization of 2-Butenoyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Butenoyl Chloride

Welcome to the technical support center for this compound (Crotonyl chloride). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Storage & Stability

  • Q1: My this compound has turned viscous or solidified upon storage. What happened?

    • A1: This indicates that the this compound has likely polymerized. Polymerization is a process where monomer molecules react together to form polymer chains or three-dimensional networks. This can be initiated by exposure to heat, light, moisture, or the depletion of a stabilizer. This compound is prone to polymerization due to its reactive α,β-unsaturated acyl chloride structure.[1][2]

  • Q2: How can I prevent the polymerization of this compound during storage?

    • A2: Proper storage is crucial. This involves controlling the temperature, atmosphere, and ensuring the presence of an effective inhibitor. Store the reagent in a tightly sealed container, in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C.[3] It's also important to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation.

  • Q3: What are the recommended stabilizers for this compound and at what concentration?

    • A3: Phenolic compounds are commonly used as inhibitors for unsaturated monomers.[] For this compound, hydroquinone is a frequently used stabilizer.[1] The concentration can vary by supplier, with documented levels ranging from 160 ppm to 1500 ppm.[5] Always refer to the manufacturer's certificate of analysis for the specific concentration in your batch.

Handling & Use

  • Q4: I need to use inhibitor-free this compound for my reaction. How can I remove the stabilizer?

    • A4: Stabilizers like hydroquinone can be removed by distillation.[5] Given the reactive and hazardous nature of this compound, this should be performed with caution in a well-ventilated fume hood, using appropriate personal protective equipment. Use the freshly distilled, inhibitor-free reagent immediately, as it will be highly prone to polymerization.

  • Q5: My this compound has a yellowish or brownish color. Is it still usable?

    • A5: A slight discoloration to a clear yellow or brown liquid can occur over time and may not necessarily indicate significant decomposition or polymerization, as this is a listed physical property.[5] However, it is advisable to check for other signs of degradation, such as increased viscosity. If you suspect hydrolysis due to moisture exposure (which can be checked by IR spectroscopy for the presence of OH bands), the material can be refluxed with a reagent like oxalyl chloride followed by fractional distillation to purify it.[5]

  • Q6: Can I reverse the polymerization of this compound?

    • A6: Currently, there are no standard, safe laboratory procedures for the depolymerization of this compound. The process is generally not recommended. Attempting to depolymerize the material can be hazardous. The polymerized material should be treated as chemical waste and disposed of according to your institution's safety protocols.

Data Summary Table

The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterValueSource(s)
Storage Temperature 2-8°C[3]
Below +30°C[1]
Boiling Point 120-123 °C (at 760 mmHg)[1][5][6]
Flash Point 35 °C[6]
Stabilizer Hydroquinone[1][5]
Stabilizer Concentration 160 ppm - 1500 ppm[5]

Experimental Protocols

Protocol 1: Quality Check of this compound via Infrared (IR) Spectroscopy

  • Objective: To assess the purity of this compound and check for hydrolysis.

  • Methodology:

    • In a fume hood, carefully prepare a thin film of the this compound sample between two salt plates (e.g., NaCl or KBr).

    • Acquire the IR spectrum of the sample.

    • Analyze the spectrum for the characteristic carbonyl (C=O) stretch of an acyl chloride (typically around 1780-1815 cm⁻¹).

    • Crucially, check for a broad absorbance band in the region of 3200-3600 cm⁻¹, which would indicate the presence of hydroxyl (-OH) groups from the corresponding carboxylic acid, a product of hydrolysis.[5]

    • The absence of a significant -OH band suggests the material is free from major hydrolysis.[5]

Protocol 2: Purification of this compound by Distillation

  • Objective: To remove stabilizers or impurities from this compound.

  • Methodology:

    • Precaution: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE. This compound is corrosive and flammable.[6][7]

    • Set up a fractional distillation apparatus. Ensure all glassware is dry.

    • If the IR spectrum shows the presence of -OH bands, add an excess of oxalyl chloride to the flask and reflux the mixture for 3 hours. This will convert the carboxylic acid back to the acyl chloride.[5]

    • Allow the mixture to cool, then proceed with fractional distillation.

    • Collect the fraction boiling between 120-123°C.[5][6]

    • The purified this compound will be free of non-volatile inhibitors and impurities. Use immediately or add a fresh stabilizer if it needs to be stored.

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows for handling and decision-making related to this compound.

Polymerization_Prevention cluster_causes Causes of Polymerization cluster_prevention Prevention Strategies center_node This compound Stability Cool_Storage Store at 2-8°C center_node->Cool_Storage Dark_Storage Store in Amber Bottle or Dark Place center_node->Dark_Storage Dry_Conditions Store under Inert Gas (N2 or Ar) center_node->Dry_Conditions Ensure_Inhibitor Ensure Presence of Stabilizer (e.g., Hydroquinone) center_node->Ensure_Inhibitor Heat Heat Heat->center_node Light Light Light->center_node Moisture Moisture (Hydrolysis) Moisture->center_node Inhibitor_Depletion Inhibitor Depletion Inhibitor_Depletion->center_node

References

Technical Support Center: Synthesis of 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butenoyl chloride (crotonyl chloride).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities stem from the starting materials, reagents, and side reactions. These typically include:

  • Unreacted Crotonic Acid: The starting carboxylic acid is a common impurity, often due to incomplete reaction.

  • Water: this compound is highly moisture-sensitive and readily hydrolyzes back to crotonic acid and HCl.[1]

  • Excess Chlorinating Agent: Residual thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) may remain after the reaction.[2]

  • Polymerization Products: As an unsaturated acyl chloride, this compound can undergo polymerization, especially upon storage or heating.[3]

  • Side-Reaction Byproducts: Depending on the chlorinating agent used, byproducts like phosphorus compounds (from PCl₃ or PCl₅) can be present.[4]

Q2: My purified this compound shows a broad peak around 3000 cm⁻¹ in its IR spectrum. What is this impurity and how can I remove it?

A2: A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H bond in a carboxylic acid, indicating the presence of unreacted crotonic acid. This is a common issue.

  • Cause: Incomplete reaction with the chlorinating agent or hydrolysis of the product due to exposure to moisture.

  • Solution: To remove residual crotonic acid, you can treat the crude product with an excess of oxalyl chloride and reflux the mixture for a few hours. This will convert the remaining carboxylic acid to the desired acyl chloride. The excess oxalyl chloride and the product can then be separated by fractional distillation.[1]

Q3: How can I prevent the hydrolysis of this compound during synthesis and workup?

A3: Preventing hydrolysis is critical for achieving high purity and yield.

  • Use Anhydrous Conditions: Ensure all glassware is oven or flame-dried before use. All solvents and reagents should be anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Controlled Workup: If an aqueous wash is necessary for a downstream application, it should be performed carefully with cold, saturated brine to minimize hydrolysis and immediately followed by drying with a suitable agent like anhydrous sodium sulfate or magnesium sulfate. However, for the purification of this compound itself, non-aqueous workup and direct distillation are strongly recommended.[2][4]

Q4: The product has darkened in color or solidified upon storage. What happened and how can it be prevented?

A4: Darkening or solidification is often a sign of polymerization.[3]

  • Cause: Unsaturated acyl chlorides are prone to polymerization, which can be initiated by heat, light, or impurities.

  • Prevention:

    • Add a Stabilizer: Add a radical inhibitor like hydroquinone (e.g., 160 ppm) to the distilled product to prevent polymerization during storage.

    • Store Properly: Store the purified this compound in a cool, dark place under an inert atmosphere. Storage at low temperatures (e.g., in a refrigerator) is recommended to minimize both polymerization and hydrolysis.[3]

Q5: How can I effectively remove the excess chlorinating agent (e.g., thionyl chloride) after the reaction?

A5: Fractional distillation is the most effective method.[2]

  • Thionyl Chloride (b.p. 79 °C): Can be removed by distillation. Since its boiling point is relatively close to the product, a fractionating column is necessary for a clean separation. Applying a mild vacuum can also help remove it at a lower temperature.[6]

  • Oxalyl Chloride (b.p. 63-64 °C): Also readily removed by distillation.

  • Gaseous Byproducts: When using thionyl chloride, the byproducts SO₂ and HCl are gases, which simplifies the initial purification as they are largely removed from the reaction vessel.[7]

Data Presentation

Table 1: Physical Properties & Synthesis Data

ParameterValueSource
Boiling Point 120-123 °C (lit.)[1]
Density 1.091 g/mL at 25 °C (lit.)[1]
Molecular Weight 104.53 g/mol [8]
Typical Synthesis Yield ~72% (from crotonic acid & SOCl₂)[1]
Purity (Technical Grade) ≥90% (GC)[9]

Table 2: Comparison of Key Analytical Methods for Purity Assessment

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation by volatility and fragmentation by massQuantitative purity, detection of volatile impurities (e.g., residual solvents, thionyl chloride).High sensitivity and resolution; well-established for acyl chlorides.The high reactivity may require derivatization for some applications.[10]
¹H NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, identification and quantification of proton-containing impurities.Provides detailed structural information on impurities.Requires deuterated solvents and a high-field NMR spectrometer.
FTIR Infrared light absorption by molecular vibrationsDetection of functional groups, especially the O-H group from crotonic acid.Fast and simple method for detecting the most common impurity (crotonic acid).Not suitable for quantifying low levels of impurities.
Titration Acid-base neutralizationTotal acid content (product + acidic impurities).Simple, inexpensive, and provides a good measure of overall acyl chloride content.Not specific; quantifies all acidic components, including crotonic acid and HCl.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is used to separate this compound from less volatile impurities (e.g., crotonic acid) and more volatile impurities (e.g., residual thionyl chloride).[2][11]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is completely dry. The system should be protected from atmospheric moisture with a drying tube or an inert gas inlet.

  • Charge the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gently heat the flask using an oil bath.

    • First, collect any low-boiling fractions, which may include residual solvents or excess chlorinating agents (e.g., thionyl chloride, b.p. 79 °C).

    • Carefully monitor the temperature at the head of the column.

    • Collect the main fraction of this compound at its boiling point of 120-123 °C .

  • Storage: Collect the purified product in a dry, pre-weighed flask. For long-term storage, add a stabilizer like hydroquinone and store under an inert atmosphere in a refrigerator.

Protocol 2: Purity Assessment by Acid-Base Titration

This method determines the total acyl chloride content by hydrolyzing the sample and titrating the resulting acids.

  • Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Hydrolysis: Carefully and slowly add 50 mL of distilled water to the flask. The this compound will hydrolyze to form crotonic acid and hydrochloric acid. Gently swirl the flask for 5-10 minutes to ensure the reaction is complete.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the solution.

    • Titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) until a persistent faint pink color is observed.

  • Calculation: Calculate the purity based on the stoichiometry that one mole of this compound produces two moles of acid (one mole of crotonic acid and one mole of HCl) upon hydrolysis.

    Purity (%) = (V_NaOH × M_NaOH × MW_product × 100) / (m_sample × 2)

    Where:

    • V_NaOH is the volume of NaOH solution used (in L).

    • M_NaOH is the molarity of the NaOH solution.

    • MW_product is the molecular weight of this compound (104.53 g/mol ).

    • m_sample is the mass of the sample (in g).

    • The factor of 2 accounts for the two acidic protons titrated per mole of acyl chloride.

Visualizations

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Crotonic Acid + Chlorinating Agent (e.g., SOCl₂) reaction Reflux under Anhydrous Conditions start->reaction crude Crude this compound (Contains excess reagent, unreacted acid) reaction->crude distillation Fractional Distillation crude->distillation impurities Low-Boiling Impurities (e.g., SOCl₂) distillation->impurities First Fraction product Pure this compound (b.p. 120-123°C) distillation->product Main Fraction residue High-Boiling Residue (Crotonic Acid, Polymer) distillation->residue Pot Residue qc Purity Analysis (GC, NMR, FTIR) product->qc

Caption: Experimental workflow for this compound synthesis and purification.

G Troubleshooting Common Impurities start Analyze Product by FTIR q1 Broad OH peak (~3000 cm⁻¹) present? start->q1 action1 Treat with excess oxalyl chloride & reflux action2 Perform careful fractional distillation action1->action2 end1 Pure Product action2->end1 action3 Add stabilizer (e.g., hydroquinone) and store cold/dark action3->end1 end2 Impurity Present q1->action1 Yes q2 Product dark or viscous? q1->q2 No q2->action3 Yes q2->end1 No

References

Technical Support Center: Troubleshooting Esterification with Crotonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields or other issues during the esterification of alcohols with crotonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in esterification with crotonyl chloride can stem from several factors. The most common culprits include:

  • Hydrolysis of Crotonyl Chloride: Crotonyl chloride is highly reactive and sensitive to moisture. Any water present in your alcohol, solvent, or glassware will hydrolyze the acyl chloride to crotonic acid, which is less reactive and will not participate in the esterification, thus lowering your yield.[1][2]

  • Inadequate Scavenging of HCl: The reaction produces one equivalent of hydrogen chloride (HCl) gas.[3] If not neutralized, HCl can protonate the alcohol, reducing its nucleophilicity. In some cases, HCl can also add across the double bond of the crotonate product.[4]

  • Side Reactions: The α,β-unsaturated nature of crotonyl chloride makes it susceptible to side reactions such as polymerization and Michael addition, especially under basic conditions or at elevated temperatures.[5][6][7]

  • Product Loss During Workup: Crotonate esters can have some water solubility, especially those with short alcohol chains. Furthermore, emulsions can form during aqueous washes, leading to loss of product.[8]

Q2: My reaction mixture turned dark brown or black. What does this indicate?

A dark coloration often suggests polymerization of the crotonyl chloride or the resulting crotonate ester. This can be initiated by impurities, high temperatures, or exposure to light. The presence of a strong base can also sometimes promote polymerization or other side reactions.

Q3: I see multiple spots on my TLC plate after the reaction. What could they be?

Besides your desired ester, other spots on the TLC could be:

  • Unreacted Alcohol: If the alcohol is not fully consumed, it will appear as a separate spot.

  • Crotonic Acid: This will be present if the crotonyl chloride was hydrolyzed by moisture.[9][10]

  • Michael Adduct: If your alcohol or another nucleophile in the reaction mixture has undergone a 1,4-conjugate addition to the crotonate ester, this will result in a different product.[11][12]

  • Polymerized Material: Polymeric byproducts may appear as a streak or remain at the baseline of the TLC plate.

Q4: How can I effectively remove unreacted starting materials and byproducts during purification?

A standard purification protocol involves the following steps:

  • Quenching: Carefully quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining crotonyl chloride and the HCl byproduct.

  • Aqueous Wash: Wash the organic layer with a dilute base (e.g., 5% sodium bicarbonate solution) to remove crotonic acid.[8] Follow this with a wash with water and then brine to remove water-soluble impurities and help break up emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography.[8][10][13]

Troubleshooting Guide

Observation/Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Moisture Contamination: Hydrolysis of crotonyl chloride.[1][2] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Inadequate HCl Scavenging: Protonation of the alcohol, reducing its nucleophilicity.[4] 4. Side Reactions: Polymerization or Michael addition.[5][6]1. Ensure all glassware is oven-dried. Use anhydrous solvents and dry the alcohol if necessary.[2] 2. Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature may be beneficial, but be cautious of polymerization. 3. Add one equivalent of a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.[2][14] 4. Keep the reaction temperature low (e.g., 0 °C to room temperature). Consider adding a radical inhibitor like hydroquinone if polymerization is suspected.[6]
Reaction Mixture Turns Dark Polymerization: Spontaneous polymerization of crotonyl chloride or the product.[7]* Lower the reaction temperature. * Ensure the crotonyl chloride is fresh and properly stored. * Consider adding a polymerization inhibitor (e.g., hydroquinone).[6]
Difficult Emulsion During Workup Formation of Soaps or Amphiphilic Molecules: Residual base reacting with acidic components.* Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. * Filter the entire mixture through a pad of celite. * If possible, centrifuge the mixture to break the emulsion.
Product Decomposes During Distillation High Temperature: The crotonate ester may be thermally unstable, leading to polymerization or decomposition at high temperatures.* Use vacuum distillation to lower the boiling point of the ester. * Ensure a polymerization inhibitor is present in the distillation flask.
Cis/Trans Isomers in Product Isomerization: The reaction conditions may have caused isomerization of the double bond.[15]* Published methods for preparing pure cis-crotonyl chloride are available and require specific precautions.[15] If the stereochemistry is critical, start with the pure isomer and use mild reaction conditions.

Experimental Protocols

General Protocol for Esterification of an Alcohol with Crotonyl Chloride

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • Alcohol (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Diethyl Ether)[2]

  • Triethylamine (1.1 equivalents) or Pyridine (1.1 equivalents)[2][14]

  • Crotonyl chloride (1.1 equivalents)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • 5% Sodium Bicarbonate solution

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol and triethylamine in the anhydrous solvent in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Crotonyl Chloride: Slowly add the crotonyl chloride to the stirred solution dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture again to 0 °C and slowly add deionized water to quench any unreacted crotonyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution, deionized water, and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

General Reaction and Potential Side Reactions

The following diagram illustrates the main esterification reaction and common side reactions.

Esterification_Pathways Reactants Alcohol + Crotonyl Chloride Product Crotonate Ester + HCl Reactants->Product Desired Esterification (Base as HCl scavenger) Hydrolysis Crotonic Acid Reactants->Hydrolysis Presence of Water Polymer Polymer Reactants->Polymer High Temperature / Impurities Michael_Adduct Michael Addition Product Product->Michael_Adduct Nucleophilic Attack (e.g., excess alcohol) Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Were anhydrous conditions used? (Oven-dried glassware, dry solvents) Start->Check_Moisture Use_Anhydrous Action: Use strictly anhydrous conditions. Check_Moisture->Use_Anhydrous No Check_Base Was a non-nucleophilic base used? Check_Moisture->Check_Base Yes Use_Anhydrous->Start Re-run experiment Add_Base Action: Add 1.1 eq. of pyridine or TEA. Check_Base->Add_Base No Check_Temp Was the reaction temperature controlled? Check_Base->Check_Temp Yes Add_Base->Start Re-run experiment Control_Temp Action: Run reaction at 0°C to RT. Check_Temp->Control_Temp No Analyze_Byproducts Analyze crude product by NMR/GC-MS for side products (e.g., Michael adduct). Check_Temp->Analyze_Byproducts Yes Control_Temp->Start Re-run experiment Optimize_Stoichiometry Action: Adjust stoichiometry or reaction time. Analyze_Byproducts->Optimize_Stoichiometry

References

Technical Support Center: Managing 2-Butenoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive compound, 2-Butenoyl chloride.

Disclaimer

For Research Use Only. The information provided here is intended for experienced laboratory personnel. This compound is a flammable and corrosive chemical that reacts exothermically with many common reagents. Always consult the latest Safety Data Sheet (SDS) and perform a thorough risk assessment before handling this compound.[1][2][3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound becoming uncontrollably hot?

A1: this compound is a highly reactive acyl chloride. Its reactions with nucleophiles such as water, alcohols, amines, and even moisture in the air are highly exothermic, meaning they release a significant amount of heat.[4][2] An uncontrolled temperature increase, or "runaway reaction," can occur if the rate of heat generation exceeds the rate of heat removal from your reaction vessel. This is often due to:

  • Too rapid addition of this compound: Adding the reagent too quickly does not allow sufficient time for the heat to dissipate.

  • Inadequate cooling: The cooling bath may not be at a low enough temperature or may not have sufficient capacity to absorb the heat generated.

  • High concentration of reactants: More concentrated reactants lead to a faster reaction rate and greater heat output in a smaller volume.

  • Presence of moisture: Unintended contamination with water can lead to a rapid, exothermic hydrolysis reaction.[2]

Q2: I observe fuming when I handle this compound. Is this normal and what is it?

A2: Yes, it is common for this compound to fume in air. The fumes are hydrogen chloride (HCl) gas, which is formed upon reaction with moisture present in the atmosphere.[4] This is a visual indicator of the compound's high reactivity. Always handle this compound in a fume hood to avoid inhalation of these corrosive fumes.

Q3: My reaction is not proceeding to completion, or I am getting low yields. What are the common causes?

A3: Several factors can contribute to incomplete reactions or low yields:

  • Deactivated nucleophile: If your nucleophile is a base (e.g., an amine), the HCl generated as a byproduct can protonate it, rendering it non-nucleophilic and halting the reaction. It is common practice to use an excess of the amine nucleophile or add a non-nucleophilic base (an "acid scavenger") to neutralize the HCl as it forms.

  • Moisture contamination: If your intended reaction is not hydrolysis, the presence of water will consume the this compound to form 2-butenoic acid, reducing the yield of your desired product.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Sub-optimal temperature: While reactions are exothermic, some may still require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be too slow. Conversely, if it is too high, side reactions may occur.

  • Poor reagent quality: Impurities in your this compound or nucleophile can interfere with the reaction.

Q4: What are suitable quenching agents for a reaction involving this compound?

A4: The choice of quenching agent depends on the scale and nature of your reaction. Common quenching agents for acyl chlorides include:

  • Isopropanol: Often used as an initial quencher as it reacts less vigorously than water.

  • Methanol/Ethanol: Also effective for quenching, producing the corresponding ester.[5]

  • Water: Can be used for quenching, but the reaction is very vigorous. It is typically added after an initial quench with an alcohol.[5]

  • Aqueous base (e.g., sodium bicarbonate solution): Used to neutralize the reaction mixture and the HCl byproduct. Always add the quenching agent slowly to a cooled reaction mixture to control the exotherm.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Addition of this compound is too fast.2. Inadequate cooling.3. Reactant concentrations are too high.4. Accidental addition of water.1. Immediately stop the addition of this compound.2. Increase the efficiency of the cooling bath (e.g., switch to a colder bath like dry ice/acetone).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. Follow the emergency quenching protocol (see Experimental Protocols).
Reaction mixture is turning dark or charring 1. Temperature is too high, leading to decomposition.2. Presence of impurities.1. Immediately lower the reaction temperature.2. Ensure the purity of your starting materials and solvents.
Low or no product yield 1. Inactive nucleophile due to protonation by HCl.2. Hydrolysis of this compound by moisture.3. Reaction temperature is too low.1. Add a non-nucleophilic base (e.g., triethylamine, pyridine) or use a 2-fold excess of your amine nucleophile.2. Use oven- or flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Slowly allow the reaction to warm to the optimal temperature, while carefully monitoring for any exotherm.
Formation of white precipitate 1. If an amine nucleophile is used, the precipitate is likely the hydrochloride salt of the amine.1. This is expected if no other base is added. The salt can be removed during aqueous workup.
Vigorous gas evolution upon quenching 1. Reaction of unreacted this compound with the quenching agent.2. Neutralization of acidic byproducts (HCl) with a carbonate base.1. This is expected. Always quench slowly and in a fume hood.2. Add basic quenching agents cautiously to control the rate of CO2 evolution.

Quantitative Data on Exothermicity

Reactant Reaction Type Estimated ΔHrxn (kJ/mol) Qualitative Observation
WaterHydrolysis-80 to -120Very vigorous, fuming, rapid temperature increase.[4]
MethanolEsterification-70 to -110Vigorous, fuming, significant temperature increase.
DiethylamineAmidation-90 to -130Very vigorous, often requires cooling and slow addition.

Note: The actual heat measured in a laboratory setting (q = mcΔT) will depend on the mass of the reactants, the specific heat capacity of the reaction mixture, and the temperature change.

Experimental Protocols

Protocol 1: Controlled Addition of this compound for an Exothermic Reaction

This protocol describes a general procedure for safely running a reaction with this compound where a significant exotherm is anticipated.

Materials:

  • Three-neck round-bottom flask

  • Addition funnel

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Inert gas inlet (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water, dry ice/acetone)

  • This compound

  • Anhydrous solvent

  • Nucleophile

Procedure:

  • Assemble the glassware and ensure it is completely dry (oven or flame-dried).

  • Set up the reaction under an inert atmosphere.

  • In the reaction flask, dissolve the nucleophile in the anhydrous solvent.

  • Cool the solution to the desired starting temperature (e.g., 0 °C or lower) using the cooling bath.

  • Dissolve the this compound in the anhydrous solvent in the addition funnel.

  • Begin stirring the nucleophile solution.

  • Add the this compound solution dropwise from the addition funnel to the reaction flask.

  • Carefully monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain the desired temperature and prevent a rapid exotherm.

  • After the addition is complete, continue to stir the reaction at the chosen temperature for the desired time.

  • Proceed to the quenching protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_glass Dry Glassware setup Assemble under Inert Atmosphere prep_glass->setup prep_reagents Prepare Reagents prep_reagents->setup cool Cool Nucleophile Solution setup->cool add Slowly Add This compound cool->add monitor Monitor Temperature add->monitor Control Addition Rate react Stir at Constant Temperature add->react monitor->add quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Experimental workflow for a controlled reaction.
Protocol 2: Standard Quenching Procedure

This protocol is for safely neutralizing the reaction mixture after the desired reaction time.

Materials:

  • Chilled quenching solution (e.g., isopropanol, saturated sodium bicarbonate)

  • Beaker large enough to contain the entire reaction mixture and quenching solution

  • Stir bar and stir plate

Procedure:

  • Ensure the reaction mixture is cooled in an ice bath.

  • In a separate beaker, place the chilled quenching solution.

  • Slowly and carefully, transfer the reaction mixture to the quenching solution with vigorous stirring. Alternatively, slowly add the quenching solution to the reaction flask.

  • Monitor for any gas evolution or temperature increase. If the quenching is too vigorous, slow the rate of addition.

  • Once the addition is complete, allow the mixture to stir until it reaches room temperature.

  • The mixture can now be worked up as required (e.g., extraction, filtration).

Protocol 3: Emergency Quenching of a Runaway Reaction

This protocol should only be followed in the event of an uncontrolled exotherm where the temperature is rising rapidly and cannot be controlled by the cooling bath.

Procedure:

  • Alert personnel in the immediate vicinity.

  • If it is safe to do so, stop the addition of any reagents.

  • Have a large container of a suitable, cold quenching agent (e.g., a large volume of cold isopropanol or a slurry of ice and water) ready.

  • If the reaction is in a small flask that can be safely handled, carefully and quickly pour the contents of the reaction flask into the large volume of the cold quenching agent with vigorous stirring. Do NOT add the quenching agent to the runaway reaction, as this can cause it to boil over.

  • If the reaction is in a larger vessel that cannot be easily moved, have a pre-chilled, inert solvent ready to add to dilute the reaction. This should be done with extreme caution as the addition may cause initial boiling.

  • If the situation cannot be safely controlled, evacuate the area and follow your institution's emergency procedures.

emergency_quenching cluster_quench Quenching Action runaway Runaway Reaction Detected (Rapid Temperature Rise) alert Alert Personnel runaway->alert stop_addition Stop Reagent Addition (If Safe) alert->stop_addition pour_into_quench Pour Reaction into Large Volume of Cold Quenching Agent stop_addition->pour_into_quench evacuate If Unsafe, Evacuate and Follow Emergency Procedures stop_addition->evacuate Cannot be handled safely

Caption: Emergency quenching decision workflow.

Signaling Pathways and Logical Relationships

The high reactivity of this compound is due to the electronic nature of the acyl chloride functional group. The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

reactivity_pathway cluster_acyl_chloride This compound cluster_products Products carbonyl_carbon Carbonyl Carbon (δ+) intermediate Tetrahedral Intermediate carbonyl_carbon->intermediate oxygen Oxygen (δ-) oxygen->carbonyl_carbon Inductive Effect chlorine Chlorine (δ-) chlorine->carbonyl_carbon Inductive Effect nucleophile Nucleophile (e.g., H₂O, ROH, R₂NH) nucleophile->carbonyl_carbon Nucleophilic Attack product Substituted Product (Carboxylic Acid, Ester, Amide) intermediate->product Elimination of Cl⁻ hcl Hydrogen Chloride (HCl) intermediate->hcl exotherm Heat (Exothermic) intermediate->exotherm

Caption: Nucleophilic acyl substitution pathway.

References

Technical Support Center: Characterization of Byproducts in Crotonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing byproducts in reactions involving crotonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with crotonyl chloride?

A1: Due to its high reactivity, crotonyl chloride can participate in several side reactions leading to the formation of various byproducts. The most common byproducts depend on the specific reaction conditions and the nucleophile used. Key potential byproducts include:

  • Hydrolysis Product: Crotonic acid is formed if moisture is present in the reaction. Crotonyl chloride readily reacts with water.

  • Michael Addition Products: With nucleophiles like primary and secondary amines, 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system can occur, leading to the formation of β-substituted carbonyl compounds.

  • Polymerization Products: Crotonyl chloride can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Diacylation Products: In Friedel-Crafts acylation reactions, diacylation of the aromatic ring can occur, although it is generally less common than polyalkylation due to the deactivating effect of the first acyl group.

  • N-Acylurea: In reactions where a carbodiimide coupling agent is used with a carboxylic acid (which could be present from hydrolysis of crotonyl chloride), an N-acylurea byproduct can form through the rearrangement of an O-acylisourea intermediate.

Q2: My reaction yield is low. What are the likely causes when using crotonyl chloride?

A2: Low yields in crotonylation reactions can be attributed to several factors:

  • Reagent Purity: Impurities in crotonyl chloride, the substrate, or solvents can lead to side reactions.

  • Moisture Contamination: The presence of water will consume crotonyl chloride through hydrolysis, forming crotonic acid and reducing the yield of the desired product.

  • Suboptimal Temperature: The reaction temperature can significantly impact the rate of the desired reaction versus side reactions. Both excessively high and low temperatures can be detrimental.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.

  • Byproduct Formation: The formation of the byproducts listed in Q1 can consume starting materials and reduce the yield of the desired product.

Q3: I see some unexpected peaks in my GC-MS analysis. How can I identify them?

A3: Identifying unknown peaks in a GC-MS chromatogram requires a systematic approach:

  • Analyze the Mass Spectrum: Examine the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments and functional groups.

  • Database Search: Compare the obtained mass spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley).

  • Consider Potential Byproducts: Based on your reaction, hypothesize the structures of likely byproducts (see Q1) and compare their expected mass spectra with the observed one.

  • Isolate and Characterize: If the unknown is present in a significant amount, consider isolating the compound using techniques like preparative chromatography (prep-HPLC or column chromatography) and then characterizing it using other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Guide 1: Low Product Yield

This guide will help you troubleshoot and improve the yield of your crotonylation reaction.

Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Inactive crotonyl chloride- Use freshly distilled or a new bottle of crotonyl chloride. - Verify the purity of crotonyl chloride using GC-MS or NMR.
Insufficient reaction time or temperature- Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction temperature or time and observe the effect on product formation and byproduct levels.
Significant amount of crotonic acid detected Presence of moisture- Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple unidentified byproducts Suboptimal reaction conditions- Optimize the reaction temperature. Start with a lower temperature and gradually increase it. - Investigate the effect of different solvents and bases (if applicable). - Consider changing the order of addition of reagents.
Guide 2: Identification of Unknown Peaks in GC-MS

This guide provides a workflow for identifying unexpected peaks in your GC-MS analysis of a crotonyl chloride reaction mixture.

GCMS_Troubleshooting start Unknown Peak in GC-MS ms_analysis Analyze Mass Spectrum - Molecular Ion (M+)? - Fragmentation Pattern? start->ms_analysis db_search Database Search (NIST, Wiley, etc.) ms_analysis->db_search hypothesis Hypothesize Byproduct Structures - Michael Adducts - Polymers (dimers, trimers) - Isomers ms_analysis->hypothesis match Potential Match Found db_search->match Match no_match No Match Found db_search->no_match No Match comparison Compare Experimental MS with Hypothesized Structures hypothesis->comparison comparison->match Match comparison->no_match No Match report Document Findings match->report isolation Isolate Unknown Compound (prep-HPLC, Column Chromatography) no_match->isolation nmr Characterize by NMR (1H, 13C, COSY, etc.) isolation->nmr structure Structure Elucidation nmr->structure structure->report Byproduct_Formation CrotonylChloride Crotonyl Chloride DesiredProduct Desired Acylation Product CrotonylChloride->DesiredProduct Acylation MichaelAdduct Michael Addition Product CrotonylChloride->MichaelAdduct 1,4-Addition Polymer Polymerization CrotonylChloride->Polymer Self-reaction CrotonicAcid Crotonic Acid (Hydrolysis Product) CrotonylChloride->CrotonicAcid Hydrolysis Nucleophile Nucleophile (NuH) (e.g., RNH2, ROH, ArH) Nucleophile->DesiredProduct Nucleophile->MichaelAdduct Water H2O (Moisture) Water->CrotonicAcid

Technical Support Center: Improving Selectivity of Nucleophilic Attack on 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-butenoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of nucleophilic attack on this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites of nucleophilic attack on this compound?

A1: this compound, an α,β-unsaturated acyl chloride, presents two primary electrophilic sites for nucleophilic attack. The differing reactivity of these sites is central to controlling reaction outcomes.

  • 1,2-Addition (Direct Attack): The nucleophile attacks the highly electrophilic carbonyl carbon. This is a typical nucleophilic acyl substitution pathway.[1][2][3]

  • 1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon of the carbon-carbon double bond.[2][3][4]

Q2: What factors determine whether a 1,2- or 1,4-addition is favored?

A2: The selectivity between direct and conjugate addition is influenced by a combination of factors, primarily the nature of the nucleophile, reaction conditions, and steric effects. This is often explained by the Hard-Soft Acid-Base (HSAB) principle, where the carbonyl carbon is a "hard" electrophilic center and the β-carbon is a "soft" center.[2]

  • Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents, LiAlH₄) are typically strong bases and tend to favor the faster, irreversible 1,2-addition.[5][6][7]

  • Soft Nucleophiles (e.g., organocuprates (Gilman reagents), thiols, amines, enamines) are generally weaker bases and favor the more thermodynamically stable 1,4-addition product.[2][5][7]

  • Reaction Conditions: Lower temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can allow for an equilibrium to be established, favoring the thermodynamically more stable 1,4-addition product, especially if the 1,2-addition is reversible.[5][8]

Q3: How does steric hindrance affect the selectivity of the reaction?

A3: Steric hindrance from either the nucleophile or the substrate can significantly influence the reaction's regioselectivity.[9][10][11][12] A bulky nucleophile may find it difficult to approach the sterically more accessible β-carbon, potentially favoring 1,4-addition. Conversely, significant substitution on the this compound molecule could hinder attack at the β-carbon, making the carbonyl carbon the more likely target.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Poor Nucleophile: The chosen nucleophile may be too weak to react with this compound under the selected conditions. 2. Steric Hindrance: Bulky groups on the nucleophile or substrate may be preventing the reaction.[10][13] 3. Deactivated Nucleophile: The nucleophile may be protonated or complexed, reducing its reactivity.1. Increase Nucleophile Strength: Consider using a more reactive nucleophile or adding a base to deprotonate a neutral nucleophile. 2. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy.[10][14] 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as moisture can react with this compound.
Poor Selectivity (Mixture of 1,2- and 1,4-Addition Products) 1. Intermediate Nucleophile Hardness: The nucleophile may have comparable reactivity towards both the carbonyl carbon and the β-carbon. 2. Inappropriate Reaction Temperature: The temperature may be allowing for a mixture of kinetic and thermodynamic products.[8]1. Modify the Nucleophile: For preferential 1,4-addition, consider converting an organolithium or Grignard reagent to an organocuprate (Gilman reagent).[2][4] 2. Control Reaction Temperature: For kinetic (1,2-addition) control, run the reaction at a very low temperature (e.g., -78 °C). For thermodynamic (1,4-addition) control, a higher temperature may be beneficial if the 1,2-addition is reversible.[5] 3. Change the Solvent: The choice of solvent can influence nucleophilicity and reaction rates.[12][15]
Formation of Unexpected Byproducts 1. Polymerization: The α,β-unsaturated system can be prone to polymerization, especially under harsh conditions. 2. Reaction with Solvent: The highly reactive acyl chloride may react with certain solvents (e.g., alcohols). 3. Side Reactions of the Nucleophile: The nucleophile may undergo self-condensation or other side reactions.1. Use an Inhibitor: Small amounts of a radical inhibitor (e.g., hydroquinone) can sometimes prevent polymerization. 2. Choose an Inert Solvent: Use non-reactive solvents like THF, diethyl ether, or dichloromethane. 3. Control Stoichiometry and Addition Rate: Add the nucleophile slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

Data Presentation

Table 1: General Selectivity of Nucleophiles with α,β-Unsaturated Carbonyls

Nucleophile ClassPredominant Mode of AttackExample Reagents
Hard Nucleophiles 1,2-Addition (Direct)Grignard Reagents (RMgX), Organolithium Reagents (RLi), Lithium Aluminum Hydride (LiAlH₄)
Soft Nucleophiles 1,4-Addition (Conjugate)Gilman Reagents (R₂CuLi), Thiols (RSH), Amines (R₂NH), Enolates
Borderline Nucleophiles Mixture of 1,2- and 1,4-AdditionCyanide (CN⁻), some enolates

Experimental Protocols

Protocol 1: General Procedure for 1,4-Addition using a Gilman Reagent

This protocol describes the conjugate addition of a methyl group to this compound as a representative example.

  • Preparation of the Gilman Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath).

    • Slowly add two equivalents of methyllithium (CH₃Li) solution while maintaining the low temperature.

    • Allow the mixture to stir for 30-60 minutes to form the lithium dimethylcuprate solution.

  • Conjugate Addition:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and cool to -78 °C.

    • Slowly add the prepared Gilman reagent to the this compound solution via cannula or a dropping funnel.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizations

Nucleophilic_Attack_Pathways Pathways of Nucleophilic Attack on this compound cluster_substrate This compound Butenoyl_Chloride H₃C-CH=CH-C(=O)Cl β-Carbon Carbonyl Carbon Product_1_2 1,2-Addition Product (Direct Attack) Butenoyl_Chloride->Product_1_2 Forms tetrahedral intermediate Product_1_4 1,4-Addition Product (Conjugate Attack) Butenoyl_Chloride->Product_1_4 Forms enolate intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Butenoyl_Chloride:C2 Hard Nucleophiles (e.g., RMgX, RLi) Kinetic Control Nucleophile->Butenoyl_Chloride:C4 Soft Nucleophiles (e.g., R₂CuLi) Thermodynamic Control

Caption: Selectivity of nucleophilic attack on this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Selectivity start Start: Poor Selectivity (Mixture of 1,2 & 1,4 Products) check_nucleophile Is the nucleophile 'hard' or 'soft'? start->check_nucleophile hard_nuc Hard Nucleophile (e.g., RLi) check_nucleophile->hard_nuc Hard soft_nuc Soft Nucleophile (e.g., R₂CuLi) check_nucleophile->soft_nuc Soft borderline_nuc Borderline check_nucleophile->borderline_nuc Borderline modify_nuc Modify Nucleophile: Convert RLi/RMgX to R₂CuLi to favor 1,4-addition. hard_nuc->modify_nuc adjust_temp Adjust Temperature: Lower temp (-78°C) for 1,2. Higher temp for 1,4. soft_nuc->adjust_temp borderline_nuc->modify_nuc end Improved Selectivity modify_nuc->end adjust_temp->end

Caption: Decision-making process for improving reaction selectivity.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Butenoyl Chloride and Acryloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-butenoyl chloride (also known as crotonyl chloride) and acryloyl chloride. Both are important α,β-unsaturated acyl chlorides utilized in various synthetic applications, including the production of polymers and pharmaceutical intermediates. This document outlines their structural and electronic differences that govern their reactivity, supported by theoretical principles and analogous experimental observations.

Introduction

Acryloyl chloride and this compound are highly reactive organic compounds characterized by the presence of an acyl chloride functional group conjugated with a carbon-carbon double bond. This arrangement confers a dual reactivity, making them susceptible to nucleophilic acyl substitution at the carbonyl carbon and conjugate addition at the β-carbon. Their utility as building blocks in organic synthesis is significant, and understanding their relative reactivity is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and acryloyl chloride is presented in the table below. These properties are essential for their handling and for the design of reaction conditions.

PropertyThis compound (Crotonyl chloride)Acryloyl Chloride
Chemical Formula C₄H₅ClOC₃H₃ClO
Molecular Weight 104.53 g/mol 90.51 g/mol
Boiling Point 120-123 °C75 °C
Density 1.091 g/mL at 25 °C1.114 g/mL at 25 °C
Appearance Clear colorless to brown liquidColorless liquid
CAS Number 10487-71-5814-68-6

Theoretical Comparison of Reactivity

Electronic Effects

The reactivity of acyl chlorides in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by both inductive and resonance effects.

  • Inductive Effect: The chlorine atom is highly electronegative, withdrawing electron density from the carbonyl carbon and increasing its partial positive charge, thus enhancing its susceptibility to nucleophilic attack.

  • Resonance Effect: The lone pairs on the chlorine atom can be delocalized into the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon. However, due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon, this resonance effect is weak.

  • Effect of the Alkyl Group: In this compound, the methyl group attached to the double bond is an electron-donating group. This group pushes electron density towards the carbonyl carbon, both through an inductive effect and hyperconjugation. This electron-donating effect slightly reduces the electrophilicity of the carbonyl carbon in this compound compared to acryloyl chloride, which lacks this methyl group.

Therefore, based on electronic effects alone, acryloyl chloride is predicted to be more reactive towards nucleophilic acyl substitution than this compound.

Steric Effects

Steric hindrance plays a significant role in the rate of nucleophilic attack. The accessibility of the electrophilic carbonyl carbon to the incoming nucleophile is a key determinant of reactivity.

  • Acryloyl Chloride: The carbonyl carbon is relatively unhindered, with only hydrogen atoms at the α- and β-positions.

  • This compound: The presence of a methyl group at the β-position introduces steric bulk around the carbon-carbon double bond. While this is not directly attached to the carbonyl carbon, it can influence the approach of the nucleophile to the carbonyl group, especially with larger nucleophiles.

Therefore, based on steric effects, acryloyl chloride is also predicted to be more reactive than this compound.

The following diagram illustrates the factors influencing the reactivity of these two acyl chlorides.

G Factors Influencing the Reactivity of this compound vs. Acryloyl Chloride cluster_0 Acryloyl Chloride cluster_1 This compound cluster_2 Factors Influencing the Reactivity of this compound vs. Acryloyl Chloride AC Acryloyl Chloride (H₂C=CH-COCl) AC_reactivity Higher Reactivity AC->AC_reactivity Factors BC This compound (CH₃-CH=CH-COCl) BC_reactivity Lower Reactivity BC->BC_reactivity Factors Electronic_Effects Electronic Effects Electronic_Effects->AC_reactivity No electron-donating methyl group Electronic_Effects->BC_reactivity Electron-donating methyl group Steric_Effects Steric Effects Steric_Effects->AC_reactivity Less steric hindrance Steric_Effects->BC_reactivity Greater steric hindrance

Caption: Factors influencing the relative reactivity of this compound and acryloyl chloride.

Supporting Experimental Observations (Analogous Systems)

While direct comparative kinetic data for the target molecules is elusive, studies on similar systems support the theoretical predictions. For instance, kinetic studies on the hydrolysis of poly(acryloyl chloride) and poly(methacryloyl chloride) have shown that poly(acryloyl chloride) hydrolyzes at a significantly faster rate.[1] Methacryloyl chloride has a methyl group at the α-position, which exerts a more pronounced steric hindrance and a similar electronic effect to the β-methyl group in this compound. This observation lends credence to the argument that the additional methyl group in this compound, compared to acryloyl chloride, would lead to a decrease in reactivity.

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, the following are general methodologies for conducting and analyzing the kinetics of reactions involving acyl chlorides, such as hydrolysis or aminolysis. These can be adapted for a comparative study.

General Protocol for Kinetic Analysis of Acyl Chloride Hydrolysis (Solvolysis)

This protocol describes a method to determine the rate of hydrolysis of an acyl chloride by monitoring the production of hydrochloric acid via a colorimetric or conductometric method.

Materials:

  • Acyl chloride (this compound or acryloyl chloride)

  • Solvent (e.g., acetone, dioxane, or a mixed aqueous-organic solvent)

  • pH indicator solution (e.g., bromothymol blue) or a conductivity meter

  • Standardized sodium hydroxide solution (for titration or pH-stat method)

  • Stopwatch

  • Thermostatted water bath

Procedure:

  • Prepare a solution of the acyl chloride in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).

  • In a reaction vessel maintained at a constant temperature by the water bath, place a known volume of the aqueous-organic solvent containing the pH indicator.

  • Initiate the reaction by rapidly injecting a small, known volume of the acyl chloride solution into the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.

  • Colorimetric Method: Record the time it takes for the indicator to change color. At this point, add a known volume of the standardized NaOH solution to return the solution to its initial color. Repeat this process until the reaction is complete. The rate of reaction can be determined from the rate of NaOH addition.

  • Conductometric Method: If using a conductivity meter, record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the concentration of HCl produced.

  • The rate constant can be calculated from the integrated rate law, typically pseudo-first-order if water is in large excess.

General Protocol for Kinetic Analysis of Acyl Chloride Aminolysis

This protocol describes a method to determine the rate of aminolysis of an acyl chloride by monitoring the disappearance of the amine or the formation of the amide using chromatography or spectroscopy.

Materials:

  • Acyl chloride (this compound or acryloyl chloride)

  • Amine (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF)

  • Internal standard for chromatography

  • Quenching solution (e.g., a solution of a different, highly reactive amine)

  • Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)

Procedure:

  • Prepare solutions of the acyl chloride, the amine, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • In a thermostatted reaction vessel, mix the amine and internal standard solutions.

  • Initiate the reaction by adding the acyl chloride solution and start the timer.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • Analyze the quenched samples by the chosen analytical method (HPLC, GC, or NMR) to determine the concentration of the remaining amine or the formed amide relative to the internal standard.

  • Plot the concentration of the reactant or product versus time and determine the rate constant from the appropriate rate law.

The following diagram illustrates a general workflow for a kinetic study of acyl chloride reactivity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare solutions of acyl chloride and nucleophile B Equilibrate reactants to reaction temperature A->B C Initiate reaction by mixing B->C D Monitor reaction progress over time C->D E Quench reaction at specific time points D->E F Analyze samples by chromatography or spectroscopy E->F G Determine rate constants from concentration vs. time data F->G

Caption: A general experimental workflow for a kinetic study of acyl chloride reactivity.

Conclusion

References

Spectroscopic Confirmation of Crotonyl Chloride Derivative Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of crotonyl chloride and its derivatives is a critical step in the development of novel chemical entities. Confirmation of this synthesis requires robust analytical techniques. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and characterization of these reactive compounds.

This document outlines detailed experimental protocols, presents comparative data for a range of crotonyl chloride derivatives, and offers insights into the influence of various substituents on their spectroscopic properties.

Spectroscopic Analysis: A Multi-Faceted Approach

The confirmation of a synthesized crotonyl chloride derivative is best achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the crotonyl backbone and the nature and position of any substituents.

  • Infrared (IR) Spectroscopy is a rapid and effective method for identifying the presence of the characteristic acyl chloride functional group (C=O) and the carbon-carbon double bond (C=C).

  • Mass Spectrometry (MS) determines the molecular weight of the synthesized compound and provides information about its fragmentation pattern, which can be used to further confirm the structure.

Comparative Spectroscopic Data

The tables below summarize the expected spectroscopic data for a series of crotonyl chloride derivatives with varying electronic properties. These values are illustrative and can be influenced by the solvent and the specific spectrometer used.

¹H NMR Spectral Data

The proton NMR spectra of crotonyl chloride derivatives are characterized by signals in the olefinic region for the vinyl protons and in the aliphatic region for the methyl protons. The chemical shifts and coupling constants are sensitive to the electronic nature of the substituents.

DerivativeR Groupδ (ppm) Hαδ (ppm) Hβδ (ppm) CH₃Jαβ (Hz)
Crotonyl chlorideH~6.4~7.2~2.0~15
4-Methoxycrotonyl chlorideOCH₃ (EDG)~6.2~6.9~3.8 (OCH₃)~15
4-Nitrocrotonyl chlorideNO₂ (EWG)~6.8~7.5-~15
4-Chlorocrotonyl chlorideCl (EWG)~6.5~7.3-~15

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

¹³C NMR Spectral Data

The carbon NMR spectra provide valuable information about the carbon skeleton. The chemical shift of the carbonyl carbon is particularly diagnostic for acyl chlorides.

DerivativeR Groupδ (ppm) C=Oδ (ppm) Cαδ (ppm) Cβδ (ppm) CH₃
Crotonyl chlorideH~168~130~145~18
4-Methoxycrotonyl chlorideOCH₃ (EDG)~167~128~148~56 (OCH₃)
4-Nitrocrotonyl chlorideNO₂ (EWG)~169~135~142-
4-Chlorocrotonyl chlorideCl (EWG)~168.5~132~143-
Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectrum of a crotonyl chloride derivative is the strong absorption band of the carbonyl (C=O) stretch, which appears at a characteristically high wavenumber.

DerivativeR GroupC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
Crotonyl chlorideH~1785-1815~1640
Substituted Crotonyl AmidesCONHR'~1630-1680~1640
Cinnamoyl chloridePhenyl~1770-1800~1625
Halogenated Crotonyl ChloridesHalogen~1790-1820~1635
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound. The fragmentation patterns of crotonyl chloride derivatives are often characterized by the loss of the chlorine atom and cleavage at the alpha position to the carbonyl group. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[1][2][3]

DerivativeKey Fragments (m/z)
Crotonyl chloride104/106 (M⁺), 69 (M-Cl)⁺, 41
Halogenated Crotonyl ChloridesM⁺ and M+2 peaks reflecting isotopic abundance, (M-Cl)⁺, fragments from cleavage of the carbon-halogen bond.
α,β-Unsaturated Acyl ChloridesAcylium ion [R-C≡O]⁺ is often a prominent peak.[4]

Experimental Protocols

Detailed and careful experimental procedures are crucial for obtaining high-quality spectroscopic data, especially given the reactive and moisture-sensitive nature of acyl chlorides.

General Synthesis of Crotonyl Chloride Derivatives

A common method for the synthesis of crotonyl chloride derivatives involves the reaction of the corresponding carboxylic acid with a chlorinating agent.

Substituted\nCrotonic Acid Substituted Crotonic Acid Crotonyl Chloride\nDerivative Crotonyl Chloride Derivative Substituted\nCrotonic Acid->Crotonyl Chloride\nDerivative SOCl₂ or (COCl)₂ DMF (cat.), CH₂Cl₂

Caption: General synthesis of crotonyl chloride derivatives.

Procedure:

  • To a solution of the substituted crotonic acid in an anhydrous solvent (e.g., dichloromethane), a catalytic amount of N,N-dimethylformamide (DMF) is added.

  • The solution is cooled in an ice bath, and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise.

  • The reaction mixture is stirred at room temperature until the evolution of gas ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude crotonyl chloride derivative, which can be used directly or purified by distillation under reduced pressure.

Spectroscopic Sample Preparation and Analysis Workflow

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Crude Product Crude Product NMR_Sample NMR Sample (Anhydrous Deuterated Solvent) Crude Product->NMR_Sample IR_Sample IR Sample (Neat film or Nujol mull) Crude Product->IR_Sample MS_Sample MS Sample (Dilute in Volatile Solvent) Crude Product->MS_Sample NMR NMR NMR_Sample->NMR IR IR IR_Sample->IR MS MS MS_Sample->MS

Caption: Workflow for spectroscopic analysis of crotonyl chloride derivatives.

¹H and ¹³C NMR Spectroscopy

Sample Preparation (under inert atmosphere): Due to the moisture sensitivity of acyl chlorides, all glassware should be oven-dried, and anhydrous deuterated solvents (e.g., CDCl₃) should be used.[5][6]

  • In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), dissolve 5-10 mg of the crotonyl chloride derivative in approximately 0.6 mL of anhydrous deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube securely. If not using a J. Young tube, the cap can be wrapped with parafilm as an extra precaution against moisture ingress.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Film: For liquid samples, a drop of the compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Nujol Mull: For solid samples, a small amount of the solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between salt plates.

Data Acquisition:

  • Acquire a background spectrum of the clean salt plates (or salt plates with Nujol for a mull).

  • Acquire the spectrum of the sample. The characteristic C=O stretching frequency is a key diagnostic peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of reactive acyl chlorides can be challenging due to their potential to react with active sites in the injector or column. Derivatization is a common alternative, but direct analysis can sometimes be achieved with a highly inert system.

Direct Injection Protocol (for thermally stable derivatives):

  • System Preparation: Use a highly inert GC system, including an inert inlet liner and a column with low bleed characteristics (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of the crotonyl chloride derivative in an anhydrous, volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Injector: Use a split/splitless injector in split mode with a high split ratio to minimize sample loading. The injector temperature should be optimized to ensure volatilization without degradation.

    • Oven Program: Start with a low initial temperature and ramp up to a final temperature that allows for the elution of the compound.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion and key fragments.

Derivatization Protocol (for reactive derivatives): If direct analysis is not feasible, derivatization to a more stable ester or amide can be performed prior to GC-MS analysis. For example, reaction with an alcohol (e.g., methanol) in the presence of a non-nucleophilic base will convert the acyl chloride to the corresponding methyl ester, which is more amenable to GC-MS analysis.

Alternative Methods for Confirmation

While NMR, IR, and MS are the primary methods for structural confirmation, other techniques can provide complementary information:

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis reaction. Acyl chlorides are generally more nonpolar than the corresponding carboxylic acids. However, due to their reactivity, they may streak or react with the silica gel plate. Co-spotting with the starting carboxylic acid can help to confirm its consumption.

  • Elemental Analysis: For novel compounds, elemental analysis provides the percentage composition of elements (C, H, N, O, Cl), which can be used to confirm the empirical formula.

By employing a combination of these spectroscopic techniques and following rigorous experimental protocols, researchers can confidently confirm the synthesis and purity of crotonyl chloride derivatives, paving the way for their further use in drug discovery and development.

References

A Comparative Guide to Catalysts for Friedel-Crafts Acylation with 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds to introduce acyl groups into aromatic rings. This process is pivotal for the synthesis of aromatic ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst for this reaction is paramount, as it significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of the efficacy of different catalysts for the Friedel-Crafts acylation using 2-butenoyl chloride (crotonyl chloride), supported by available experimental data.

Performance Comparison of Catalysts

The efficacy of various catalysts in the Friedel-Crafts acylation of aromatic compounds with this compound is summarized below. Direct comparative studies are limited; therefore, data has been compiled from research on 2-alkenoyl chlorides and analogous acylation reactions.

Catalyst TypeCatalyst ExampleAromatic SubstrateProduct(s)Reaction ConditionsYield (%)SelectivityReference
Traditional Lewis Acid AlCl₃Benzene1,3-Diphenyl-2-methyl-1-propanone (Dihydrochalcone analog) & 3-Methyl-1-indanoneRoom Temperature, 2h85 (total)Dihydrochalcone: >95%[1]
AlCl₃Benzene1,3-Diphenyl-2-methyl-1-propanone (Dihydrochalcone analog) & 3-Methyl-1-indanoneReflux, 2h83 (total)Indanone: ~50%[1]
Milder Lewis Acid FeCl₃General ArenesAcylated AreneTypically requires elevated temperaturesModerate to GoodPara-selective for activated arenes[2]
Heterogeneous Catalyst Zeolite H-BEAGeneral ArenesAcylated AreneHigh temperatures (e.g., 120°C)Good to ExcellentHigh para-selectivity[3][4]
Metal Triflates Sc(OTf)₃General ArenesAcylated AreneMild to elevated temperaturesGood to ExcellentHigh para-selectivity[5]

Discussion of Catalyst Efficacy

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is a highly effective catalyst for the Friedel-Crafts acylation of benzene with 2-alkenoyl chlorides, leading to high yields.[1] However, its application is associated with a tandem acylation-alkylation reaction, resulting in the formation of dihydrochalcone derivatives as the major product at room temperature.[1] At elevated temperatures, a competing intramolecular cyclization leads to the formation of 1-indanone derivatives.[1] The requirement for stoichiometric amounts and the generation of corrosive HCl are significant drawbacks.[6]

Iron(III) Chloride (FeCl₃): FeCl₃ is a milder and more cost-effective Lewis acid catalyst compared to AlCl₃.[2] While it can effectively catalyze Friedel-Crafts acylation, it generally requires higher reaction temperatures. Its milder nature can be advantageous for substrates prone to polymerization or other side reactions.

Zeolites (e.g., H-BEA): Zeolites are microporous aluminosilicate minerals that function as solid acid catalysts. Their use in Friedel-Crafts acylation offers significant environmental and practical advantages, including ease of separation from the reaction mixture and reusability.[3][4] The shape-selective nature of their pores can lead to high regioselectivity, often favoring the para-isomer.[3]

Metal Triflates (e.g., Sc(OTf)₃): Metal triflates are highly efficient and water-tolerant Lewis acid catalysts for Friedel-Crafts acylation.[5] They can be used in catalytic amounts and are often recoverable and reusable. Scandium triflate, in particular, has been shown to be a powerful catalyst for a variety of Friedel-Crafts reactions.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: AlCl₃-Catalyzed Acylation of Benzene with 3-Methyl-2-Butenoyl Chloride [1]

  • Materials: Anhydrous aluminum chloride (AlCl₃), 3-methyl-2-butenoyl chloride, benzene, dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 3-methyl-2-butenoyl chloride (1.0 mmol) in dry benzene (10 mL), anhydrous AlCl₃ (1.2 mmol) is added in portions at 0 °C.

    • The reaction mixture is then stirred at either room temperature or reflux for 2 hours.

    • After the reaction is complete, the mixture is cooled to room temperature and poured into a mixture of crushed ice and concentrated HCl.

    • The aqueous layer is extracted with CH₂Cl₂.

    • The combined organic layers are washed with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired products.

Protocol 2: General Procedure for FeCl₃-Catalyzed Friedel-Crafts Acylation (Representative) [2]

  • Materials: Anhydrous iron(III) chloride (FeCl₃), acyl chloride (e.g., this compound), aromatic substrate, nitrobenzene (solvent).

  • Procedure:

    • To a mixture of the aromatic substrate and anhydrous FeCl₃ in nitrobenzene, the acyl chloride is added dropwise with stirring.

    • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and maintained for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled and poured into a mixture of ice and HCl.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography or distillation.

Protocol 3: General Procedure for Zeolite-Catalyzed Friedel-Crafts Acylation (Representative) [3][4]

  • Materials: Activated zeolite catalyst (e.g., H-BEA), acyl chloride (e.g., this compound), aromatic substrate, solvent (e.g., dodecane).

  • Procedure:

    • The zeolite catalyst is activated by heating under vacuum prior to use.

    • The aromatic substrate, acyl chloride, and activated zeolite are added to a reaction vessel containing a suitable solvent.

    • The mixture is heated to the reaction temperature (typically 120-180 °C) with vigorous stirring.

    • The reaction progress is monitored by gas chromatography (GC) or TLC.

    • After the reaction, the catalyst is separated by filtration.

    • The filtrate is then worked up to isolate the product, which may involve washing, drying, and solvent removal, followed by purification.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration AcylChloride R-CO-Cl (this compound) AcyliumComplex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon R-C≡O⁺ (Acylium Ion) AcyliumComplex->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Arene Ar-H (Aromatic Ring) AcyliumIon->Arene SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + R-C≡O⁺ Product Ar-CO-R (Aromatic Ketone) SigmaComplex->Product + AlCl₄⁻ SigmaComplex->Product HCl HCl RegeneratedCatalyst AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow Start Start Setup 1. Assemble Dry Glassware (Reaction Flask, Condenser, etc.) Start->Setup AddReactants 2. Add Aromatic Substrate and Catalyst to Flask Setup->AddReactants Cool 3. Cool Reaction Mixture (e.g., 0 °C Ice Bath) AddReactants->Cool AddAcylChloride 4. Add this compound Dropwise Cool->AddAcylChloride React 5. Stir at Desired Temperature (Monitor by TLC/GC) AddAcylChloride->React Quench 6. Quench Reaction (e.g., Ice/HCl) React->Quench Extract 7. Extract Product with Organic Solvent Quench->Extract WashDry 8. Wash, Dry, and Concentrate Organic Layer Extract->WashDry Purify 9. Purify Product (Column Chromatography/Distillation) WashDry->Purify End End Purify->End

Caption: General Experimental Workflow.

References

A Comparative Guide to 2-Butenoyl Chloride Versus Other Acylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical decision in organic synthesis, influencing reaction efficiency, selectivity, and the ultimate functionality of the target molecule. 2-Butenoyl chloride, also known as crotonyl chloride, is a versatile reagent distinguished by its bifunctional nature. It contains both a highly reactive acyl chloride for nucleophilic acyl substitution and an α,β-unsaturated system that can act as a Michael acceptor. This dual reactivity makes it a valuable tool, particularly in the development of targeted covalent inhibitors in medicinal chemistry.

This guide provides an objective comparison of this compound against other common acylating agents, including saturated (acetyl chloride), aromatic (benzoyl chloride), and a more reactive unsaturated analogue (acryloyl chloride). The comparison is supported by experimental data to inform reagent selection for specific synthetic challenges.

Reactivity Profile of this compound

This compound's unique character stems from two key electrophilic sites. The carbonyl carbon is highly susceptible to nucleophilic attack, leading to standard acylation reactions. Simultaneously, the β-carbon of the unsaturated system is electrophilic and can react with soft nucleophiles via a conjugate or Michael addition. This dual reactivity is a key differentiator from saturated or aromatic acyl chlorides. The presence of the double bond enhances the reactivity of the acyl chloride compared to saturated counterparts.[1]

G cluster_main Dual Reactivity of this compound reagent This compound (Crotonyl Chloride) path1 Path A: Nucleophilic Acyl Substitution reagent->path1 Hard Nucleophiles (e.g., Alcohols, Amines) path2 Path B: Michael Addition reagent->path2 Soft Nucleophiles (e.g., Thiols, Enolates) product1 Acylated Product (Ester, Amide, etc.) path1->product1 product2 Conjugate Adduct path2->product2

Caption: Dual reaction pathways of this compound.

Performance in Standard Acylation Reactions

In traditional acylation reactions, such as the Friedel-Crafts acylation of aromatic compounds, the primary factor is the electrophilicity of the acylium ion generated from the acyl chloride. While all acyl chlorides are highly reactive, subtle differences in steric and electronic properties can influence yields and reaction conditions.

Data Presentation: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a benchmark for assessing the reactivity of acylating agents. The following table summarizes representative yields for the acylation of various aromatic substrates with different acyl chlorides. It is important to note that reaction conditions can significantly impact outcomes; these values are presented for comparative purposes.

Acylating AgentSubstrateCatalystProductYield (%)Reference
This compound BenzeneAlCl₃1-Phenyl-2-buten-1-one70%[2]
Acetyl Chloride TolueneZnO4-Methylacetophenone82%[3]
Benzoyl Chloride TolueneZnO4-Methylbenzophenone80%[3]
Acryloyl Chloride BenzeneAlCl₃1-Phenyl-2-propen-1-one~75-85%[4]
(Disclaimer: Yields are from different literature sources and may not be directly comparable due to variations in reaction conditions.)

Generally, aliphatic acyl chlorides like acetyl chloride and this compound are more reactive than benzoyl chloride in nucleophilic acyl substitutions. The phenyl group in benzoyl chloride can donate electron density to the carbonyl carbon via resonance, slightly reducing its electrophilicity compared to acetyl chloride.[5]

Experimental Workflow & Protocols

A typical workflow for a laboratory-scale Friedel-Crafts acylation involves the careful addition of the acylating agent to a mixture of the aromatic substrate and a Lewis acid catalyst under anhydrous conditions, followed by an aqueous workup to quench the reaction and purify the product.

G start Start setup Combine aromatic substrate and Lewis acid (e.g., AlCl₃) in anhydrous solvent start->setup cool Cool mixture in ice bath (0-5 °C) setup->cool add Add acyl chloride solution dropwise over 10-15 min cool->add react Allow to react at room temp (15-30 min) add->react quench Pour mixture into ice and conc. HCl react->quench extract Extract organic layer (e.g., with CH₂Cl₂) quench->extract wash Wash with NaHCO₃ (sat.) and brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry evaporate Remove solvent via rotary evaporation dry->evaporate purify Purify product (Distillation or Chromatography) evaporate->purify end End purify->end

Caption: General workflow for Friedel-Crafts acylation.

Representative Experimental Protocol: Friedel-Crafts Acylation of Benzene with this compound

  • Reaction Setup: A 100-mL round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser (fitted with a drying tube) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and 15 mL of anhydrous benzene. The flask is cooled to 0-5 °C in an ice-water bath.[6]

  • Addition of Acyl Chloride: this compound (1.0 equivalent) is dissolved in 10 mL of anhydrous benzene and added to the addition funnel. This solution is added dropwise to the stirred AlCl₃ suspension over approximately 15 minutes, maintaining the internal temperature below 10 °C.[2]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 30 minutes.

  • Workup: The reaction mixture is slowly and carefully poured onto a mixture of 25 g of crushed ice and 15 mL of concentrated hydrochloric acid.[6] The resulting mixture is transferred to a separatory funnel.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-phenyl-2-buten-1-one.[6]

Performance in Covalent Inhibitor Synthesis

For drug development professionals, the most significant feature of this compound is its utility in creating covalent inhibitors. The α,β-unsaturated system serves as a "warhead" or Michael acceptor, which can form a permanent covalent bond with a nucleophilic amino acid residue (typically cysteine) in a target protein's active site.[7] This mechanism is employed by several FDA-approved drugs.[7]

The reactivity of the Michael acceptor is crucial; it must be reactive enough to bind to its target but not so reactive that it causes widespread off-target effects. Here, the choice between an acryloyl group (from acryloyl chloride) and a crotonyl group (from this compound) is critical.

Data Presentation: Michael Addition Reactivity

The rate of the Michael addition is highly dependent on the electrophilicity of the β-carbon. Electron-withdrawing groups on the alkene increase reactivity, while electron-donating groups decrease it. The additional methyl group in the crotonyl system, compared to the acryloyl system, is weakly electron-donating, which generally leads to a slower reaction rate. This can be advantageous for improving selectivity.

Michael Acceptor TypeRelative Reactivity with ThiolsKey Structural FeatureRationale for ReactivityReference
Acrylate / Acrylamide HigherTerminal double bondLess sterically hindered; no electron-donating alkyl groups.[8]
Crotonate / Crotonamide LowerInternal double bond with methyl groupMethyl group is weakly electron-donating and adds steric bulk, reducing reactivity.[8]
Vinyl Sulfone Very HighSulfone groupThe sulfone is a powerful electron-withdrawing group, making the β-carbon highly electrophilic.[9]

This controlled reactivity makes the crotonyl group a valuable warhead for achieving a balance of potency and selectivity.

Application in Signaling Pathways: BTK Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies.[10] The drug ibrutinib is a potent covalent inhibitor of BTK that utilizes an acrylamide warhead to irreversibly bind to Cysteine-481 in the BTK active site, blocking its function.[1][10] A crotonamide warhead, derived from this compound, would function via the same mechanism.

Simplified BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Activation BTK_active BTK (Active) BCR->BTK_active Activates Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK_active->Downstream Phosphorylates BTK_inactive BTK-Inhibitor Adduct (Inactive) BTK_active->Block Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Covalent Inhibitor (e.g., Ibrutinib) Inhibitor->BTK_active Covalent Bonding to Cys-481 Block->Downstream X

Caption: Covalent inhibitor blocks BTK signaling.

Representative Experimental Protocol: Synthesis of an N-Aryl Crotonamide

  • Setup: A solution of a primary aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Addition: this compound (1.05 equivalents) is added dropwise to the stirred solution over 10 minutes.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 1-3 hours, while being monitored by thin-layer chromatography (TLC) for the consumption of the starting aniline.

  • Workup: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to yield the pure N-aryl crotonamide.

Overall Performance Summary

FeatureThis compoundAcetyl ChlorideBenzoyl ChlorideAcryloyl Chloride
Acylating Reactivity HighVery HighModerate-HighVery High
Michael Acceptor? YesNoNoYes
Michael Reactivity ModerateN/AN/AHigh
Primary Use Cases Standard acylation; Covalent inhibitor synthesisGeneral-purpose acetylationBenzoylation; Protecting group chemistryPolymer synthesis; High-reactivity covalent inhibitors
Key Advantage Dual acylating and Michael acceptor functionalityLow cost, high reactivity for simple acetylationsForms stable derivatives (benzoates, benzamides)Highest reactivity for both acylation and Michael addition
Key Disadvantage Potential for side reactions (polymerization, Michael addition)Highly volatile and corrosive; limited functionalityLower reactivity than aliphatic acyl chloridesHighly unstable, prone to rapid polymerization

Conclusion

This compound occupies a unique and strategic position among acylating agents. While it functions effectively in standard acylation reactions, its true value for researchers in drug development lies in its α,β-unsaturated system. It offers a less reactive, and therefore potentially more selective, alternative to acryloyl chloride for the synthesis of covalent warheads. The choice between these and other acylating agents must be guided by the specific goals of the synthesis:

  • For simple, rapid acylation, acetyl chloride or acryloyl chloride are excellent choices.

  • For introducing a stable benzoyl group, benzoyl chloride is the standard.

  • For applications requiring both an acylating agent and a moderately reactive Michael acceptor for targeted covalent modification, This compound provides a sophisticated and powerful tool.

References

Comparative Analysis of Reaction Kinetics: 2-Butenoyl Chloride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic performance of 2-butenoyl chloride in comparison to other widely used acylating agents. This report provides a detailed analysis of reaction kinetics, supported by experimental data, to facilitate informed reagent selection in organic synthesis.

Introduction

This compound, also known as crotonyl chloride, is a versatile reagent in organic synthesis, utilized for the introduction of the butenoyl moiety into a wide range of molecules. As an α,β-unsaturated acyl chloride, its reactivity is influenced by both the electrophilic carbonyl center and the conjugated double bond. Understanding the kinetics of its reactions with various nucleophiles is crucial for controlling reaction outcomes, optimizing yields, and minimizing side products. This guide provides a comparative analysis of the reaction kinetics of this compound with common alternative acylating agents, including saturated and aromatic acyl chlorides.

Performance Comparison: A Kinetic Snapshot

The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by electronic and steric effects of the acyl group. The following tables summarize available kinetic data for the solvolysis (reaction with a solvent) of this compound's analogues and other common acyl chlorides. Direct kinetic data for this compound is scarce in the literature; therefore, data for cinnamoyl chloride, a structurally similar α,β-unsaturated acyl chloride, is presented as a close proxy. For comparison, data for acetyl chloride (a small, reactive acyl chloride) and benzoyl chloride (an aromatic acyl chloride) are also included.

Table 1: Solvolysis Rate Constants (k) for Various Acyl Chlorides

Acyl ChlorideNucleophile/SolventTemperature (°C)Rate Constant (k)Reference
Cinnamoyl Chloride85% aq. Acetone201.35 x 10⁻³ s⁻¹[1]
Cinnamoyl Chloride85% aq. Acetonitrile202.25 x 10⁻³ s⁻¹[1]
Acetyl ChlorideWater01.15 s⁻¹[2][3]
Acetyl ChlorideMethanol01.78 x 10⁻² s⁻¹[4]
Acetyl ChlorideEthanol05.50 x 10⁻³ s⁻¹[4]
Acetyl Chloride90% aq. Acetone-20.151.30 x 10⁻³ s⁻¹[2][3]
Benzoyl Chloride95% Ethanol251.26 x 10⁻³ s⁻¹
Benzoyl ChlorideWater in Acetone257.0 x 10⁻⁵ s⁻¹

Table 2: Activation Parameters for the Solvolysis of Cinnamoyl Chloride [1]

Solvent SystemΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
85% aq. Acetone61.5-88
85% aq. Acetonitrile63.2-80

Reaction Mechanisms and Pathways

The reactions of this compound and other acyl chlorides with nucleophiles predominantly proceed through a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

Caption: General mechanism for nucleophilic acyl substitution.

In the case of α,β-unsaturated acyl chlorides like this compound, a competing reaction pathway, conjugate addition (Michael addition) , can also occur where the nucleophile attacks the β-carbon of the carbon-carbon double bond. The preferred pathway depends on the nature of the nucleophile, the solvent, and the reaction conditions. "Hard" nucleophiles (e.g., H₂O, ROH) tend to favor direct attack at the carbonyl carbon (1,2-addition), while "soft" nucleophiles (e.g., thiols, cuprates) are more inclined to undergo conjugate addition (1,4-addition).

Reaction Pathways of this compound start This compound + Nucleophile (Nu⁻) path1 1,2-Addition (Nucleophilic Acyl Substitution) Nucleophile attacks the carbonyl carbon. start->path1 path2 1,4-Addition (Conjugate Addition) Nucleophile attacks the β-carbon. start->path2 product1 Acyl Substituted Product path1->product1 product2 Conjugate Addition Product path2->product2

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Accurate determination of reaction kinetics is fundamental to understanding and comparing the reactivity of acylating agents. Below are detailed methodologies for commonly employed techniques.

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the in-situ monitoring of the concentrations of reactants, products, and any intermediates over time.

Materials:

  • Acyl chloride (e.g., this compound)

  • Nucleophile (e.g., aniline, ethanol)

  • Anhydrous NMR solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., tetramethylsilane (TMS) or a compound with a known concentration that does not react with the components)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the acyl chloride in the chosen anhydrous NMR solvent.

  • Prepare a separate stock solution of the nucleophile and the internal standard in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • In a pre-thermostated NMR tube, rapidly mix known volumes of the two stock solutions.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a characteristic proton of the reactant and the product.

  • Calculate the concentration of the reactant and product at each time point relative to the integral of the internal standard.

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., first-order or second-order) to determine the rate constant (k).

NMR_Kinetic_Workflow A Prepare Reactant and Nucleophile Solutions in NMR Solvent B Equilibrate Solutions to Desired Temperature A->B C Mix Solutions in NMR Tube B->C D Acquire Time-Resolved NMR Spectra C->D E Integrate Signals of Reactant and Product D->E F Calculate Concentrations vs. Time E->F G Determine Rate Constant from Kinetic Plot F->G

Caption: Workflow for NMR kinetic analysis.

Kinetic Analysis by UV-Visible Spectroscopy

This technique is suitable when either the reactant or the product has a distinct UV-Vis absorbance profile that changes as the reaction progresses.

Materials:

  • Acyl chloride

  • Nucleophile

  • Solvent transparent in the UV-Vis region of interest

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Determine the wavelength of maximum absorbance (λ_max) for either the reactant or the product.

  • Prepare a stock solution of the acyl chloride and the nucleophile in the chosen solvent.

  • Equilibrate the solutions and the spectrophotometer's cell holder to the desired temperature.

  • Place a known concentration of the nucleophile solution in a cuvette.

  • Initiate the reaction by rapidly adding a small, known volume of the acyl chloride stock solution to the cuvette and mix quickly.

  • Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.

  • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

  • Plot concentration versus time and determine the rate constant from the integrated rate law.

Kinetic Analysis by Conductivity Measurement

This method is particularly useful for solvolysis reactions where an ionic product, such as HCl, is formed, leading to a change in the electrical conductivity of the solution.

Materials:

  • Acyl chloride

  • Solvent (e.g., aqueous acetone, aqueous ethanol)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a solution of the acyl chloride in a suitable solvent mixture.

  • Equilibrate the solution to the desired temperature in a constant temperature bath.

  • Immerse the conductivity probe into the solution.

  • Initiate the reaction (often by adding the acyl chloride to the solvent) and start recording the conductivity at regular time intervals.

  • The conductivity will increase as the ionic product (HCl) is formed.

  • The reaction is considered complete when the conductivity reaches a stable plateau.

  • The pseudo-first-order rate constant can be determined by plotting ln(G_∞ - G_t) versus time, where G_∞ is the final conductivity and G_t is the conductivity at time t. The slope of the resulting linear plot is equal to -k.

Conclusion

The selection of an appropriate acylating agent is a critical decision in the design of synthetic routes. While this compound offers the unique reactivity of an α,β-unsaturated system, its kinetic behavior must be carefully considered. This guide provides a framework for comparing its reactivity to other common acylating agents. The provided kinetic data for analogous compounds and detailed experimental protocols empower researchers to make data-driven decisions and to conduct their own kinetic studies to determine the optimal reagent and conditions for their specific applications. The general trend indicates that the reactivity of acyl chlorides is significantly influenced by both steric and electronic factors, with smaller, more electrophilic acyl chlorides like acetyl chloride exhibiting the fastest reaction rates. The presence of conjugation in cinnamoyl chloride, and by extension this compound, appears to result in a reactivity that is comparable to or slightly greater than that of benzoyl chloride under similar conditions.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Butenoyl Chloride by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reactive intermediates like 2-Butenoyl chloride (crotonyl chloride) is a critical parameter in the synthesis of pharmaceuticals and other fine chemicals. The presence of impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the purity assessment of volatile and semi-volatile compounds. However, the high reactivity of acyl chlorides presents unique challenges for their direct analysis. This guide provides a comprehensive overview of the purity assessment of synthesized this compound using GC-MS, including a comparison with alternative methods and supporting experimental data.

Due to its reactivity, direct injection of this compound into a GC-MS system can lead to degradation in the injector port and on the column, resulting in inaccurate quantification and the appearance of artifact peaks. A common and effective strategy to overcome this is the derivatization of the acyl chloride into a more stable ester form prior to analysis. This guide will focus on a derivatization-based GC-MS method.

Comparative Purity Analysis

The following table presents a hypothetical purity analysis of three different batches of synthesized this compound. The analysis was performed using a GC-MS method following derivatization with ethanol to form the corresponding ethyl crotonate.

CompoundBatch 1 (% Area)Batch 2 (% Area)Batch 3 (% Area)
Ethyl Crotonate (from this compound)98.595.899.2
Ethyl Crotonate (cis-isomer)0.50.80.3
Diethyl Ether (residual solvent)0.20.50.1
Unreacted Crotonic Acid (as ethyl ester)0.62.50.3
Thionyl Chloride byproduct (as diethyl sulfite)0.20.40.1

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific synthesis and purification methods employed.

Alternative Purity Assessment Methods

While GC-MS with derivatization is a robust method, other techniques can also be employed for the purity assessment of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide quantitative information about the purity of the sample without the need for derivatization. The presence of impurities can be detected by characteristic signals that differ from the main compound. However, sensitivity may be lower for trace impurities compared to GC-MS.

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: Similar to GC-MS, HPLC analysis of this compound often requires derivatization to form a stable, UV-active derivative.[1][2] This method is particularly useful for non-volatile impurities that are not amenable to GC analysis.

  • Titration: A simple and cost-effective method to determine the overall acyl chloride content is through titration with a standard solution of a base or a nucleophile. However, this method is not specific and will not provide information about the nature and quantity of individual impurities.

Experimental Workflow and Visualization

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound by GC-MS with derivatization.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Synthesized This compound Sample Derivatization Derivatization with Ethanol Sample->Derivatization Reaction Quenching Quenching and Extraction Derivatization->Quenching Stop Reaction Dilution Dilution for GC-MS Quenching->Dilution Prepare for Injection Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Raw Data Quantification Purity Calculation (% Area) Peak_Integration->Quantification Report Final Purity Report Quantification->Report

GC-MS Purity Assessment Workflow

Detailed Experimental Protocol: GC-MS Analysis via Ethanolysis

This protocol describes the derivatization of this compound to ethyl crotonate for subsequent GC-MS analysis.

1. Materials and Reagents:

  • Synthesized this compound sample

  • Anhydrous ethanol (ACS grade or higher)

  • Anhydrous diethyl ether (ACS grade or higher)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS grade solvent for dilution (e.g., dichloromethane or diethyl ether)

  • Autosampler vials with inserts

2. Derivatization Procedure:

  • In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), add approximately 10 mg of the synthesized this compound sample.

  • Cool the vial in an ice bath.

  • Slowly add a 10-fold molar excess of anhydrous ethanol to the vial with gentle swirling.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes.

3. Work-up and Sample Preparation:

  • Quench the reaction by slowly adding 1 mL of saturated aqueous sodium bicarbonate solution to neutralize any unreacted acyl chloride and acidic byproducts.

  • Extract the aqueous layer with 2 x 1 mL of anhydrous diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully decant the dried organic solution into a clean vial.

  • Dilute an aliquot of the solution with the appropriate GC-MS grade solvent to a final concentration of approximately 100 µg/mL in an autosampler vial.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35 - 350

5. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to ethyl crotonate by its mass spectrum and retention time. The mass spectrum of ethyl crotonate will show characteristic fragments.[3][4]

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by understanding the potential byproducts of the synthesis. Common impurities in the synthesis of acyl chlorides from carboxylic acids and thionyl chloride include unreacted starting material and sulfur-containing byproducts.[5]

  • Calculate the purity of the this compound by determining the relative peak area percentage of the ethyl crotonate peak compared to the total area of all integrated peaks.

This guide provides a framework for the purity assessment of synthesized this compound using a derivatization-based GC-MS method. The provided protocols and data are intended to be a starting point for researchers, who may need to adapt the methods to their specific instrumentation and sample characteristics.

References

A Comparative Guide to Amidation of 2-Butenoyl Chloride: Optimizing Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and functional materials. The reaction of 2-butenoyl chloride, an α,β-unsaturated acyl chloride, with various amines provides access to N-substituted 2-butenamides, valuable synthons in drug discovery. The efficiency of this amidation, however, is highly dependent on the reaction conditions. This guide provides a comparative analysis of amidation yields with this compound under different experimental settings, supported by detailed protocols and workflow visualizations to aid in the optimization of synthetic strategies.

Unveiling the Impact of Reaction Parameters on Amidation Yields

The reaction of this compound with an amine, a classic example of nucleophilic acyl substitution, is significantly influenced by the choice of amine, solvent, base, and temperature. While comprehensive datasets for the systematic variation of all parameters for this compound are not extensively documented in a single source, a compilation of established procedures for similar acyl chlorides provides a strong predictive framework for achieving high yields.

The following table summarizes typical yields obtained for the amidation of acyl chlorides with various classes of amines under common laboratory conditions. These values serve as a benchmark for what can be expected when applying these conditions to this compound.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Typical Yield (%)
BenzylaminePrimary AliphaticTriethylamineDichloromethaneRoom Temperature>90%
AnilinePrimary AromaticPyridineDichloromethane0 to Room Temperature85-95%
DiethylamineSecondary AliphaticTriethylamineDichloromethane0 to Room Temperature>95%
MorpholineSecondary CyclicTriethylamineDichloromethaneRoom Temperature~95%[1]

Key Observations:

  • Amine Nucleophilicity: Aliphatic amines, being more nucleophilic than aromatic amines, generally react more readily and can provide higher yields under milder conditions.

  • Role of the Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2] An excess of the amine substrate can also serve this purpose.

  • Solvent Effects: Aprotic solvents like dichloromethane (DCM) are standard as they do not react with the acyl chloride.

  • Temperature Control: The reaction is often exothermic; therefore, initial cooling may be necessary, followed by stirring at room temperature.

Experimental Protocols for Amidation Reactions

To ensure reproducibility and facilitate the adaptation of these methods, detailed experimental protocols for the amidation of an acyl chloride with representative primary and secondary amines are provided below. These protocols are based on the widely used Schotten-Baumann reaction conditions.[2][3][4]

Protocol 1: Amidation with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude N-benzyl-2-butenamide.

  • Purify the product by column chromatography on silica gel or recrystallization, if necessary.

Protocol 2: Amidation with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at room temperature, carefully add this compound (1.0 equivalent) at a rate that minimizes excessive boiling of the solvent.[1]

  • Stir the resulting mixture for 1 hour at room temperature.[1]

  • Add water to the reaction mixture and separate the organic layer.[1]

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the crude 1-(morpholin-4-yl)but-2-en-1-one.[1]

  • Purify the product as needed.

Visualizing the Amidation Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the amidation of this compound.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (e.g., Benzylamine) Mix Mix & Cool (0 °C) Amine->Mix Base Base (e.g., Triethylamine) Base->Mix Solvent Anhydrous Solvent (DCM) Solvent->Mix ReactionVessel Stir at Room Temp (1-3h) Mix->ReactionVessel Add Acyl Chloride slowly AcylChloride This compound in DCM AcylChloride->ReactionVessel Quench Quench (aq. NaHCO3) ReactionVessel->Quench Reaction Complete Extract Extract & Wash Quench->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Product N-Substituted 2-Butenamide Purify->Product

Figure 1. Experimental workflow for the amidation of this compound.

Logical Pathway of the Schotten-Baumann Reaction

The underlying chemical logic of the amidation process, specifically the Schotten-Baumann reaction, involves a nucleophilic attack followed by elimination, with a crucial role for the base in ensuring high product yield.

Schotten_Baumann_Pathway cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products_byproducts Products & Byproducts Acyl_Chloride This compound (Electrophile) Attack Nucleophilic Attack on Carbonyl Carbon Acyl_Chloride->Attack Amine Amine (Nucleophile) Amine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination Amide Amide Product Elimination->Amide HCl HCl Byproduct Elimination->HCl Salt Ammonium Salt HCl->Salt Neutralization Base Base (e.g., Et3N) Base->Salt

Figure 2. Logical pathway of the Schotten-Baumann amidation reaction.

References

A Comparative Guide to the Synthesis of 2-Butenoyl Chloride Derivatives: A Validation of a Novel Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of reactive intermediates is a cornerstone of successful discovery and development. This guide provides a comparative analysis of synthetic routes to 2-butenoyl chloride derivatives, focusing on the validation of a novel, mild synthetic methodology against traditional approaches.

The synthesis of acyl chlorides, such as this compound and its derivatives, is a fundamental transformation in organic chemistry, providing a gateway to a wide array of functional groups including amides, esters, and ketones. While traditional methods employing reagents like thionyl chloride and oxalyl chloride are widely used, they often necessitate harsh conditions that may not be suitable for sensitive substrates. This guide introduces and validates a novel synthetic route using 3,3-dichlorocyclopropenes, offering a milder and potentially more efficient alternative.

Performance Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of a generic this compound derivative from its corresponding carboxylic acid using three distinct methods: the traditional thionyl chloride and oxalyl chloride routes, and a novel approach utilizing a 3,3-dichlorocyclopropene reagent.

ParameterThionyl ChlorideOxalyl Chloride3,3-Dichlorocyclopropene (New Route)
Typical Yield 75-90%85-95%>95% (in situ)
Purity High after distillationHigh, often used without further purificationHigh, generated in situ
Reaction Temperature Reflux (typically 79°C)0°C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours< 10 minutes
Key Reagents SOCl₂, optional DMF catalyst(COCl)₂, DMF catalyst1,2-di-tert-butyl-3,3-dichlorocyclopropene, Hünig's base
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)Dicyclopropenone, Diisopropylethylammonium chloride
Substrate Scope Broad, but can be harsh for sensitive moleculesBroad, milder than SOCl₂Excellent for acid-sensitive substrates

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below.

Traditional Route 1: Thionyl Chloride

This method involves the reaction of a 2-butenoic acid derivative with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Procedure: To a solution of the 2-butenoic acid derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) is added a catalytic amount of DMF (e.g., 1 drop). Thionyl chloride (1.5 - 2.0 eq) is then added dropwise at 0°C. The reaction mixture is subsequently heated to reflux and stirred for 2-4 hours, or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure, and the crude this compound derivative is purified by distillation.

Traditional Route 2: Oxalyl Chloride

Oxalyl chloride is a milder alternative to thionyl chloride and the reaction can often be performed at room temperature.

Procedure: To a solution of the 2-butenoic acid derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0°C is added a catalytic amount of DMF (e.g., 1 drop). Oxalyl chloride (1.2 - 1.5 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the this compound derivative, which is often of sufficient purity for subsequent reactions without further purification.

Novel Validated Route: 3,3-Dichlorocyclopropene

This novel approach utilizes a 3,3-dichlorocyclopropene reagent for the rapid and mild conversion of carboxylic acids to their corresponding acyl chlorides. This method is particularly advantageous for substrates that are sensitive to the acidic byproducts generated in traditional methods.

Procedure: To a solution of the 2-butenoic acid derivative (1.0 eq) and Hünig's base (diisopropylethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) at room temperature is added a solution of 1,2-di-tert-butyl-3,3-dichlorocyclopropene (1.1 eq) in the same solvent. The reaction is typically complete within 10 minutes. The resulting solution containing the in situ generated this compound derivative can be used directly in subsequent reactions. The byproducts, dicyclopropenone and diisopropylethylammonium chloride, are generally non-interfering or can be easily removed during the workup of the subsequent reaction.

Visualizing the Synthetic Pathways

To further elucidate the processes, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanistic comparison of the different synthetic routes.

G cluster_workflow General Experimental Workflow start Start: 2-Butenoic Acid Derivative reagents Add Chlorinating Reagent & Catalyst (if applicable) in Anhydrous Solvent start->reagents reaction Reaction under Controlled Temperature reagents->reaction workup Work-up: Removal of Excess Reagent & Solvent reaction->workup purification Purification (e.g., Distillation) workup->purification product Product: this compound Derivative purification->product G cluster_mechanisms Comparative Reaction Pathways cluster_thionyl Thionyl Chloride Route cluster_oxalyl Oxalyl Chloride Route cluster_novel New Route (3,3-Dichlorocyclopropene) thionyl_start R-COOH thionyl_intermediate R-CO-O-SOCl (Acyl Chlorosulfite) thionyl_start->thionyl_intermediate + SOCl₂ thionyl_product R-COCl + SO₂ + HCl thionyl_intermediate->thionyl_product -SO₂, -HCl oxalyl_start R-COOH oxalyl_intermediate R-CO-O-CO-COCl (Mixed Anhydride) oxalyl_start->oxalyl_intermediate + (COCl)₂ oxalyl_product R-COCl + CO₂ + CO + HCl oxalyl_intermediate->oxalyl_product -CO₂, -CO, -HCl novel_start R-COOH novel_intermediate Cyclopropenium Carboxylate Intermediate novel_start->novel_intermediate + Dichlorocyclopropene + Base novel_product R-COCl + Dicyclopropenone novel_intermediate->novel_product + Cl⁻

The Versatility of 2-Butenoyl Chloride and Its Analogs in the Total Synthesis of Complex Natural Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of a total synthesis campaign. Among the vast arsenal of acylating agents, 2-butenoyl chloride, also known as crotonyl chloride, and its derivatives serve as valuable building blocks for the introduction of α,β-unsaturated carbonyl motifs, which are prevalent in a wide array of bioactive natural products. This guide provides a comprehensive literature review of the applications of this compound and its analogs in total synthesis, offering an objective comparison with alternative methods through the lens of a notable case study: the total synthesis of migrastatin.

This compound: A Reactive Linchpin in Molecular Construction

This compound is a highly reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. Its bifunctionality, possessing both a reactive acyl chloride and a Michael acceptor, makes it a versatile tool for organic chemists. It is frequently employed to introduce the crotonoyl group into molecules, forming esters with alcohols and amides with amines. This moiety is a key structural feature in numerous natural products, including macrolides and polyketides, many of which exhibit significant biological activity.

The primary method for the preparation of this compound involves the reaction of crotonic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Case Study: The Role of a this compound Analog in the Total Synthesis of (+)-Migrastatin

A prominent example showcasing the utility of a this compound analog is found in the landmark total synthesis of the macrolide (+)-migrastatin by Danishefsky and coworkers. Migrastatin is a natural product that exhibits potent inhibition of cancer cell migration. A key step in their synthetic strategy involved the esterification of a complex secondary alcohol intermediate with (E)-hepta-2,6-dienoic acid, a longer-chain analog of crotonic acid. To facilitate this transformation, the corresponding acyl chloride, (E)-hepta-2,6-dienoyl chloride, was employed.

The use of the acyl chloride in this context highlights its ability to acylate sterically hindered alcohols under mild conditions, a common challenge in the late stages of complex molecule synthesis.

A Comparative Analysis of Acylation Methods

While the use of acyl chlorides like this compound and its derivatives is a robust and widely adopted strategy, several other methods exist for the formation of ester bonds in the context of total synthesis. These alternatives can offer advantages in terms of milder reaction conditions, substrate scope, and avoidance of hazardous reagents. Here, we compare the acyl chloride approach with two prominent alternatives: Yamaguchi esterification and Steglich esterification.

Method Reagents General Conditions Advantages Disadvantages
Acyl Chloride RCOCl, Base (e.g., pyridine, DMAP)Anhydrous solvent (e.g., CH₂Cl₂), often at 0 °C to room temperature.High reactivity, generally good yields.Requires preparation of the acyl chloride, which can be moisture-sensitive and corrosive. Can generate acidic byproducts.
Yamaguchi Esterification Carboxylic acid, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), Et₃N, DMAPAnhydrous, non-polar solvent (e.g., toluene), often at elevated temperatures.Mild conditions, effective for sterically hindered alcohols and macrolactonization.Requires a stoichiometric amount of the Yamaguchi reagent and DMAP.
Steglich Esterification Carboxylic acid, Alcohol, DCC or EDC, DMAP (catalytic)Anhydrous solvent (e.g., CH₂Cl₂), room temperature.Mild conditions, does not require prior activation of the carboxylic acid.Formation of urea byproduct can complicate purification. Risk of racemization for chiral carboxylic acids.

Experimental Protocols: A Closer Look at the Methodologies

To provide a practical perspective, detailed experimental protocols for the synthesis of the acylating agent and its application in the migrastatin synthesis, alongside a general protocol for a viable alternative, are presented below.

Synthesis of (E)-Hepta-2,6-dienoyl Chloride

A solution of (E)-hepta-2,6-dienoic acid in an anhydrous solvent such as dichloromethane is treated with an excess of a chlorinating agent, typically oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature until the evolution of gas ceases. The volatile components are then removed under reduced pressure to afford the crude acyl chloride, which is typically used immediately in the subsequent step without further purification.

Acylation in the Total Synthesis of (+)-Migrastatin (Danishefsky et al.)

To a solution of the advanced alcohol intermediate and a suitable base, such as 4-(dimethylamino)pyridine (DMAP), in anhydrous dichloromethane at 0 °C, is added a solution of freshly prepared (E)-hepta-2,6-dienoyl chloride in dichloromethane. The reaction mixture is stirred at low temperature and gradually allowed to warm to room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched, and the desired ester is isolated and purified using standard chromatographic techniques. This esterification step proceeded in high yield, demonstrating the efficacy of the acyl chloride method for this challenging substrate.

Alternative Approach: Yamaguchi Esterification

To a stirred solution of the carboxylic acid and triethylamine in an anhydrous solvent like toluene is added 2,4,6-trichlorobenzoyl chloride at room temperature. After a period of stirring, a solution of the alcohol and an excess of DMAP in the same solvent is added. The reaction mixture is then stirred at an elevated temperature until completion. The workup involves quenching the reaction, followed by extraction and purification to yield the desired ester. This method is particularly advantageous for the formation of macrocycles (macrolactonization).

Visualizing the Synthetic Strategy

To better illustrate the logical flow of the synthetic approach discussed, a Graphviz diagram outlining the key transformations in the total synthesis of migrastatin is provided below.

Total_Synthesis_of_Migrastatin A Starting Materials B Advanced Alcohol Intermediate A->B Multiple Steps E Ester Intermediate B->E Acylation C (E)-Hepta-2,6-dienoic Acid D (E)-Hepta-2,6-dienoyl Chloride C->D Oxalyl Chloride D->E F Migrastatin E->F Further Transformations

Key steps in the total synthesis of migrastatin.

Conclusion

This compound and its analogs are powerful and effective reagents in the realm of total synthesis, enabling the construction of complex molecular architectures. The successful application of (E)-hepta-2,6-dienoyl chloride in the total synthesis of (+)-migrastatin underscores the reliability of the acyl chloride method for the esterification of challenging substrates. However, for researchers facing issues with substrate sensitivity, steric hindrance, or the handling of corrosive reagents, alternative methods such as the Yamaguchi and Steglich esterifications offer viable and often milder pathways to achieve the desired transformation. The choice of the optimal method will ultimately depend on the specific substrate, the scale of the reaction, and the overall synthetic strategy. This comparative guide, grounded in a real-world example, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

A Comparative Mechanistic Study of Reactions Involving 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways and performance of 2-Butenoyl chloride in key organic reactions. We will explore its reactivity in nucleophilic acyl substitution, Friedel-Crafts acylation, and Diels-Alder cycloaddition, comparing its performance with alternative reagents where data is available. This document aims to provide an objective overview supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.

Nucleophilic Acyl Substitution: A Comparison of Saturated and Unsaturated Acyl Chlorides

This compound, an α,β-unsaturated acyl chloride, exhibits enhanced reactivity in nucleophilic acyl substitution reactions compared to its saturated analogue, butanoyl chloride. This is attributed to the electron-withdrawing effect of the conjugated double bond, which increases the electrophilicity of the carbonyl carbon.[1] These reactions typically proceed through a two-step nucleophilic addition-elimination mechanism.[1]

Comparative Performance in Amide Formation

The acylation of amines to form amides is a fundamental transformation in organic synthesis. Here, we compare the performance of this compound and butanoyl chloride in the acylation of aniline.

Acylating AgentNucleophileProductTypical Yield (%)Reaction Conditions
This compoundAnilineN-phenyl-2-butenamide~64% (representative)[2]Base catalyst (e.g., pyridine or triethylamine), anhydrous solvent (e.g., dichloromethane), room temperature.
Butanoyl ChlorideAnilineN-phenylbutanamideHigh (purification focused)[3]Base catalyst (e.g., triethylamine), anhydrous solvent, room temperature.

Note: Direct comparative yield data under identical conditions was not available in the literature. The yields presented are representative of typical procedures for these types of reactions.

Experimental Protocol: Synthesis of N-phenyl-2-butenamide

Materials:

  • Aniline

  • This compound

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism: Nucleophilic Acyl Substitution

nucleophilic_acyl_substitution cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination reactants 2-Butenoyl Chloride intermediate Tetrahedral Intermediate reactants->intermediate Addition nucleophile Amine (R-NH2) nucleophile->intermediate intermediate2 Tetrahedral Intermediate product Amide intermediate2->product Elimination leaving_group Chloride ion intermediate2->leaving_group

Caption: General mechanism of nucleophilic acyl substitution.

Friedel-Crafts Acylation: Aromatic Ketone Synthesis

This compound can be employed in Friedel-Crafts acylation reactions to introduce a butenoyl group onto an aromatic ring, forming an α,β-unsaturated ketone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride.

Comparative Performance: Acylation of Anisole
Acylating AgentAromatic SubstrateCatalystProductTypical Yield (%)
This compoundAnisoleAlCl₃(E)-1-(4-methoxyphenyl)but-2-en-1-oneNot specified
Acetyl ChlorideAnisoleAlCl₃4-Methoxyacetophenone85.7%[4]
Propionyl ChlorideAnisoleAlCl₃4'-MethoxypropiophenoneNot specified[5]
Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound

Materials:

  • Anisole

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

  • After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[6]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product can be purified by column chromatography or distillation.

Reaction Pathway: Friedel-Crafts Acylation

friedel_crafts_acylation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Activation LewisAcid AlCl3 LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Arene Anisole Arene->SigmaComplex Electrophilic Attack Product Acylated Anisole SigmaComplex->Product Deprotonation

Caption: Key steps in the Friedel-Crafts acylation of anisole.

Diels-Alder Reaction: [4+2] Cycloaddition

The carbon-carbon double bond in this compound allows it to act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The electron-withdrawing nature of the acyl chloride group activates the double bond, making it a good dienophile.

Comparative Performance with Different Dienes

The reactivity in a Diels-Alder reaction is highly dependent on the electronic nature of both the diene and the dienophile. While specific comparative data for this compound is scarce, we can compare the general reactivity of similar dienophiles with a common diene like isoprene.

DienophileDieneProductReaction ConditionsRate Constant (Representative)
This compoundIsoprene4-Methyl-3-cyclohexene-1-carbonyl chlorideThermal or Lewis acid catalysisNot available
Maleic AnhydrideIsoprene4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydrideThermalk = (17.0 ± 1.3) hr⁻¹ (mole fraction units, 60 °C, 100 atm in scCO₂)[7]

Note: The rate constant for the maleic anhydride reaction is provided for context and was determined under specific supercritical CO₂ conditions. Reaction rates are highly dependent on solvent and temperature.

Experimental Protocol: Diels-Alder Reaction of this compound with Isoprene

Materials:

  • This compound

  • Isoprene

  • Anhydrous toluene

  • Hydroquinone (inhibitor)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and a small amount of hydroquinone in anhydrous toluene.

  • Add an excess of isoprene (e.g., 2-3 eq).

  • Seal the tube and heat the mixture at a specified temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction by GC-MS or NMR spectroscopy.

  • After completion, cool the reaction mixture and remove the solvent and excess diene under reduced pressure.

  • The resulting cycloadduct can be purified by distillation or chromatography.

Experimental Workflow: Diels-Alder Reaction

diels_alder_workflow Start Start Mixing Combine this compound, Isoprene, and Toluene in a sealed tube Start->Mixing Heating Heat the reaction mixture Mixing->Heating Monitoring Monitor reaction progress (GC-MS/NMR) Heating->Monitoring Workup Cool and remove volatiles Monitoring->Workup Reaction Complete Purification Purify the cycloadduct (Distillation/Chromatography) Workup->Purification End End Purification->End

References

Safety Operating Guide

Proper Disposal of 2-Butenoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for the handling and disposal of 2-Butenoyl Chloride, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with regulations.

This compound, also known as crotonyl chloride, is a flammable, corrosive, and highly reactive acyl chloride. It reacts vigorously with water and other nucleophiles, necessitating specific handling and disposal procedures to mitigate risks of chemical burns, toxic fume inhalation, and uncontrolled exothermic reactions. Adherence to the following protocols is critical for the safe management of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all necessary safety measures are in place. This includes working within a certified chemical fume hood and having immediate access to a safety shower and eyewash station. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and corrosive vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Prevents skin contact, which can lead to severe burns.
Body Protection Flame-resistant lab coatProtects against splashes and potential fire hazards.
Footwear Closed-toe shoesPrevents exposure from spills.
Respiratory Protection Use in a certified chemical fume hoodMitigates inhalation of corrosive and toxic vapors.

Disposal of Unwanted or Expired this compound

For unwanted, unopened, or expired containers of this compound, the primary and safest disposal method is through your institution's Environmental Health and Safety (EHS) department.

Procedure:

  • Do Not Open: Keep the container sealed.

  • Label Clearly: Ensure the container is clearly labeled with "Hazardous Waste: this compound (Crotonyl Chloride)" and any other required hazard information.

  • Contact EHS: Arrange for a hazardous waste pickup. Do not attempt to neutralize or dispose of the contents yourself.

In-Lab Neutralization of Residual this compound

For small quantities of residual this compound, such as in reaction vessels or as part of a work-up procedure, a careful quenching and neutralization protocol should be followed. This procedure should only be performed by trained personnel.

Experimental Protocol: Quenching and Neutralization

This protocol details the safe neutralization of small, residual amounts of this compound using a saturated sodium bicarbonate solution. The reaction is exothermic and produces carbon dioxide gas, requiring careful and slow addition.

Materials:

  • Residual this compound in a reaction vessel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriate glassware for quenching and separation (e.g., Erlenmeyer flask, separatory funnel)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Waste container for halogenated organic waste

  • Waste container for aqueous waste

Procedure:

  • Preparation:

    • Place the reaction vessel containing the residual this compound in an ice bath to cool it to approximately 0°C.

    • Ensure the setup is in a chemical fume hood and that you are wearing the appropriate PPE.

  • Slow Addition of Quenching Agent:

    • While vigorously stirring the cooled residue, slowly add the saturated sodium bicarbonate solution dropwise.

    • CAUTION: The reaction is exothermic and will produce carbon dioxide gas. Add the bicarbonate solution slowly to control the rate of gas evolution and prevent foaming and splashing.[1]

  • Completion of Quenching:

    • Continue the slow addition of the sodium bicarbonate solution until gas evolution ceases.[1]

    • Once gas evolution has stopped, allow the mixture to stir for an additional 20-30 minutes in the ice bath to ensure all the this compound has reacted.

  • Work-up and Waste Segregation:

    • If applicable, transfer the quenched mixture to a separatory funnel.

    • Add an organic solvent (e.g., ethyl acetate) to extract any organic products.

    • Gently shake the separatory funnel, venting frequently to release any residual pressure.[1]

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a designated aqueous waste container.

    • Wash the organic layer one to two more times with the saturated sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution).[1]

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent. The resulting organic solution can be disposed of in a designated halogenated organic waste container.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial.

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2] 3. Do not use combustible materials like paper towels to absorb the spill. 4. Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2] 5. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and activate the fire alarm if necessary. 3. Close the laboratory doors to contain the spill. 4. Contact your institution's EHS or emergency response team immediately. 5. Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment cluster_unwanted cluster_residual start Start: Identify this compound for Disposal assessment Assess the nature of the waste start->assessment unwanted Unwanted/Expired Product in Original Container assessment->unwanted Unopened/Expired residual Residual from Reaction/Work-up assessment->residual Residual label_unwanted Label as Hazardous Waste unwanted->label_unwanted contact_ehs Contact EHS for Pickup label_unwanted->contact_ehs ppe Wear Full PPE in Fume Hood residual->ppe cool Cool Residue in Ice Bath ppe->cool quench Slowly Add Saturated NaHCO3 Solution cool->quench check_gas Cease Addition When Gas Evolution Stops quench->check_gas check_gas->quench No stir Stir for 20-30 min check_gas->stir Yes workup Perform Liquid-Liquid Extraction stir->workup separate Separate Aqueous and Organic Layers workup->separate dispose_aqueous Dispose of Aqueous Layer in Aqueous Waste separate->dispose_aqueous dispose_organic Dispose of Dried Organic Layer in Halogenated Waste separate->dispose_organic

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Butenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Butenoyl chloride (also known as Crotonyl chloride). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.

I. Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact and inhalation. The vapor can cause dizziness or suffocation, and direct contact may lead to toxic effects.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[2][3]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-impermeable gloves (inspected before use), fire/flame resistant and impervious clothing, and appropriate footwear.[2][4]Prevents skin contact which can cause burns and toxic effects.[5] Contaminated clothing should not be allowed out of the workplace.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved full-face respirator if exposure limits are exceeded or if irritation occurs.[2][4] A self-contained breathing apparatus (SCBA) should be used for spills or emergencies.[1]Protects against inhalation of harmful vapors.

II. Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood.[2]

1. Preparation:

  • Ensure the work area is clear of incompatible materials, particularly strong oxidizing agents and water/moisture.[4][5]
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest emergency eyewash station and safety shower.
  • Have spill control materials (e.g., sand, silica gel, acid binder) readily accessible.[4]

2. Handling:

  • Ground/bond the container and receiving equipment to prevent static discharge.[4][6]
  • Use only non-sparking, explosion-proof tools and equipment.[2][4]
  • Avoid breathing mists, gases, or vapors.[2]
  • Prevent any contact with skin and eyes.[2]
  • Keep the container tightly closed when not in use.[2][4]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
  • Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
  • Store separately from incompatible materials.[2]

III. Emergency Procedures

In case of exposure:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.[4][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][3]

In case of a spill:

  • Evacuate personnel to a safe area, upwind of the spill.[2]

  • Remove all sources of ignition.[2][4]

  • Ventilate the area.

  • Wearing full protective equipment, contain the spill using inert absorbent materials.[1][4]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2][4]

  • Prevent the spill from entering drains.[2][4]

IV. Disposal Plan

All waste containing this compound is considered hazardous.[5]

1. Waste Collection:

  • Collect waste material in a suitable, closed, and properly labeled container.[2][4]
  • Do not mix with other waste streams.

2. Disposal:

  • Arrange for disposal through a licensed professional waste disposal service.[3]
  • Dispose of the container as hazardous waste.[5]
  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.[2]

Workflow for Handling this compound

Workflow for Handling this compound A Preparation - Verify PPE - Check Work Area - Locate Safety Equipment B Handling - Use in Fume Hood - Ground Equipment - Avoid Contact & Inhalation A->B Proceed with caution C Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Incompatibles B->C After use D Emergency Procedures - Exposure Response - Spill Containment B->D If incident occurs E Disposal - Collect in Labeled Container - Use Licensed Disposal Service B->E Dispose of waste C->B For subsequent use C->E For final disposal F Task Completion E->F

Caption: Logical workflow for the safe handling, storage, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.